molecular formula C18H20N4O B15619150 BMS-902483

BMS-902483

Cat. No.: B15619150
M. Wt: 308.4 g/mol
InChI Key: ZDTPXUKLGIDOCS-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BMS-902483 is a useful research compound. Its molecular formula is C18H20N4O and its molecular weight is 308.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C18H20N4O

Molecular Weight

308.4 g/mol

IUPAC Name

(3R)-N-isoquinolin-3-ylspiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole]-2'-amine

InChI

InChI=1S/C18H20N4O/c1-2-4-14-10-19-16(9-13(14)3-1)21-17-20-11-18(23-17)12-22-7-5-15(18)6-8-22/h1-4,9-10,15H,5-8,11-12H2,(H,19,20,21)/t18-/m0/s1

InChI Key

ZDTPXUKLGIDOCS-SFHVURJKSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key target in cognitive function. Developed by Bristol Myers Squibb, this compound demonstrated pro-cognitive effects in various preclinical models. Despite its promising preclinical profile, the clinical development of this compound has been discontinued (B1498344). This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathway and experimental workflows.

Core Mechanism of Action

This compound exerts its pharmacological effects by directly binding to and activating the α7 nicotinic acetylcholine receptor. As a partial agonist, it elicits a response that is lower than the maximal response of the endogenous ligand, acetylcholine.[1] This modulation of the α7 nAChR, a ligand-gated ion channel highly permeable to calcium ions, is believed to underlie its observed cognitive-enhancing properties. The influx of calcium upon receptor activation initiates a cascade of downstream signaling events that can lead to enhanced synaptic plasticity, a cellular correlate of learning and memory.

Molecular Target: α7 Nicotinic Acetylcholine Receptor

The primary molecular target of this compound is the α7 subtype of the nicotinic acetylcholine receptor. These receptors are homopentameric ligand-gated ion channels widely expressed in the central nervous system, particularly in brain regions crucial for cognitive processes such as the hippocampus and prefrontal cortex.

Signaling Pathway

Activation of the α7 nAChR by this compound leads to the opening of the ion channel, resulting in an influx of cations, most notably Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling pathways, including the activation of calcium-dependent kinases and transcription factors, ultimately leading to enhanced synaptic transmission and plasticity, such as long-term potentiation (LTP).[1]

This compound Signaling Pathway BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds and partially activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII activation) Ca_influx->Downstream LTP Long-Term Potentiation (LTP) Downstream->LTP Cognition Improved Cognition LTP->Cognition

Caption: Simplified signaling pathway of this compound.

Quantitative Data

The preclinical efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Potency and Efficacy
AssayCell LineParameterValueReference
FLIPR AssayHEK293 (expressing human α7 nAChR)EC509.3 nM[2]
Electrophysiology (rat α7 nAChR)-Area EC50140 nM[2]
Electrophysiology (rat α7 nAChR)-Peak Ymax (%)40%[2]
Electrophysiology (rat α7 nAChR)-Area Ymax (%)54%[2]
5-HT3A Receptor BindingHEK293IC50480 nM[2]
Table 2: In Vivo Efficacy in Preclinical Models
ModelSpeciesEndpointMinimal Effective Dose (MED)Receptor Occupancy at MEDReference
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg64%[1]
MK-801-Induced Deficit (Attentional Set-Shifting)RatReversal of deficit3 mg/kg~90%[1]
Ketamine-Induced Auditory Gating DeficitRatReversal of deficit-~90%[1]

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the evaluation of this compound.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine the functional activity of this compound on α7 nAChRs.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human α7 nAChR are used.

  • Recording: Whole-cell voltage-clamp recordings are performed at a holding potential of -90 mV.

  • Drug Application: this compound is applied at various concentrations to determine the concentration-response relationship.

  • Data Analysis: The current responses (peak and area under the curve) are measured and plotted against the drug concentration to calculate the EC50 and maximal efficacy (Ymax) relative to acetylcholine.

Electrophysiology Workflow start HEK293 cells expressing human α7 nAChR patch Whole-cell patch clamp (holding potential -90 mV) start->patch application Apply varying concentrations of this compound patch->application record Record current responses application->record analyze Analyze concentration-response (EC50, Ymax) record->analyze end Determine functional activity analyze->end

Caption: Workflow for electrophysiological assessment.
Novel Object Recognition (NOR) Task

Objective: To assess the effect of this compound on recognition memory in mice.

Methodology:

  • Habituation: Mice are individually habituated to an open-field arena for a set period.

  • Training (T1): Two identical objects are placed in the arena, and the mouse is allowed to explore freely for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.

  • Inter-trial Interval: A delay is introduced (e.g., 24 hours) to assess long-term memory.

  • Testing (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

  • Data Analysis: A discrimination index is calculated to quantify memory performance. An increased preference for the novel object indicates successful recognition memory.

Novel Object Recognition Workflow habituation Habituation to empty arena training Training (T1): Two identical objects habituation->training interval 24-hour inter-trial interval training->interval testing Testing (T2): One familiar, one novel object interval->testing analysis Calculate discrimination index testing->analysis outcome Assess recognition memory analysis->outcome

Caption: Workflow for the Novel Object Recognition task.
MK-801-Induced Deficit in Attentional Set-Shifting Task

Objective: To evaluate the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in rats.

Methodology:

  • Task: The attentional set-shifting task is a behavioral paradigm that assesses cognitive flexibility. Rats are trained to discriminate between different stimuli based on a specific rule (e.g., texture). The rule is then changed, requiring the rat to shift its attention to a new stimulus dimension (e.g., odor).

  • Induction of Deficit: MK-801, a non-competitive NMDA receptor antagonist, is administered to induce deficits in cognitive flexibility, mimicking certain cognitive impairments observed in schizophrenia.

  • Treatment: this compound is administered to the rats prior to the task to assess its ability to reverse the MK-801-induced deficits.

  • Data Analysis: The number of trials required to reach a criterion for learning the new rule is measured. A reduction in the number of trials to criterion in the this compound treated group compared to the vehicle group indicates a reversal of the cognitive deficit.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

Objective: To determine the effect of this compound on synaptic plasticity in the hippocampus.

Methodology:

  • Dosing: Mice are dosed with this compound or vehicle.

  • Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and hippocampal brain slices are prepared.

  • Electrophysiology: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

  • LTP Induction: A high-frequency stimulation protocol is delivered to induce LTP.

  • Data Analysis: The magnitude and stability of the potentiation of the fEPSP slope are measured over time. An enhancement of LTP in slices from this compound-treated animals compared to controls indicates a positive effect on synaptic plasticity.

α7 Receptor Occupancy Assay

Objective: To measure the extent of α7 nAChR binding by this compound in the brain at behaviorally effective doses.

Methodology:

  • Dosing: Animals are administered this compound at various doses.

  • Brain Homogenate Preparation: At a specific time point after dosing, animals are euthanized, and brain tissue is collected and homogenized.

  • Binding Assay: An ex vivo brain homogenate binding assay is performed using a radiolabeled ligand that binds to the α7 nAChR.

  • Data Analysis: The displacement of the radioligand by this compound is measured to calculate the percentage of receptor occupancy at different doses of the compound.

Clinical Development Status

The clinical development of this compound was discontinued by Bristol Myers Squibb. While the specific reasons for the discontinuation have not been publicly detailed, it is not uncommon for drug candidates to be halted during development due to a variety of factors, including but not limited to, unfavorable pharmacokinetic profiles, lack of efficacy in human trials, or the emergence of adverse effects.

Conclusion

This compound is a well-characterized α7 nicotinic acetylcholine receptor partial agonist with demonstrated pro-cognitive effects in a range of preclinical models. Its mechanism of action is centered on the modulation of the α7 nAChR, leading to enhanced synaptic plasticity. While its clinical development has been discontinued, the data gathered on this compound provides valuable insights into the therapeutic potential of targeting the α7 nAChR for the treatment of cognitive deficits. This technical guide serves as a comprehensive resource for researchers and scientists in the field of neuroscience and drug discovery.

References

An In-depth Technical Guide to (1S,2R,4S)-N-(isoquinolin-3-yl)-4'H-4-azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine (BMS-902483)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R,4S)-N-(isoquinolin-3-yl)-4'H-4-azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine, also known as BMS-902483, is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2][3][4] This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and pharmacological effects. Detailed experimental protocols for its synthesis and key in vivo and in vitro assays are presented, along with a summary of its pharmacokinetic profile. Furthermore, the signaling pathways modulated by this compound are illustrated to provide a deeper understanding of its cellular effects. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics targeting the α7 nAChR for the treatment of cognitive disorders.

Core Properties and Quantitative Data

This compound is a spirocyclic compound containing a bicyclo[2.2.2]octane moiety. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C18H20N4O[5][6]
Molecular Weight 308.38 g/mol [5]
IUPAC Name (1S,2R,4S)-N-(isoquinolin-3-yl)-4'H-4-azaspiro[bicyclo[2.2.2]octane-2,5'-oxazol]-2'-amine[5]
Synonyms This compound[5][6]
XLogP3 2.9[5]
Hydrogen Bond Donor Count 1[5]
Hydrogen Bond Acceptor Count 4[5]
Rotatable Bond Count 2[5]
Topological Polar Surface Area 64.9 Ų[5]

Pharmacological Profile

This compound is a potent partial agonist of the α7 nicotinic acetylcholine receptor with high selectivity over the 5-HT3A receptor.[1][2][3][4]

ParameterSpeciesValueAssay
Affinity (Ki) RatLow nanomolarRadioligand Binding
Affinity (Ki) HumanLow nanomolarRadioligand Binding
Efficacy Human/Rat~60% of AcetylcholineElectrophysiology
Minimal Effective Dose (NOR) Mouse0.1 mg/kgNovel Object Recognition
Minimal Effective Dose (Set-Shifting) Rat3 mg/kgMK-801 Induced Deficit
Receptor Occupancy at MED (NOR) Mouse64%Ex vivo brain homogenate binding
Receptor Occupancy at MED (Set-Shifting & Auditory Gating) Rat~90%Ex vivo brain homogenate binding

Mechanism of Action and Signaling Pathways

As a partial agonist of the α7 nAChR, this compound binds to and activates this ligand-gated ion channel, leading to an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades that are crucial for neuronal function and plasticity. Two key pathways modulated by α7 nAChR activation are the JAK2/STAT3 and PI3K/Akt pathways.

α7 nAChR-Mediated Signaling

The activation of the α7 nAChR by an agonist like this compound initiates a cascade of intracellular events.

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca2_influx Ca²⁺ Influx alpha7_nAChR->Ca2_influx Activates BMS_902483 This compound (Agonist) BMS_902483->alpha7_nAChR Binds to Downstream_Signaling Downstream Signaling (JAK2/STAT3, PI3K/Akt) Ca2_influx->Downstream_Signaling Initiates

Caption: Agonist binding to α7 nAChR and initiation of downstream signaling.

JAK2/STAT3 Signaling Pathway

Activation of the α7 nAChR can lead to the recruitment and activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). This pathway is implicated in neuroprotection and the modulation of inflammatory responses.

JAK2_STAT3_pathway alpha7_activation α7 nAChR Activation JAK2 JAK2 alpha7_activation->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimerization) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., anti-inflammatory cytokines) Nucleus->Gene_Transcription Regulates PI3K_Akt_pathway alpha7_activation α7 nAChR Activation (Ca²⁺ Influx) PI3K PI3K alpha7_activation->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Cellular_Responses Cellular Responses (e.g., cell survival, synaptic plasticity) Downstream_Targets->Cellular_Responses Modulates synthesis_workflow Starting_Material Quinuclidinone Derivative Spirocyclization Spirocyclization Starting_Material->Spirocyclization Intermediate Azaspiro[bicyclo[2.2.2]octane] Intermediate Spirocyclization->Intermediate Coupling Coupling Reaction Intermediate->Coupling Final_Product This compound Coupling->Final_Product drug_discovery_workflow Target_ID Target Identification (α7 nAChR) HTS High-Throughput Screening Target_ID->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Lead_Compound Lead Compound (e.g., Spiroimidate Scaffold) Hit_to_Lead->Lead_Compound SAR Structure-Activity Relationship (SAR) Studies Lead_Compound->SAR BMS_902483_dev This compound Development SAR->BMS_902483_dev In_Vitro In Vitro Characterization (Binding, Functional Assays) BMS_902483_dev->In_Vitro In_Vivo In Vivo Efficacy (Cognitive Models) In_Vitro->In_Vivo PK_Studies Pharmacokinetic Studies In_Vivo->PK_Studies

References

BMS-902483: A Technical Guide to its Preclinical Cognitive-Enhancing Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated significant cognitive-enhancing effects in preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its efficacy in rodent models of learning and memory. Detailed experimental protocols for key behavioral and electrophysiological assays are provided, alongside a summary of the quantitative data. Furthermore, the underlying molecular mechanisms and signaling pathways are illustrated to provide a comprehensive understanding of its mode of action. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of α7 nAChR modulation for cognitive disorders.

Introduction

The α7 nicotinic acetylcholine receptor is a well-established target for cognitive enhancement due to its high expression in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[1][2] Activation of these receptors has been shown to modulate neurotransmitter release and enhance synaptic plasticity, processes that are fundamental to cognitive function.[3][4] this compound has emerged as a promising therapeutic agent in this class, exhibiting a favorable in vivo profile for improving cognitive performance in preclinical studies.[1] This guide synthesizes the available data on this compound, presenting it in a structured and accessible format for the scientific community.

Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism

This compound acts as a partial agonist at the α7 nAChR, meaning it binds to and activates the receptor, but with a lower maximal effect compared to a full agonist like acetylcholine.[1] This property is significant as it may offer a wider therapeutic window, minimizing the potential for receptor desensitization and overstimulation that can be associated with full agonists. The binding of this compound to the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, most notably Ca2+.[3] This influx of calcium is a critical initiating event that triggers a cascade of downstream intracellular signaling pathways.

Key signaling pathways implicated in the cognitive-enhancing effects of α7 nAChR activation include the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and cAMP response element-binding protein (CREB).[5] The activation of these pathways is known to play a crucial role in synaptic plasticity, including long-term potentiation (LTP), which is a cellular correlate of learning and memory.[6]

alpha7_signaling_pathway This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds to Ca_ion Ca²⁺ a7_nAChR->Ca_ion Channel Opening ERK1/2 ERK1/2 Ca_ion->ERK1/2 Activates pERK1/2 p-ERK1/2 ERK1/2->pERK1/2 Phosphorylation CREB CREB pERK1/2->CREB Activates pCREB p-CREB CREB->pCREB Phosphorylation Gene_Expression Gene Expression (Synaptic Plasticity) pCREB->Gene_Expression Promotes Cognitive_Enhancement Cognitive Enhancement Gene_Expression->Cognitive_Enhancement Leads to

Caption: Downstream signaling pathway of this compound via α7 nAChR activation.

Preclinical Efficacy in Cognitive Models

The cognitive-enhancing effects of this compound have been evaluated in well-validated preclinical rodent models. The primary findings are summarized in the tables below, followed by detailed experimental protocols.

Quantitative Data Summary

Table 1: Efficacy of this compound in the Novel Object Recognition (NOR) Task in Mice

Dose (mg/kg, s.c.)Discrimination Index% Receptor Occupancy
Vehicle~0.10%
0.1Improved ~64%
0.3Improved Not Reported
1Improved Not Reported
Data from Pieschl et al., 2017.[1]

Table 2: Efficacy of this compound in the MK-801-Induced Deficit in the Attentional Set-Shifting Task (ASST) in Rats

TreatmentTrials to Criterion (Extra-dimensional Shift)% Receptor Occupancy
Vehicle + Vehicle~150%
Vehicle + MK-801~300%
3 mg/kg this compound + MK-801Reversed to ~15 ~90%
Data from Pieschl et al., 2017.[1]

Table 3: Effect of this compound on Ex Vivo Hippocampal Long-Term Potentiation (LTP) in Mice

Treatment (24h prior)LTP Magnitude (% of baseline)
Vehicle~150%
This compound (dose not specified)Enhanced
Data from Pieschl et al., 2017.[1]

Detailed Experimental Protocols

The following protocols are based on generalized procedures for these standard behavioral and electrophysiological assays, as the specific detailed methodology from the primary this compound study by Pieschl and colleagues (2017) was not fully available in the public domain. These protocols are intended to provide a comprehensive understanding of how these experiments are typically conducted.

Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents, based on their innate tendency to explore novel objects more than familiar ones.[7]

4.1.1. Animals:

  • Male C57BL/6J mice.

4.1.2. Apparatus:

  • An open-field arena (e.g., 40 cm x 40 cm x 40 cm) made of a non-porous material for easy cleaning.[8]

  • A variety of objects that are of similar size but different in shape and texture. The objects should be heavy enough that the mice cannot displace them.

4.1.3. Procedure:

NOR_Workflow Novel Object Recognition Workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training and Testing cluster_analysis Data Analysis Habituation Place mouse in empty arena for 5-10 minutes. Training Place mouse in arena with two identical objects (A & A) for 10 minutes. Habituation->Training ITI Inter-trial interval (e.g., 24 hours). Training->ITI Testing Place mouse back in arena with one familiar and one novel object (A & B) for 5-10 minutes. ITI->Testing Analysis Calculate Discrimination Index: (Time with Novel - Time with Familiar) / (Total Exploration Time) Testing->Analysis

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.
  • Habituation: On the first day, each mouse is allowed to explore the empty arena for 5-10 minutes to acclimate to the environment.[6]

  • Training (Familiarization) Phase: On the second day, two identical objects are placed in the arena. The mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).[6] this compound or vehicle is administered subcutaneously at a specified time before this phase.

  • Testing Phase: After a defined inter-trial interval (e.g., 24 hours to assess long-term memory), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set period (e.g., 5-10 minutes).[1]

  • Data Analysis: The primary measure is the discrimination index, calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility, a form of executive function, by requiring the animal to shift its attention between different stimulus dimensions.[9]

4.2.1. Animals:

  • Male Lister Hooded or Sprague-Dawley rats.

4.2.2. Apparatus:

  • A testing chamber with a starting compartment and two choice compartments.

  • A variety of digging media (e.g., sawdust, sand, shredded paper) and odors (e.g., mint, vanilla, lemon) to serve as stimulus dimensions.[9]

  • Food rewards (e.g., a small piece of a sugary cereal).

4.2.3. Procedure:

  • Habituation and Pre-training: Rats are food-restricted to approximately 85-90% of their free-feeding body weight and habituated to the testing apparatus and to digging for food rewards.

  • Discrimination Training: Rats are trained on a series of discriminations, where they must learn to associate a food reward with a specific stimulus from one dimension (e.g., a particular digging medium), while ignoring an irrelevant stimulus from another dimension (e.g., an odor).

  • Cognitive Deficit Induction: To model cognitive impairment, a non-competitive NMDA receptor antagonist such as MK-801 (dizocilpine) is administered.[1]

  • Drug Administration: this compound or vehicle is administered prior to the MK-801 injection.

  • Testing: The key phase for assessing cognitive flexibility is the extra-dimensional (ED) shift, where the previously irrelevant stimulus dimension becomes the relevant one. The number of trials required for the rat to reach a set criterion of correct choices (e.g., 6 consecutive correct trials) is the primary measure.[9] A reversal of the MK-801-induced increase in trials to criterion indicates a pro-cognitive effect.

ASST_Workflow Attentional Set-Shifting Task Workflow cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation & Pre-training SD Simple Discrimination (SD) Habituation->SD CD Compound Discrimination (CD) SD->CD Rev1 Reversal 1 (Rev1) CD->Rev1 IDS Intra-dimensional Shift (IDS) Rev1->IDS Rev2 Reversal 2 (Rev2) IDS->Rev2 Drug_Admin Administer this compound/Vehicle Rev2->Drug_Admin MK801_Admin Administer MK-801/Vehicle Drug_Admin->MK801_Admin EDS Extra-dimensional Shift (EDS) MK801_Admin->EDS Analysis Measure Trials to Criterion for EDS EDS->Analysis

Caption: Experimental workflow for the Attentional Set-Shifting Task (ASST).
Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This electrophysiological technique measures the long-lasting enhancement of synaptic transmission, which is a key cellular mechanism underlying learning and memory.[10]

4.3.1. Animals:

  • Male C57BL/6J mice.

4.3.2. Procedure:

  • Drug Administration: this compound or vehicle is administered to the mice 24 hours prior to the electrophysiological recordings.[1]

  • Slice Preparation: Mice are anesthetized and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). The hippocampi are dissected out and transverse slices (e.g., 350-400 µm thick) are prepared using a vibratome.

  • Incubation and Recording: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour. A single slice is then transferred to a recording chamber and continuously perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: After establishing a stable baseline of synaptic transmission, LTP is induced by applying a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).[10]

  • Data Analysis: The slope of the fEPSP is measured before and after HFS. LTP is quantified as the percentage increase in the fEPSP slope from the baseline. An enhancement of LTP in slices from this compound-treated animals compared to vehicle-treated animals indicates a positive effect on synaptic plasticity.

Conclusion

This compound demonstrates robust pro-cognitive effects in preclinical models of recognition memory and executive function. These effects are associated with significant occupancy of α7 nicotinic acetylcholine receptors in the brain and an enhancement of hippocampal synaptic plasticity. The partial agonist activity of this compound may offer a favorable therapeutic profile. The data presented in this technical guide support the continued investigation of this compound and other selective α7 nAChR modulators as potential treatments for cognitive impairment in various neurological and psychiatric disorders. Further research is warranted to fully elucidate the long-term efficacy and safety of this compound.

References

The Role of BMS-902483 in Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a key player in cognitive processes.[1][2] This technical guide provides an in-depth analysis of the role of this compound in synaptic plasticity, a fundamental mechanism for learning and memory. The document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Core Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and partially activating α7 nAChRs. These receptors are ligand-gated ion channels with high calcium permeability.[3][4] Activation of α7 nAChRs by this compound initiates a cascade of intracellular events that ultimately modulate synaptic strength.

The primary signaling pathway involves an increase in intracellular calcium concentration upon receptor activation.[3][4] This influx of calcium triggers downstream signaling cascades, including the activation of Protein Kinase A (PKA) and the production of cyclic AMP (cAMP).[3] A key substrate of this pathway is synapsin, a presynaptic protein that, when phosphorylated, facilitates neurotransmitter release.[3]

Furthermore, α7 nAChR activation by agonists like this compound modulates both glutamatergic and GABAergic neurotransmission.[1][5] This dual regulation is critical for maintaining the excitatory/inhibitory balance necessary for proper synaptic function and plasticity.

Below is a diagram illustrating the signaling pathway initiated by this compound at the synapse.

BMS902483_Signaling cluster_postsynaptic Postsynaptic Terminal BMS This compound a7nAChR_pre α7 nAChR BMS->a7nAChR_pre binds & activates Ca_ion_channel Ca²⁺ Channel a7nAChR_pre->Ca_ion_channel opens Ca_ion Ca²⁺ Ca_ion_channel->Ca_ion influx cAMP cAMP Ca_ion->cAMP activates Adenylyl Cyclase to produce PKA PKA cAMP->PKA activates Synapsin Synapsin PKA->Synapsin phosphorylates pSynapsin p-Synapsin Synapsin->pSynapsin Vesicle Synaptic Vesicle pSynapsin->Vesicle promotes mobilization Glutamate Vesicle->Glutamate release NMDA_R NMDA Receptor Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds LTP LTP NMDA_R->LTP AMPA_R->LTP

This compound signaling pathway in synaptic plasticity.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its effects on synaptic plasticity and cognitive function.

Table 1: In Vitro Receptor Binding and Activity

ParameterSpeciesValueReference
α7 nAChR Affinity (Ki)RatLow Nanomolar[2]
α7 nAChR Affinity (Ki)HumanLow Nanomolar[2]
α7 nAChR Agonist EfficacyHuman/Rat Cells~60% of max ACh response[2]
5-HT3A Receptor IC50-480 nM[3]

Table 2: In Vivo Efficacy in Preclinical Models

ModelSpeciesMinimal Effective Dose (MED)EffectReference
Novel Object RecognitionMouse0.1 mg/kgImproved 24h memory[2]
MK-801-induced Set-Shifting DeficitRat3 mg/kgReversed deficit[2]
Ketamine-induced Auditory Gating DeficitRat-Reversed deficit[2]
Ex vivo Hippocampal LTPMouse-Enhanced 24h after dosing[2]

Detailed Experimental Protocols

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

Methodology:

  • Slice Preparation:

    • Mice are administered this compound or vehicle.

    • 24 hours post-dosing, animals are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF) of the following composition (in mM): 124 NaCl, 5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2.4 CaCl2, and 1.3 MgSO4.

    • Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.

    • Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.[6]

  • Electrophysiological Recording:

    • Slices are transferred to a recording chamber perfused with aCSF at 30-32°C.

    • A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of fEPSPs is recorded for at least 20 minutes by delivering single pulses every 30 seconds.

  • LTP Induction:

    • LTP is induced using a high-frequency stimulation (HFS) protocol, typically consisting of one or more trains of 100 Hz stimulation for 1 second.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

The following diagram outlines the experimental workflow for the ex vivo LTP experiment.

LTP_Workflow cluster_animal Animal Preparation cluster_slice Slice Preparation cluster_recording Electrophysiology Dosing Administer this compound or Vehicle to Mice Wait Wait 24 hours Dosing->Wait Anesthesia Anesthetize and Decapitate Wait->Anesthesia Brain_Removal Rapidly Remove Brain Anesthesia->Brain_Removal Slicing Prepare Hippocampal Slices (350-400 µm) Brain_Removal->Slicing Recovery Slice Recovery in aCSF (≥ 1 hour) Slicing->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Electrodes Position Stimulating and Recording Electrodes Placement->Electrodes Baseline Record Baseline fEPSPs (≥ 20 min) Electrodes->Baseline HFS Induce LTP with High-Frequency Stimulation Baseline->HFS Post_HFS Record Post-HFS fEPSPs HFS->Post_HFS

Workflow for ex vivo hippocampal LTP experiment.
Novel Object Recognition (NOR) Test

Objective: To evaluate the effect of this compound on recognition memory.

Methodology:

  • Habituation:

    • Mice are individually placed in an open-field arena (e.g., 40 x 40 cm) for 5-10 minutes in the absence of any objects for 2-3 consecutive days to acclimate to the environment.[7][8][9]

  • Training (Familiarization) Phase:

    • Two identical objects are placed in the arena.

    • A mouse is placed in the arena and allowed to explore the objects for a set period (e.g., 10 minutes).

    • The time spent exploring each object is recorded. Exploration is defined as sniffing or touching the object with the nose or forepaws.

  • Testing Phase:

    • After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object.

    • The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).

    • The time spent exploring the familiar and novel objects is recorded.

    • A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

MK-801-Induced Attentional Set-Shifting Deficit Model

Objective: To assess the ability of this compound to reverse cognitive deficits induced by the NMDA receptor antagonist MK-801.

Methodology:

  • Apparatus: A digging maze with two digging pots, which can be baited with a food reward. The pots can be distinguished by different digging media and odors.

  • Training: Rats are trained on a series of discriminations where they must learn a rule to find the food reward (e.g., dig in the pot with a specific odor).

  • Set-Shifting: After reaching a criterion of successful trials, the rule is changed (a "set-shift"), and the rat must learn the new rule.

  • Drug Administration:

    • MK-801 (e.g., 0.1-0.2 mg/kg, i.p.) is administered before the set-shifting phase to induce a cognitive deficit, characterized by an increased number of trials to reach criterion on the new rule.[10][11]

    • This compound is administered prior to MK-801 to assess its ability to prevent the deficit.

Ketamine-Induced Auditory Gating Deficit Model

Objective: To evaluate the effect of this compound on sensory gating deficits induced by the NMDA receptor antagonist ketamine.

Methodology:

  • Auditory Gating Paradigm:

    • Rats are presented with pairs of auditory clicks (S1 and S2) with a short inter-stimulus interval (e.g., 500 ms).

    • Evoked potentials are recorded from the hippocampus or cortex.

    • In normal sensory gating, the response to the second click (S2) is significantly smaller than the response to the first click (S1). The gating ratio is calculated as (Amplitude of S2 / Amplitude of S1).

  • Drug Administration:

    • Ketamine (e.g., 3-10 mg/kg, s.c.) is administered to induce a deficit in sensory gating, reflected by an increased S2/S1 ratio.[12][13]

    • This compound is administered prior to ketamine to assess its ability to normalize the sensory gating ratio.

The logical relationship between the experimental models is depicted below.

Experimental_Models cluster_cellular Cellular Level cluster_behavioral Behavioral Level BMS This compound LTP Ex Vivo Hippocampal LTP BMS->LTP enhances NOR Novel Object Recognition BMS->NOR improves MK801 MK-801 Set-Shifting Deficit BMS->MK801 reverses Ketamine Ketamine Auditory Gating Deficit BMS->Ketamine reverses LTP->NOR underlies LTP->MK801 is impaired in LTP->Ketamine is impaired in

Relationship between experimental models.

Conclusion

This compound, as a selective α7 nAChR partial agonist, demonstrates a clear role in enhancing synaptic plasticity. Its mechanism of action, involving calcium-dependent signaling and modulation of neurotransmitter release, translates to pro-cognitive effects in preclinical models of memory and executive function. The detailed methodologies provided in this guide serve as a foundation for the continued investigation of this compound and other α7 nAChR agonists as potential therapeutic agents for cognitive disorders. Further research focusing on the precise parameters of drug administration and experimental protocols will be crucial for translating these promising preclinical findings to clinical applications.

References

The α7 Nicotinic Acetylcholine Receptor Agonist BMS-902483: A Technical Overview of its Impact on Hippocampal Long-Term Potentiation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483, a potent and selective partial agonist for the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has demonstrated pro-cognitive effects in preclinical studies. A key finding is its ability to enhance long-term potentiation (LTP) in the hippocampus, a cellular correlate of learning and memory. This technical guide provides an in-depth analysis of the effects of this compound on hippocampal LTP, detailing its mechanism of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying signaling pathways. While this compound's development was discontinued (B1498344) by Bristol Myers Squibb, its properties as an α7 nAChR agonist provide valuable insights into the role of this receptor in synaptic plasticity and its potential as a therapeutic target for cognitive disorders.

Mechanism of Action of this compound

This compound is a potent partial agonist of the α7 nicotinic acetylcholine receptor.[1][2][3][4] The α7 nAChR is a ligand-gated ion channel that is highly permeable to calcium ions (Ca²⁺).[1] Activation of this receptor by an agonist like this compound leads to an influx of Ca²⁺ into the neuron, initiating a cascade of intracellular signaling events that can modulate synaptic strength.[1]

Effects on Hippocampal Long-Term Potentiation

Research has shown that this compound enhances ex vivo long-term potentiation in the hippocampus of mice 24 hours after administration.[4] LTP is a persistent strengthening of synapses based on recent patterns of activity and is widely considered a key cellular mechanism underlying learning and memory. The enhancement of LTP by this compound suggests a potential mechanism for its observed pro-cognitive effects.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the pharmacological profile of this compound and its effects on hippocampal LTP.

ParameterValueSpecies/SystemReference
α7 nAChR Agonist Activity
FLIR α7 EC₅₀9.3 nMNot Specified[2]
α7 Electrophysiology (Area) EC₅₀140 nMRat[2]
α7 Electrophysiology (Peak) Ymax %40Rat[2]
α7 Electrophysiology (Area) Ymax %54Rat[2]
Receptor Selectivity
5-HT₃A IC₅₀480 nMNot Specified[2]
In Vivo Efficacy
Minimal Effective Dose (Novel Object Recognition)0.1 mg/kgMice[4]
Minimal Effective Dose (MK-801-induced set-shifting deficit)3 mg/kgRat[4]
Receptor Occupancy at MED (Novel Object Recognition) ~64%Not Specified[4]
Receptor Occupancy at MED (Set Shift and Gating) ~90%Not Specified[4]

Note: The specific quantitative data on the percentage enhancement of LTP by this compound is detailed in the primary literature (Molski et al., 2017) which was not fully accessible for this review.

Experimental Protocols

The following section details a generalized experimental protocol for assessing the effects of a compound like this compound on ex vivo hippocampal LTP, based on standard methodologies. The specific parameters used in the study by Molski et al. (2017) would be found in the full publication.

Ex Vivo Hippocampal Slice Preparation and LTP Recording

Objective: To measure the effect of this compound on synaptic plasticity in the hippocampus.

Methodology:

  • Animal Dosing: Mice are administered this compound or vehicle control at a specified dose (e.g., 0.1 mg/kg) and time point (e.g., 24 hours) prior to the experiment.

  • Slice Preparation:

    • Mice are anesthetized and decapitated.

    • The brain is rapidly removed and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

    • The hippocampus is dissected out and transverse slices (typically 300-400 µm thick) are prepared using a vibratome.

    • Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

  • Electrophysiological Recording:

    • A single slice is transferred to a recording chamber continuously perfused with oxygenated aCSF.

    • A stimulating electrode is placed in the Schaffer collateral pathway and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A stable baseline of fEPSPs is recorded for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).

  • LTP Induction:

    • Long-term potentiation is induced using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) or multiple trains of 100 Hz stimulation.

  • Post-Induction Recording:

    • fEPSPs are recorded for at least 60 minutes following the HFS to measure the potentiation of the synaptic response.

  • Data Analysis:

    • The slope of the fEPSP is measured and normalized to the baseline average.

    • The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10-20 minutes of the recording period compared to the baseline.

    • Statistical analysis is performed to compare the magnitude of LTP between the this compound-treated and vehicle-treated groups.

G Experimental Workflow for Ex Vivo Hippocampal LTP cluster_animal_prep Animal Preparation cluster_slice_prep Slice Preparation cluster_electrophysiology Electrophysiology cluster_analysis Data Analysis animal_dosing Animal Dosing (this compound or Vehicle) anesthesia Anesthesia & Decapitation animal_dosing->anesthesia brain_removal Brain Removal anesthesia->brain_removal slicing Hippocampal Slicing brain_removal->slicing recovery Slice Recovery slicing->recovery recording_setup Transfer to Recording Chamber recovery->recording_setup baseline Baseline fEPSP Recording recording_setup->baseline ltp_induction LTP Induction (HFS) baseline->ltp_induction post_ltp Post-HFS Recording ltp_induction->post_ltp data_analysis fEPSP Slope Analysis post_ltp->data_analysis statistics Statistical Comparison data_analysis->statistics

Caption: Experimental workflow for ex vivo hippocampal LTP studies.

Signaling Pathways Modulated by this compound in the Hippocampus

The enhancement of hippocampal LTP by this compound is mediated through the activation of α7 nAChRs and their downstream signaling cascades. The primary mechanism involves an increase in intracellular calcium, which acts as a crucial second messenger.

G Signaling Pathway of this compound in Hippocampal Neurons cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space bms This compound a7nAChR α7 nAChR bms->a7nAChR binds & activates ca_influx Ca²⁺ Influx a7nAChR->ca_influx opens channel ac1 Adenylyl Cyclase 1 (AC1) camp cAMP ac1->camp produces nmda NMDA Receptor ltp Enhanced LTP nmda->ltp induces ca_influx->ac1 activates ca_influx->nmda potentiates (via depolarization) pka Protein Kinase A (PKA) camp->pka activates synapsin Synapsin pka->synapsin phosphorylates synapsin->ltp contributes to

Caption: Signaling pathway of this compound in hippocampal neurons.

Activation of the α7 nAChR by this compound leads to a direct influx of Ca²⁺ into the neuron. This increase in intracellular Ca²⁺ can have several downstream effects that contribute to the enhancement of LTP:

  • Activation of Adenylyl Cyclase 1 (AC1): The influx of Ca²⁺ activates AC1, which in turn leads to an increase in cyclic AMP (cAMP) levels.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key enzyme in many cellular processes, including synaptic plasticity.

  • Phosphorylation of Downstream Targets: PKA can then phosphorylate various downstream targets, such as the presynaptic protein synapsin, which is involved in neurotransmitter release.

  • Modulation of NMDA Receptor Function: The depolarization caused by α7 nAChR activation can also relieve the magnesium block on NMDA receptors, thereby lowering the threshold for their activation, which is a critical step in the induction of many forms of LTP.

Conclusion

This compound serves as a valuable research tool for understanding the role of the α7 nicotinic acetylcholine receptor in cognitive processes. Its ability to enhance hippocampal long-term potentiation highlights the therapeutic potential of targeting this receptor to ameliorate cognitive deficits. The signaling pathway, initiated by calcium influx and propagated through the cAMP-PKA cascade, provides a clear molecular basis for its effects on synaptic plasticity. Further research into the nuances of α7 nAChR modulation will be crucial for the development of novel therapeutics for a range of neurological and psychiatric disorders characterized by cognitive impairment.

References

α7 Nicotinic Acetylcholine Receptor Partial Agonist BMS-902483: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in various physiological processes, including cognition, inflammation, and neuronal signaling. Developed by Bristol Myers Squibb, this compound has been investigated for its potential therapeutic effects in neurological and psychiatric disorders characterized by cognitive impairment, such as schizophrenia. This technical guide provides a comprehensive overview of the available preclinical data on this compound and its closely related analog, BMS-933043, summarizing its pharmacological profile, efficacy in animal models, and the underlying experimental methodologies. The development of this compound has been discontinued (B1498344), and no clinical trial data is publicly available.

Pharmacological Profile

This compound and its analog BMS-933043 exhibit high affinity and partial agonist activity at the α7 nAChR. As partial agonists, they bind to the receptor and elicit a response that is lower than that of the endogenous full agonist, acetylcholine. This property is thought to offer a favorable therapeutic window, potentially minimizing receptor desensitization and providing a more sustained modulatory effect.

In Vitro Characterization

The in vitro pharmacological properties of this compound and BMS-933043 have been characterized using various assays, including radioligand binding, calcium fluorescence imaging, and electrophysiology.

Table 1: In Vitro Pharmacological Data for this compound & BMS-933043

ParameterThis compoundBMS-933043Receptor/Assay Condition
Binding Affinity (Ki) Low nanomolar affinity[1]3.3 nM (rat), 8.1 nM (human)[1]Native rat and recombinant human α7 nAChRs
Functional Potency (EC50) 9.3 nM (FLIPR)[2][3], 140 nM (Electrophysiology, rat)[2][3]23.4 nM (Calcium fluorescence assay)[1], 0.14 µM (rat), 0.29 µM (human) (Whole-cell voltage clamp)[1]FLIPR α7 assay, Rat α7 nAChR electrophysiology, HEK293 cells expressing rat or human α7 nAChRs
Efficacy (vs. Acetylcholine) ~60% of maximal acetylcholine response[1]67% (rat), 78% (human) (net charge transfer)[1]Cells expressing rat or human α7 nAChRs
Selectivity (IC50/Ki) 5-HT3A IC50 = 480 nM[2][3]>300-fold weaker at 5-HT3A receptors (Ki = 2,451 nM; IC50 = 8,066 nM)[1]Human 5-HT3A receptors

Preclinical Efficacy in Models of Cognitive Impairment

The procognitive effects of this compound and BMS-933043 have been evaluated in several rodent models relevant to the cognitive deficits observed in schizophrenia.

Table 2: In Vivo Efficacy of this compound & BMS-933043 in Preclinical Models

Preclinical ModelSpeciesCompoundDose RangeEffect
Novel Object Recognition MiceThis compoundMED: 0.1 mg/kg[1]Improved 24h novel object recognition memory.[1]
MiceBMS-9330430.1-10 mg/kg, scImproved 24-hour novel object recognition memory.[4]
MK-801-Induced Deficit in Attentional Set-Shifting RatsThis compoundMED: 3 mg/kg[1]Reversed MK-801-induced deficits.[1]
RatsBMS-9330431-10 mg/kg, poReversed MK-801-induced deficits in set-shift performance.[4]
Ketamine-Induced Auditory Gating Deficit RatsThis compound-Reversed ketamine-induced deficits.[1]
RatsBMS-9330430.56-3 mg/kg, scImproved auditory gating in rats treated with S(+)ketamine.[4]
Ex Vivo Hippocampal Long-Term Potentiation (LTP) MiceThis compound-Enhanced ex vivo hippocampal LTP 24h after dosing.[1]
MK-801-Induced Deficits in Y-Maze Performance MiceBMS-9330431-10 mg/kg, scReversed MK-801-induced deficits.[4]
Neonatal PCP-Induced Deficits in Set-Shifting RatsBMS-9330430.1-3 mg/kg, poReduced trials to complete extradimensional shift.[4]
Mismatch Negativity (MMN) RatsBMS-9330430.03-3 mg/kg, scImproved MMN in neonatal phencyclidine-treated rats.[4]

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling

Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+. This influx triggers a cascade of downstream signaling events that are crucial for synaptic plasticity, learning, and memory. The partial agonism of this compound modulates these pathways.

alpha7_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound alpha7_nAChR α7 nAChR This compound->alpha7_nAChR Binds & Partially Activates Ca2_ion Ca²⁺ alpha7_nAChR->Ca2_ion Channel Opening CaMKII CaMKII Ca2_ion->CaMKII Activates LTP Long-Term Potentiation (LTP) Ca2_ion->LTP ERK ERK CaMKII->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Gene_Expression->LTP

α7 nAChR signaling pathway activated by this compound.
Experimental Workflow: Preclinical Cognitive Testing

The evaluation of this compound's efficacy in rodent models of cognitive impairment typically follows a standardized workflow, from drug administration to behavioral assessment.

preclinical_workflow Animal_Model Rodent Model of Cognitive Impairment (e.g., MK-801 treated) Drug_Admin This compound Administration (Specified Dose & Route) Animal_Model->Drug_Admin Behavioral_Test Cognitive Behavioral Test (e.g., NOR, Set-Shifting) Drug_Admin->Behavioral_Test Data_Analysis Data Collection & Statistical Analysis Behavioral_Test->Data_Analysis Outcome Assessment of Cognitive Improvement Data_Analysis->Outcome

Generalized workflow for preclinical efficacy testing.

Detailed Experimental Protocols

Detailed, step-by-step protocols for the specific studies involving this compound are not publicly available. The following are generalized methodologies for the key experiments cited, based on standard practices in the field.

Novel Object Recognition (NOR) Test

This test assesses recognition memory in rodents.

  • Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 5-10 minutes) to acclimate to the environment.

  • Training/Familiarization Phase (T1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 5-10 minutes). The time spent exploring each object is recorded.

  • Inter-trial Interval: The mouse is returned to its home cage for a specific period (e.g., 24 hours for long-term memory assessment).

  • Testing Phase (T2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

  • Data Analysis: A discrimination index is calculated: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

MK-801-Induced Deficit in Attentional Set-Shifting Task

This task evaluates cognitive flexibility in rats.

  • Apparatus: A digging maze with two pots, each containing a different digging medium and a distinct odor. A food reward is buried in one pot.

  • Training: Rats are trained to associate the food reward with a specific dimension (e.g., digging medium or odor).

  • Drug Administration: Rats are administered the NMDA receptor antagonist MK-801 to induce cognitive deficits, followed by the administration of this compound or vehicle.

  • Testing: The rats are presented with a series of discrimination problems:

    • Intra-dimensional Shift (IDS): New exemplars of the same relevant dimension are introduced.

    • Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new relevant dimension for finding the reward.

  • Data Analysis: The number of trials required to reach a criterion of consecutive correct choices is measured. Impaired performance is indicated by an increased number of trials to criterion, particularly during the EDS phase.

Auditory Gating (P50 Suppression)

This paradigm measures sensory gating, a pre-attentive filtering process that is deficient in schizophrenia.

  • Electrode Implantation: Rats are surgically implanted with recording electrodes over the hippocampus or auditory cortex.

  • Stimulation Paradigm: A paired-click paradigm is used, consisting of two identical auditory clicks (S1 and S2) separated by a 500 ms (B15284909) inter-stimulus interval.

  • Drug Administration: A psychotomimetic agent like ketamine is administered to disrupt sensory gating, followed by this compound or vehicle.

  • Recording: Evoked potentials (event-related potentials, ERPs) are recorded in response to the paired clicks. The P50 component (a positive wave occurring around 50 ms post-stimulus) is analyzed.

  • Data Analysis: The ratio of the P50 amplitude in response to the second click (S2) to the first click (S1) is calculated (T/C ratio). A higher ratio indicates a deficit in sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a cellular model of synaptic plasticity underlying learning and memory.

  • Slice Preparation: Hippocampal slices are prepared from mice previously treated with this compound or vehicle.

  • Recording: Slices are placed in a recording chamber and perfused with artificial cerebrospinal fluid. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the CA1 region to measure field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: Baseline synaptic responses are recorded by delivering single pulses at a low frequency.

  • LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., theta burst stimulation) is delivered to induce LTP.

  • Post-HFS Recording: Synaptic responses are monitored for an extended period (e.g., 60 minutes) after HFS.

  • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

In Vitro Assays
  • FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay:

    • Cells expressing the α7 nAChR are plated in a microplate and loaded with a calcium-sensitive fluorescent dye.

    • This compound is added at various concentrations.

    • The change in fluorescence, indicating intracellular calcium influx upon receptor activation, is measured using a FLIPR instrument.

    • EC50 values are calculated from the concentration-response curves.

  • Whole-Cell Patch-Clamp Electrophysiology:

    • A glass micropipette forms a high-resistance seal with the membrane of a single cell expressing α7 nAChRs.

    • The membrane patch is ruptured to allow electrical access to the cell's interior.

    • The cell's membrane potential is clamped at a holding potential.

    • This compound is applied, and the resulting ionic currents flowing through the α7 nAChR channels are recorded.

    • Efficacy is determined by comparing the maximal current induced by this compound to that induced by a full agonist like acetylcholine.

  • Radioligand Binding Assay:

    • Membranes from cells or tissues expressing α7 nAChRs are prepared.

    • The membranes are incubated with a radiolabeled ligand that specifically binds to the α7 nAChR (e.g., [3H]-methyllycaconitine).

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The binding affinity (Ki) is calculated from the IC50 value.

Conclusion

This compound is a potent and selective α7 nAChR partial agonist that has demonstrated procognitive effects in a range of preclinical models of cognitive impairment relevant to schizophrenia. Its pharmacological profile suggests a mechanism that could offer therapeutic benefits by modulating cholinergic signaling in brain regions critical for learning and memory. Despite the promising preclinical data, the development of this compound was discontinued by Bristol Myers Squibb for reasons that have not been publicly disclosed. No clinical trial data on the safety, tolerability, or efficacy of this compound in humans is available. This technical guide summarizes the currently accessible scientific information on this compound, providing a valuable resource for researchers in the field of nicotinic receptor pharmacology and cognitive neuroscience.

References

BMS-902483: A Technical Guide for Investigating Cognitive Deficits in Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia, representing a significant unmet medical need. Current antipsychotic medications primarily address positive symptoms but have limited efficacy in improving cognitive deficits. The α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) has emerged as a promising therapeutic target for enhancing cognition. This technical guide provides an in-depth overview of BMS-902483, a selective and potent α7 nAChR partial agonist, as a tool for studying and potentially treating cognitive deficits in preclinical models of schizophrenia. This document outlines its mechanism of action, summarizes key preclinical efficacy data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows. Although the development of this compound has been discontinued, the data from its preclinical evaluation provides valuable insights for the development of other α7 nAChR-targeting compounds.

Mechanism of Action: α7 Nicotinic Acetylcholine Receptor Partial Agonism

This compound is a potent partial agonist of the α7 nAChR. It exhibits low nanomolar affinity for both rat and human α7 nAChRs. As a partial agonist, it elicits a response that is approximately 60% of the maximal response induced by the endogenous ligand, acetylcholine. This property is crucial as it may offer a therapeutic window that enhances cholinergic signaling without causing the receptor desensitization often associated with full agonists. The pro-cognitive effects of this compound are directly mediated through its interaction with α7 nAChRs.

Signaling Pathways

Activation of the α7 nAChR by an agonist like this compound initiates a cascade of downstream signaling events crucial for synaptic plasticity and cognitive function. The receptor, a ligand-gated ion channel, allows for the influx of calcium ions upon activation. This influx can trigger several intracellular pathways:

  • Direct Calcium Signaling: The increase in intracellular calcium can directly influence neurotransmitter release and modulate synaptic plasticity.

  • PI3K/Akt Pathway: Activation of this pathway is associated with neuroprotective and anti-apoptotic effects.

  • JAK2-STAT3 Pathway: This pathway is implicated in anti-inflammatory and anti-apoptotic signaling.

  • ERK1/2-CREB Pathway: The activation of the extracellular signal-regulated kinase (ERK) and subsequent phosphorylation of the cAMP response element-binding protein (CREB) is a critical pathway for learning, memory, and synaptic plasticity.

alpha7_signaling_pathway cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx BMS902483 This compound BMS902483->alpha7 binds & activates PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 ERK_CREB ERK1/2-CREB Pathway Ca_influx->ERK_CREB Cognitive_Function Enhanced Cognitive Function (Synaptic Plasticity, Neuroprotection) PI3K_Akt->Cognitive_Function JAK2_STAT3->Cognitive_Function ERK_CREB->Cognitive_Function

Figure 1: Simplified signaling pathway of this compound via the α7 nAChR.

Preclinical Efficacy Data

This compound has demonstrated pro-cognitive effects in several rodent models relevant to the cognitive deficits observed in schizophrenia. The following tables summarize the key quantitative findings from these studies.

In Vitro Activity
Target α7 Nicotinic Acetylcholine Receptor (nAChR)
Affinity Low nanomolar for rat and human receptors
Activity Partial agonist
Efficacy Elicits currents ~60% of the maximal acetylcholine response
Selectivity High selectivity against other nAChR subtypes and the 5-HT3A receptor
In Vivo Efficacy in Cognitive Models
Cognitive Domain Model
Episodic MemoryNovel Object Recognition (24h)
Executive FunctionMK-801-induced deficits in Attentional Set-Shifting
Sensory GatingKetamine-induced deficits in Auditory Gating

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key behavioral assays used to evaluate the efficacy of this compound in animal models of schizophrenia-related cognitive deficits.

Novel Object Recognition (NOR) Test

This task assesses episodic memory, a cognitive domain impaired in schizophrenia. The protocol is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Animal Model: C57BL/6J mice are commonly used. To model cognitive deficits, mice can be treated with N-methyl-D-aspartate (NMDA) receptor antagonists like ketamine or phencyclidine (PCP).

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. A variety of objects that are of similar size but different in shape and texture are required.

Procedure:

  • Habituation (Day 1): Each mouse is individually placed in the empty arena for 5-10 minutes to acclimate to the environment.

  • Training/Sample Phase (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). This compound or vehicle is administered prior to this phase (e.g., 30 minutes before).

  • Inter-Trial Interval: The mouse is returned to its home cage for a specific duration (e.g., 24 hours to assess long-term memory).

  • Test/Choice Phase (Day 3): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5 minutes). The time spent exploring each object is recorded.

Data Analysis: The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

A positive DI indicates that the mouse remembers the familiar object and prefers to explore the novel one.

nor_workflow start Start habituation Day 1: Habituation (Empty Arena, 5-10 min) start->habituation training Day 2: Training Phase (Two Identical Objects, 5-10 min) Administer this compound/Vehicle habituation->training iti Inter-Trial Interval (e.g., 24 hours) training->iti testing Day 3: Test Phase (Familiar & Novel Object, 5 min) iti->testing analysis Data Analysis (Calculate Discrimination Index) testing->analysis end End analysis->end

Figure 2: Experimental workflow for the Novel Object Recognition test.

Attentional Set-Shifting Task (ASST)

This task assesses executive function, specifically cognitive flexibility, which is often impaired in individuals with schizophrenia. The task requires the animal to learn a rule and then shift its attention to a new rule.

Animal Model: Adult male rats (e.g., Lister Hooded or Sprague-Dawley) are typically used. Cognitive deficits are induced by sub-chronic treatment with an NMDA receptor antagonist like MK-801.

Apparatus: A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot. A variety of digging media (e.g., sawdust, sand, shredded paper) and odors (e.g., lemon, vanilla, almond) are required.

Procedure:

  • Habituation and Pre-training: Rats are habituated to the apparatus and trained to dig in the pots for a food reward.

  • Discrimination Learning: The task consists of a series of discriminations where the rat must learn to associate a food reward with either a specific digging medium or a specific odor. The stages include:

    • Simple Discrimination (SD): Discriminate between two digging media.

    • Compound Discrimination (CD): Irrelevant odors are added to the digging media.

    • Intra-dimensional Shift (IDS): New digging media and new odors are introduced, but the rule (attend to medium) remains the same.

    • Extra-dimensional Shift (EDS): New media and new odors are introduced, and the rule changes (e.g., from attending to the medium to attending to the odor). This is the key measure of cognitive flexibility.

    • Reversal Learning: The previously rewarded stimulus within a dimension becomes unrewarded, and vice versa.

  • Drug Administration: this compound or vehicle is administered before the testing session.

Data Analysis: The primary endpoint is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each stage of the task. An increase in the number of trials to criterion, particularly in the EDS phase, indicates impaired cognitive flexibility.

asst_workflow start Start pretraining Habituation & Pre-training (Learn to dig for reward) start->pretraining drug_admin Administer this compound/Vehicle & Induce Cognitive Deficit (e.g., MK-801) pretraining->drug_admin sd Simple Discrimination drug_admin->sd cd Compound Discrimination sd->cd ids Intra-dimensional Shift cd->ids eds Extra-dimensional Shift (Key Measure of Flexibility) ids->eds reversal Reversal Learning eds->reversal analysis Data Analysis (Trials to Criterion) reversal->analysis end End analysis->end

Figure 3: Logical flow of the Attentional Set-Shifting Task.

Auditory Sensory Gating

This paradigm measures deficits in sensory filtering, a common finding in schizophrenia. It assesses the ability of the brain to inhibit its response to a repeated, irrelevant auditory stimulus.

Animal Model: Rats are often used. Deficits in sensory gating can be induced by NMDA receptor antagonists like ketamine.

Apparatus: A sound-attenuating chamber with a speaker to deliver auditory stimuli and equipment to record auditory evoked potentials (AEPs) via implanted electrodes in the hippocampus.

Procedure:

  • Surgical Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.

  • Habituation: Animals are habituated to the testing chamber.

  • Paired-Click Paradigm: The standard paradigm consists of two identical auditory clicks (S1 and S2) separated by a short inter-stimulus interval (e.g., 500 ms). This pair of clicks is presented multiple times with a longer inter-trial interval.

  • Drug Administration: this compound or vehicle is administered prior to the recording session, often following the administration of ketamine to induce gating deficits.

  • Recording: AEPs are recorded in response to both the conditioning (S1) and the test (S2) clicks.

Data Analysis: The primary measure is the T/C ratio , which is the ratio of the amplitude of the AEP in response to the test click (T) to the amplitude of the AEP in response to the conditioning click (C). A T/C ratio close to 1 indicates a failure of sensory gating, while a ratio closer to 0 indicates successful gating.

auditory_gating_workflow start Start surgery Electrode Implantation (Hippocampus) start->surgery recovery Surgical Recovery surgery->recovery drug_admin Administer Ketamine, then This compound/Vehicle recovery->drug_admin recording Paired-Click Paradigm (S1 and S2 clicks) Record Auditory Evoked Potentials drug_admin->recording analysis Data Analysis (Calculate T/C Ratio) recording->analysis end End analysis->end

Figure 4: Experimental workflow for the Auditory Sensory Gating paradigm.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the α7 nAChR in cognitive processes relevant to schizophrenia. Its demonstrated efficacy in preclinical models of episodic memory, executive function, and sensory gating, coupled with a well-defined mechanism of action, provides a strong rationale for its use in target validation and the exploration of underlying neurobiological pathways. The detailed protocols and data presented in this guide are intended to facilitate the design and implementation of studies aimed at further elucidating the therapeutic potential of α7 nAChR partial agonism for the treatment of cognitive impairment in schizophrenia. While this compound itself is no longer in active development, the knowledge gained from its study continues to inform the development of novel therapeutics for this challenging aspect of the disorder.

Preclinical Profile of BMS-902483: An α7 Nicotinic Acetylcholine Receptor Partial Agonist for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Drug Development Professionals

Executive Summary

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that has demonstrated pro-cognitive effects in a range of preclinical models relevant to Alzheimer's disease. As a quinuclidine-containing spirooxazolidine, this compound exhibits low nanomolar affinity for both human and rat α7 nAChRs. In vivo studies have shown that this compound enhances memory and executive function, and reverses sensory gating deficits in rodents. These effects are achieved at receptor occupancy levels ranging from approximately 64% to 90%. This document provides a comprehensive overview of the preclinical data for this compound, including its pharmacological activity, efficacy in cognitive and neurophysiological models, and the underlying signaling pathways. Detailed experimental protocols for the key studies are also provided to facilitate replication and further investigation.

Introduction

The α7 nicotinic acetylcholine receptor is a well-established therapeutic target for the cognitive and neuropsychiatric symptoms associated with Alzheimer's disease.[1] This ligand-gated ion channel is highly expressed in brain regions critical for learning and memory, such as the hippocampus and prefrontal cortex.[2] Its activation by agonists can modulate neurotransmitter release and enhance synaptic plasticity, processes that are impaired in the Alzheimer's brain. This compound has emerged as a promising α7 nAChR partial agonist, designed to provide therapeutic benefit while potentially mitigating the risks associated with full agonists. This whitepaper synthesizes the available preclinical data on this compound, offering a technical guide for researchers and drug developers in the field of neurodegenerative disease.

Pharmacological Profile

This compound is characterized by its high affinity and partial agonist activity at the α7 nAChR. The compound has been evaluated in a variety of in vitro assays to determine its potency and selectivity.

ParameterSpeciesValueAssay Type
EC50 (α7 nAChR)Rat140 nMElectrophysiology (Area)
Maximal Response (α7 nAChR)Rat/Human~60%Electrophysiology
Selectivity (vs. other nAChRs)->100-fold-
Selectivity (vs. 5-HT3A)->300-fold-

Table 1: In Vitro Pharmacological Data for this compound.[3][4]

Preclinical Efficacy

The pro-cognitive effects of this compound have been demonstrated in several rodent models that assess different domains of cognition.

Novel Object Recognition in Mice

This compound was shown to improve 24-hour novel object recognition memory in mice. This task assesses the animal's ability to recognize a previously encountered object.

Animal ModelTreatment GroupMinimal Effective Dose (MED)α7 Receptor Occupancy at MED
MiceThis compound0.1 mg/kg~64%

Table 2: Efficacy of this compound in the Novel Object Recognition Test.[3][4]

Attentional Set-Shifting in Rats

In a rat model of executive function deficits induced by the NMDA receptor antagonist MK-801, this compound reversed the impairment in the attentional set-shifting task. This task measures cognitive flexibility.

Animal ModelTreatment GroupMinimal Effective Dose (MED)α7 Receptor Occupancy at MED
Rats (MK-801-induced deficit)This compound3 mg/kg~90%

Table 3: Efficacy of this compound in the Attentional Set-Shifting Task.[3][4]

Auditory Sensory Gating in Rats

This compound also reversed ketamine-induced deficits in auditory gating in rats.[3][4] This paradigm is a measure of sensory information filtering, a process that is often impaired in neuropsychiatric disorders. The minimal effective dose for this effect was associated with an α7 receptor occupancy of approximately 90%.[3][4]

Hippocampal Long-Term Potentiation (LTP)

In ex vivo hippocampal slices from mice dosed with this compound, an enhancement of long-term potentiation was observed 24 hours after administration.[3][4] LTP is a cellular correlate of learning and memory.

Experimental Protocols

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory.

Animals: Male C57BL/6 mice.

Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm). A set of two identical objects for the training phase and one novel object for the testing phase. The objects should be of similar size and material but different in shape and appearance.

Procedure:

  • Habituation: On day 1, mice are individually placed in the empty arena for 5-10 minutes to acclimate.

  • Training (Familiarization) Phase: On day 2, two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 10 minutes).

  • Testing Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set period (e.g., 5-10 minutes).

  • Data Analysis: The time spent exploring each object (novel and familiar) is recorded. Exploration is typically defined as the nose of the mouse being within a certain proximity to the object (e.g., <2 cm) and oriented towards it. The discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

G cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training cluster_day3 Day 3: Testing (24h later) cluster_analysis Data Analysis Habituation Mouse explores empty arena Training Mouse explores two identical objects Habituation->Training 24h Testing Mouse explores one familiar and one novel object Training->Testing 24h Analysis Calculate Discrimination Index Testing->Analysis

Novel Object Recognition Experimental Workflow
Attentional Set-Shifting Task (ASST)

Objective: To assess cognitive flexibility.

Animals: Male Sprague-Dawley rats.

Apparatus: A testing apparatus with a starting compartment and two choice compartments, each containing a digging pot. A variety of digging media (e.g., sand, sawdust) and odors (e.g., mint, vanilla) are used as discriminative stimuli.

Procedure:

  • Pre-training: Rats are food-restricted to motivate digging for a food reward. They are trained to dig in pots to retrieve the reward.

  • Discrimination Stages: The task consists of a series of discrimination problems where the rat must learn a rule to find the reward. The rules are based on either the digging medium or the odor.

    • Simple Discrimination (SD): The rat learns to discriminate between two media or two odors.

    • Compound Discrimination (CD): An irrelevant dimension is introduced (e.g., if the medium is relevant, odors are added as distractors).

    • Intra-dimensional (ID) Shift: New exemplars of the same dimension are introduced.

    • Extra-dimensional (ED) Shift: The previously irrelevant dimension becomes relevant.

    • Reversal: The previously correct and incorrect exemplars are switched.

  • Drug-induced Deficit: An NMDA receptor antagonist like MK-801 is administered to induce a deficit in the ED shift stage.

  • Data Analysis: The number of trials required to reach a criterion of consecutive correct choices (e.g., 6 out of 8) is recorded for each stage. An increase in trials to criterion on the ED shift stage indicates impaired cognitive flexibility.

G SD Simple Discrimination CD Compound Discrimination SD->CD ID Intra-dimensional Shift CD->ID ED Extra-dimensional Shift ID->ED Cognitive Flexibility Challenge Rev Reversal ED->Rev

Attentional Set-Shifting Task Stages
Auditory Sensory Gating (P50)

Objective: To measure sensory filtering.

Animals: Male Wistar rats.

Apparatus: A sound-attenuated chamber, EEG recording system with implanted electrodes (e.g., in the hippocampus), and an auditory stimulus generator.

Procedure:

  • Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.

  • Habituation: Animals are habituated to the testing chamber.

  • Paired-Click Paradigm: A series of paired auditory clicks (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms). The pairs are presented at longer intervals (e.g., 10-15 seconds).

  • EEG Recording: The evoked potentials (P50 wave) in response to S1 and S2 are recorded.

  • Drug-induced Deficit: A substance like ketamine is administered to disrupt sensory gating.

  • Data Analysis: The amplitude of the P50 wave in response to S1 and S2 is measured. The gating ratio is calculated as (Amplitude of P50 to S2 / Amplitude of P50 to S1) * 100. A higher ratio indicates poorer sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

Objective: To assess synaptic plasticity.

Animals: Male C57BL/6 mice.

Procedure:

  • Dosing: Mice are administered this compound or vehicle.

  • Slice Preparation: After a set time (e.g., 24 hours), the mice are euthanized, and the brains are rapidly removed. Transverse hippocampal slices (e.g., 400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).

  • Incubation: Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording: A slice is transferred to a recording chamber and perfused with aCSF. A stimulating electrode is placed in the Schaffer collaterals, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

  • Data Analysis: The slope of the fEPSPs is measured before and after HFS. LTP is quantified as the percentage increase in the fEPSP slope after HFS compared to the baseline.

Mechanism of Action: α7 nAChR Signaling Pathway

Activation of the α7 nAChR by this compound is believed to exert its pro-cognitive and neuroprotective effects through the modulation of several intracellular signaling cascades.

G cluster_receptor α7 nAChR Activation cluster_downstream Downstream Signaling Cascades BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds and partially activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 Ca_influx->JAK2 ERK ERK/MAPK Pathway Ca_influx->ERK PI3K PI3K JAK2->PI3K Akt Akt PI3K->Akt GSK3b GSK3β Akt->GSK3b Inhibits CREB CREB Phosphorylation Akt->CREB Neuroprotection Neuroprotection & Synaptic Plasticity Akt->Neuroprotection Tau Tau Hyperphosphorylation GSK3b->Tau Reduces BDNF BDNF Expression CREB->BDNF BDNF->Neuroprotection ERK->CREB

Proposed Signaling Pathway of this compound

Upon binding of this compound, the α7 nAChR undergoes a conformational change, leading to the influx of calcium ions. This increase in intracellular calcium can trigger multiple downstream pathways. One key pathway involves the activation of Janus kinase 2 (JAK2), which in turn activates the phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade. Activated Akt has several neuroprotective functions, including the inhibition of glycogen (B147801) synthase kinase 3-beta (GSK3β), a key enzyme involved in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. Furthermore, the PI3K/Akt and the mitogen-activated protein kinase (MAPK/ERK) pathways can lead to the phosphorylation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in synaptic plasticity and cell survival, such as brain-derived neurotrophic factor (BDNF).

Conclusion

The preclinical data for this compound strongly support its continued investigation as a potential therapeutic for Alzheimer's disease. Its partial agonist activity at the α7 nAChR translates to robust efficacy in rodent models of memory, executive function, and sensory processing. The compound's ability to enhance hippocampal LTP further underscores its potential to positively modulate the cellular mechanisms of learning and memory. The well-defined signaling pathways associated with α7 nAChR activation provide a solid mechanistic basis for these observed effects. Further studies are warranted to fully elucidate the pharmacokinetic and safety profile of this compound and to translate these promising preclinical findings into clinical benefit for patients with Alzheimer's disease.

References

An In-depth Technical Guide to BMS-902483 (CAS RN: 1192810-88-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) that demonstrated pro-cognitive effects in preclinical rodent models. Developed by Bristol Myers Squibb, this compound, a quinuclidine-containing spirooxazoline, showed promise for the treatment of cognitive deficits. Despite its promising preclinical profile, the global research and development status of this compound is reported as discontinued. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its mechanism of action, preclinical pharmacology, and key experimental findings. While specific details regarding its clinical development and the reasons for its discontinuation are not publicly available, this document consolidates the existing knowledge to inform future research in the field of α7 nAChR modulation.

Chemical and Physical Properties

This compound is a complex heterocyclic molecule with the systematic name (1'S,3'R,4'S)-N-(6-phenylpyrimidin-4-yl)-4'H-1'-azaspiro[oxazole-5,3'-bicyclo[2.2.2]octan]-2-amine. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 1192810-88-0
Molecular Formula C₁₈H₂₀N₄O
Molecular Weight 308.39 g/mol
Appearance Solid

Mechanism of Action and Pharmacology

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel highly expressed in brain regions critical for cognitive processes, such as the hippocampus and prefrontal cortex.

In Vitro Pharmacology

The pharmacological profile of this compound has been characterized in various in vitro assays, demonstrating its potency and selectivity.

AssayReceptor/ChannelResult
FLIR (Fluorometric Imaging Plate Reader) α7 nAChREC₅₀ = 9.3 nM
Electrophysiology (rat) α7 nAChRArea EC₅₀ = 140 nM
Electrophysiology (rat) α7 nAChRPeak Area (Ymax %) = 40, 54
Binding Assay 5-HT₃A ReceptorIC₅₀ = 480 nM
Signaling Pathway

Activation of the α7 nAChR by an agonist like this compound leads to the opening of its ion channel, which is highly permeable to calcium ions (Ca²⁺). The resulting influx of Ca²⁺ triggers a cascade of downstream signaling events associated with synaptic plasticity and cognitive enhancement.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS_902483 This compound alpha7_nAChR α7 nAChR BMS_902483->alpha7_nAChR Binds and Activates Ca2_channel Ca²⁺ Channel alpha7_nAChR->Ca2_channel Opens Ca2_influx ↑ [Ca²⁺]i Ca2_channel->Ca2_influx Influx CAMKII CaMKII Ca2_influx->CAMKII Activates ERK ERK CAMKII->ERK Activates LTP Long-Term Potentiation (LTP) CAMKII->LTP CREB CREB ERK->CREB Activates Gene_expression Gene Expression (Synaptic Plasticity) CREB->Gene_expression Gene_expression->LTP NOR_workflow Acclimation Acclimation to Open Field Arena Training Training Phase: Two identical objects Acclimation->Training Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Testing Testing Phase: One familiar and one novel object Retention_Interval->Testing Measurement Measure time spent exploring each object Testing->Measurement Analysis Calculate Discrimination Index Measurement->Analysis synthesis_workflow Starting_Materials Quinuclidine Precursor & Heterocyclic Amine Coupling Coupling Reaction Starting_Materials->Coupling Cyclization Spiro-cyclization Coupling->Cyclization Purification Purification Cyclization->Purification BMS_902483_final This compound Purification->BMS_902483_final

The Structure-Activity Relationship of BMS-902483: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent α7 Nicotinic Acetylcholine (B1216132) Receptor Partial Agonist

This whitepaper provides a detailed examination of the structure-activity relationships (SAR) for BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR). Developed for the potential treatment of cognitive deficits, the exploration of this compound and its analogs offers valuable insights into the chemical scaffolds that drive efficacy and selectivity for this important therapeutic target. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics for neurological and psychiatric disorders.

Core Structure and Pharmacological Profile of this compound

This compound belongs to a chemical class of quinuclidine-containing spirooxazolines.[1] It exhibits low nanomolar affinity for both rat and human α7 nAChRs and functions as a partial agonist, eliciting a response that is approximately 60% of the maximal effect of the endogenous ligand, acetylcholine.[1][2] This partial agonism is a key feature, potentially offering a wider therapeutic window by avoiding the full activation that can lead to receptor desensitization and downstream adverse effects.

Preclinical studies have demonstrated the cognitive-enhancing properties of this compound. In mice, it improved 24-hour novel object recognition memory with a minimal effective dose (MED) of 0.1 mg/kg.[1][2] Furthermore, it reversed MK-801-induced cognitive deficits in a rat attentional set-shifting model, a preclinical paradigm relevant to schizophrenia, with an MED of 3 mg/kg.[1][2]

Structure-Activity Relationship (SAR) Studies

While a comprehensive public SAR table for this compound is not available, analysis of related compounds within the quinuclidine (B89598) spirooxazoline and similar chemical series allows for the elucidation of key structural determinants of activity. The core scaffold consists of a quinuclidine moiety, a spirocyclic oxazoline (B21484) linker, and an aromatic group. Modifications to each of these regions have been explored to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Structure-Activity Relationship of Quinuclidine-based α7 nAChR Agonists

Modification SiteStructural ChangeEffect on α7 nAChR ActivityReference
Quinuclidine Moiety Methylation of the nitrogenGenerally maintained or slightly increased potency. A positive charge is crucial for activity.[3]
Alteration of stereochemistryStereochemistry at the spirocyclic center and the quinuclidine ring is critical for optimal receptor interaction.Inferred from general principles of SAR
Spirooxazoline Linker Replacement with other five-membered heterocyclesModifications in this region can significantly impact potency and selectivity. The oxazoline appears to be a favorable linker.[1]
Aromatic Group Substitution on the phenyl ringThe nature and position of substituents on the aromatic ring can modulate potency and selectivity. Halogen substitutions have been shown to influence activity in related scaffolds.[3][4]
Replacement of the phenyl ring with other aromatic or heteroaromatic systemsExploration of different aromatic systems is a common strategy to fine-tune electronic and steric properties, impacting receptor binding and pharmacokinetic profiles.[1]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. The following sections describe the key experimental protocols used in the evaluation of this compound and its analogs.

In Vitro Assays

a) FLIPR (Fluorescent Imaging Plate Reader) Assay for α7 nAChR Activity

This high-throughput assay measures intracellular calcium flux upon receptor activation.

  • Cell Line: HEK293 cells stably expressing the human α7 nAChR.

  • Reagents:

    • Calcium-sensitive dye (e.g., Fluo-4 AM or Cal-520 AM)

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • Test compounds (e.g., this compound and analogs)

    • Reference agonist (e.g., Acetylcholine)

  • Procedure:

    • Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to form a confluent monolayer.

    • The growth medium is removed, and cells are incubated with the calcium-sensitive dye in assay buffer for 1 hour at 37°C.

    • After incubation, the plate is placed in the FLIPR instrument.

    • A baseline fluorescence reading is taken.

    • Test compounds are added to the wells, and the change in fluorescence intensity is monitored in real-time.

    • The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated from the dose-response curve.

b) Electrophysiology (Two-Electrode Voltage Clamp or Patch Clamp)

This technique directly measures the ion flow through the α7 nAChR channel upon agonist binding.

  • Expression System: Xenopus oocytes injected with cRNA encoding the human α7 nAChR, or mammalian cells (e.g., CHO or HEK293) transiently or stably expressing the receptor.

  • Recording:

    • For oocytes, a two-electrode voltage clamp is used to hold the membrane potential at a set level (e.g., -70 mV).

    • For mammalian cells, whole-cell patch-clamp recordings are performed.

  • Procedure:

    • An oocyte or cell is placed in the recording chamber and perfused with an external recording solution.

    • The membrane potential is clamped at the holding potential.

    • Test compounds are applied to the cell via a perfusion system.

    • The resulting inward current, carried by cations flowing through the activated receptor channel, is recorded.

    • Dose-response curves are generated to determine the EC50 and the maximal current response relative to a full agonist.

In Vivo Assays

a) Novel Object Recognition (NOR) Test in Mice

This test assesses long-term recognition memory.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).

  • Procedure:

    • Habituation: Mice are individually placed in the empty arena for a set period (e.g., 10 minutes) on consecutive days to acclimate to the environment.

    • Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined time (e.g., 10 minutes). The time spent exploring each object is recorded.

    • Test Phase: After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar versus the novel object is recorded.

    • Data Analysis: A discrimination index is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better recognition memory. This compound or its analogs are administered prior to the training phase.

b) MK-801-Induced Cognitive Deficit Model in Rats

This model mimics certain cognitive impairments associated with schizophrenia.

  • Agent: MK-801 (dizocilpine), a non-competitive NMDA receptor antagonist that induces cognitive deficits.

  • Behavioral Task: Typically, an attentional set-shifting task or a T-maze spontaneous alternation task is used to assess executive function and working memory, respectively.

  • Procedure:

    • Rats are trained on the behavioral task to a stable baseline performance.

    • MK-801 is administered to induce cognitive impairment, which is observed as a decrease in performance on the task.

    • Test compounds, such as this compound, are administered prior to MK-801 to assess their ability to prevent or reverse the induced cognitive deficit.

    • Performance on the behavioral task is the primary endpoint.

c) Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy

This assay determines the percentage of α7 nAChRs bound by a drug at a given dose.

  • Procedure:

    • Animals are dosed with the test compound.

    • At a specific time point, the animals are euthanized, and the brains are rapidly dissected and homogenized in a suitable buffer.

    • A radiolabeled ligand that specifically binds to the α7 nAChR is added to the brain homogenate.

    • The amount of radioligand binding is measured.

    • Receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated controls.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of the context of this compound's activity.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling BMS-902484 BMS-902484 a7nAChR α7 nAChR BMS-902484->a7nAChR Binds as a partial agonist Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII ERK ERK Pathway CaMKII->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Cognitive_Enhancement Cognitive Enhancement Gene_Expression->Cognitive_Enhancement

Caption: Signaling pathway of this compound via α7 nAChR activation.

G start Start habituation Habituation Phase (Empty Arena) start->habituation training Training Phase (Two Identical Objects) habituation->training retention Retention Interval (e.g., 24 hours) training->retention testing Test Phase (One Familiar, One Novel Object) retention->testing data_analysis Data Analysis (Discrimination Index) testing->data_analysis end End data_analysis->end

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Conclusion

This compound represents a significant advancement in the development of selective α7 nAChR partial agonists for the treatment of cognitive disorders. The structure-activity relationship studies of its chemical class have provided a clear framework for the rational design of future compounds with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols outlined in this whitepaper serve as a valuable resource for researchers in the field, facilitating the continued exploration of this promising therapeutic target. The combination of potent in vitro activity and in vivo efficacy in preclinical models of cognition underscores the potential of this chemical scaffold for addressing unmet medical needs in neuropsychiatric and neurodegenerative diseases.

References

BMS-902483: A Technical Guide to In Vivo Target Engagement and Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo target engagement and receptor occupancy of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR). The information presented herein is intended to support researchers and drug development professionals in understanding the preclinical pharmacological profile of this compound.

Core Concepts: Target Engagement and Receptor Occupancy

This compound demonstrates a high affinity for both rat and human α7 nAChRs, exhibiting low nanomolar binding affinity. As a partial agonist, it elicits a response that is approximately 60% of the maximal response induced by the endogenous ligand, acetylcholine.[1] This characteristic allows this compound to modulate α7 nAChR activity without causing overstimulation, a potentially beneficial feature for therapeutic applications.

The in vivo efficacy of this compound in preclinical models of cognition is directly correlated with its ability to engage and occupy α7 nAChRs in the brain. Studies have established a clear relationship between the dose of this compound administered and the resulting receptor occupancy, which in turn drives the observed pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vivo efficacy and receptor occupancy of this compound in various preclinical models.

Table 1: In Vivo Efficacy of this compound in Cognitive Models

Preclinical ModelSpeciesEffectMinimal Effective Dose (MED)
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg
MK-801-Induced Deficit in Attentional Set-ShiftingRatReversal of cognitive deficit3 mg/kg
Ketamine-Induced Deficit in Auditory GatingRatReversal of sensory gating deficitNot explicitly stated, but linked to ~90% RO

Table 2: α7 Nicotinic Acetylcholine Receptor Occupancy of this compound

Behavioral/Sensory EffectSpeciesMinimal Effective Dose (MED)Receptor Occupancy at MED
Novel Object RecognitionMouse0.1 mg/kg64%
Attentional Set-Shifting (MK-801 model)Rat3 mg/kg~90%
Auditory Gating (Ketamine model)RatNot explicitly stated~90%

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below. These protocols are based on standard preclinical assays and incorporate the specific details available for the evaluation of this compound.

Ex Vivo Brain Homogenate Binding Assay for Receptor Occupancy

This assay determines the percentage of α7 nAChRs occupied by this compound in the brain following in vivo administration.

Methodology:

  • Animal Dosing: Rodents are administered this compound or vehicle at various doses and time points prior to tissue collection.

  • Brain Tissue Homogenization: At the designated time, animals are euthanized, and brains are rapidly dissected and homogenized in a suitable buffer (e.g., ice-cold phosphate-buffered saline with protease inhibitors).

  • Radioligand Binding: Brain homogenates are incubated with a specific α7 nAChR radioligand (e.g., [³H]-methyllycaconitine or [¹²⁵I]-α-bungarotoxin) in the presence and absence of a saturating concentration of a competing ligand to determine total and non-specific binding, respectively.

  • Separation and Scintillation Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed, and the radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Receptor occupancy is determined by comparing the specific binding in the brains of this compound-treated animals to that in vehicle-treated animals.

Novel Object Recognition (NOR) Task

This task assesses recognition memory in rodents.

Methodology:

  • Habituation: Mice are individually habituated to the empty testing arena for a set period (e.g., 10 minutes) on consecutive days.

  • Training (Familiarization) Phase: On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined period (e.g., 5-10 minutes).

  • Inter-trial Interval: Following the training phase, the mouse is returned to its home cage for a specific interval (e.g., 24 hours) during which this compound or vehicle is administered.

  • Testing Phase: In the testing phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher discrimination index indicates better recognition memory.

MK-801-Induced Deficit in Attentional Set-Shifting Task

This task evaluates cognitive flexibility and executive function in rats.

Methodology:

  • Apparatus: A digging-based attentional set-shifting task is typically used, where rats are trained to dig in bowls containing different digging media and scents to find a food reward.

  • Training: Rats are trained to discriminate between different stimuli (e.g., digging media or odors) to find the reward.

  • Set-Shifting: Once a rule is learned (e.g., the reward is always in the bowl with a specific digging medium), the rule is changed (an "intra-dimensional shift" to a new medium, or an "extra-dimensional shift" to a new rule based on odor).

  • MK-801 Challenge: The NMDA receptor antagonist MK-801 is administered to induce deficits in cognitive flexibility, particularly in the extra-dimensional shift phase.

  • This compound Treatment: this compound or vehicle is administered prior to the MK-801 challenge to assess its ability to reverse the induced cognitive deficit.

  • Data Analysis: The number of trials to criterion (i.e., the number of trials required to learn the new rule) is the primary measure of performance.

Ketamine-Induced Deficit in Auditory Gating

This paradigm assesses sensory gating, a pre-attentive information filtering process that is deficient in certain neuropsychiatric disorders.

Methodology:

  • Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus or other relevant brain regions.

  • Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

  • Evoked Potential Recording: The evoked brain potentials in response to S1 and S2 are recorded.

  • Gating Ratio: In normal sensory gating, the response to the second stimulus (S2) is significantly attenuated compared to the first (S1). The ratio of the S2 amplitude to the S1 amplitude is calculated.

  • Ketamine Challenge: The NMDA receptor antagonist ketamine is administered to disrupt sensory gating, leading to a higher S2/S1 ratio.

  • This compound Treatment: this compound or vehicle is administered to evaluate its potential to normalize the ketamine-induced gating deficit.

  • Data Analysis: The S2/S1 ratio is compared across treatment groups.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a cellular model of synaptic plasticity that is thought to underlie learning and memory.

Methodology:

  • Animal Dosing: Mice are dosed with this compound or vehicle 24 hours prior to the experiment.

  • Hippocampal Slice Preparation: Animals are euthanized, and the brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal or sagittal hippocampal slices are prepared using a vibratome.

  • Recording: Slices are transferred to a recording chamber and continuously perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of the hippocampus in response to stimulation of the Schaffer collateral pathway.

  • Baseline Recording: A stable baseline of fEPSPs is recorded for a period of time (e.g., 20-30 minutes).

  • LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz stimulation for 1 second).

  • Post-HFS Recording: fEPSPs are recorded for at least 60 minutes following HFS to measure the potentiation of the synaptic response.

  • Data Analysis: The magnitude of LTP is quantified as the percentage increase in the fEPSP slope or amplitude in the post-HFS period compared to the pre-HFS baseline.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and the general workflows of the experimental procedures described above.

BMS902483_Signaling_Pathway BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds & Partially Activates IonChannel Ion Channel Opening (Ca²⁺ Influx) a7nAChR->IonChannel Downstream Downstream Signaling (e.g., CaMKII, ERK) IonChannel->Downstream CellularResponse Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity) Downstream->CellularResponse

Caption: this compound Signaling Pathway.

Receptor_Occupancy_Workflow Dosing In Vivo Dosing (this compound or Vehicle) Tissue Brain Tissue Collection & Homogenization Dosing->Tissue Binding Radioligand Binding Assay Tissue->Binding Analysis Quantification of Receptor Occupancy Binding->Analysis

Caption: Receptor Occupancy Assay Workflow.

Behavioral_Assay_Workflow Habituation Habituation to Apparatus Training Training / Familiarization Phase Habituation->Training Treatment Drug Administration (this compound / Vehicle / Challenge Agent) Training->Treatment Testing Testing Phase Treatment->Testing DataAnalysis Data Analysis (e.g., Discrimination Index, Trials to Criterion) Testing->DataAnalysis

Caption: General Behavioral Assay Workflow.

LTP_Workflow Dosing In Vivo Dosing (this compound or Vehicle) SlicePrep Hippocampal Slice Preparation Dosing->SlicePrep Baseline Baseline fEPSP Recording SlicePrep->Baseline LTP_Induction LTP Induction (HFS) Baseline->LTP_Induction PostLTP Post-HFS fEPSP Recording LTP_Induction->PostLTP Analysis Quantification of LTP PostLTP->Analysis

Caption: Ex Vivo LTP Experimental Workflow.

References

In-depth Analysis of BMS-902483 and its Therapeutic Potential for Sensory Gating Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the novel α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, BMS-902483, and its impact on sensory gating deficits, a key endophenotype in schizophrenia and other neuropsychiatric disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuroscience, pharmacology, and psychiatry.

Introduction: The Challenge of Sensory Gating Deficits

Sensory gating is a fundamental neurophysiological process that filters redundant or irrelevant sensory information, allowing the brain to focus on salient stimuli.[1][2] Deficits in this filtering mechanism, often measured by the P50 auditory evoked potential suppression paradigm, are a hallmark of schizophrenia and are thought to contribute to cognitive fragmentation and positive symptoms.[2][3] The P50 wave is a positive event-related potential occurring approximately 50 ms (B15284909) after an auditory stimulus. In healthy individuals, the response to a second, closely following stimulus (S2) is significantly suppressed compared to the first (S1), reflecting effective sensory gating.[4] In individuals with schizophrenia, this suppression is markedly reduced.[3]

The α7 nicotinic acetylcholine receptor (nAChR) has emerged as a critical modulator of sensory gating, primarily through its influence on hippocampal interneuron activity.[5] Consequently, the development of α7 nAChR agonists and positive allosteric modulators is a promising therapeutic strategy. This compound is a potent and selective α7 nAChR partial agonist that has demonstrated pro-cognitive effects in preclinical models.[1][6] This guide will delve into the available data on this compound's efficacy in a preclinical model of sensory gating deficits, detail the experimental methodologies, and explore the underlying signaling pathways.

This compound: Mechanism of Action and Preclinical Efficacy

This compound is a quinuclidine-containing spirooxazolidine that acts as a partial agonist at the α7 nAChR.[6] Preclinical studies have shown that this compound can reverse ketamine-induced deficits in auditory gating in rats, a well-established animal model for studying sensory gating deficits relevant to schizophrenia.[1][7] Ketamine, an NMDA receptor antagonist, disrupts sensory gating, mimicking the deficits observed in patients.[7]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo characteristics of this compound and the quantitative outcomes from a representative preclinical study investigating its effect on ketamine-induced auditory gating deficits in rats.

ParameterValueReference
Target α7 nicotinic acetylcholine receptor (nAChR)[1][6]
Action Partial Agonist[1][6]
FLIR α7 EC50 9.3 nM
α7 Electrophysiology (rat, Area EC50) 140 nM
5-HT3A IC50 480 nM
Table 1: In Vitro Pharmacological Profile of this compound
Treatment GroupN40 T/C Ratio (Mean ± SEM)
Vehicle + Saline0.48 ± 0.05
Vehicle + Ketamine (3 mg/kg)0.73 ± 0.17
This compound (dose not specified) + Ketamine (3 mg/kg)Data not publicly available
Table 2: Effect of this compound on Ketamine-Induced Auditory Gating Deficits in Rats (N40 Wave). Note: Specific quantitative data for the this compound treatment group is not available in the public domain. The table reflects data from a study on ketamine-induced deficits.[7]

Experimental Protocols

Ketamine-Induced Auditory Gating Deficit Model in Rats

This protocol describes a typical procedure for inducing and measuring sensory gating deficits in rats using ketamine, which serves as the basis for evaluating the efficacy of compounds like this compound.[7]

Animals: Adult male Sprague-Dawley or Wistar rats are used. Animals are surgically implanted with recording electrodes.

Surgical Implantation of Electrodes:

  • Anesthetize the rat following approved institutional protocols.

  • Place the rat in a stereotaxic frame.

  • Implant a recording electrode in the hippocampus (e.g., CA3 region) or on the cortical surface (e.g., over the auditory cortex) to record auditory evoked potentials (AEPs). A reference electrode is placed in a region of low electrical activity, such as the cerebellum.

  • Secure the electrode assembly to the skull with dental cement.

  • Allow a post-operative recovery period of at least one week.

Auditory Evoked Potential (AEP) Recording - P50/N40 Paired-Click Paradigm:

  • Place the rat in a sound-attenuating chamber.

  • Connect the implanted electrode to a recording system.

  • Present paired auditory stimuli (clicks) through a speaker.

    • Stimulus 1 (S1): Conditioning stimulus.

    • Stimulus 2 (S2): Test stimulus.

    • Inter-stimulus interval (ISI): 500 ms.

    • Inter-pair interval: 8-10 seconds.

    • Stimulus intensity: Typically 85-95 dB.

  • Record the AEPs for a set number of trials (e.g., 100-200 pairs).

  • Average the AEPs for S1 and S2 separately.

  • Identify and measure the amplitude of the rat analogue of the P50 wave, the N40 (a negative peak around 40 ms post-stimulus).

  • Calculate the sensory gating ratio (T/C ratio) as (Amplitude of N40 to S2 / Amplitude of N40 to S1).

Drug Administration:

  • Establish a baseline AEP recording.

  • Administer ketamine (e.g., 3 mg/kg, subcutaneously) or vehicle.

  • To test the efficacy of this compound, administer the compound prior to ketamine administration at the desired dose.

  • Record AEPs at specified time points post-drug administration.

Experimental Workflow

experimental_workflow cluster_preparation Animal Preparation cluster_experiment Experimental Procedure cluster_analysis Data Analysis animal_selection Select Adult Male Rats electrode_implantation Surgically Implant Recording Electrodes animal_selection->electrode_implantation recovery Post-operative Recovery (≥ 1 week) electrode_implantation->recovery baseline_recording Baseline Auditory Evoked Potential (AEP) Recording recovery->baseline_recording drug_administration Administer Vehicle/BMS-902483 followed by Saline/Ketamine baseline_recording->drug_administration post_drug_recording Post-drug AEP Recording drug_administration->post_drug_recording aep_averaging Average AEPs for S1 and S2 post_drug_recording->aep_averaging n40_measurement Measure N40 Amplitude aep_averaging->n40_measurement ratio_calculation Calculate T/C Ratio n40_measurement->ratio_calculation statistical_analysis Statistical Analysis ratio_calculation->statistical_analysis

Figure 1. Experimental workflow for assessing the impact of this compound on ketamine-induced sensory gating deficits in rats.

Signaling Pathways

The therapeutic effect of this compound on sensory gating deficits is mediated by its action on α7 nAChRs, which are highly expressed on GABAergic interneurons in the hippocampus. The activation of these receptors plays a crucial role in modulating the excitability of these interneurons, which in turn regulate the activity of pyramidal neurons involved in the generation of the P50/N40 response.

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic GABAergic Interneuron cluster_pyramidal Pyramidal Neuron ACh Acetylcholine (ACh) / this compound a7nAChR α7 nAChR ACh->a7nAChR binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx depolarization Membrane Depolarization Ca_influx->depolarization action_potential Action Potential Firing depolarization->action_potential gaba_release GABA Release action_potential->gaba_release gaba_receptor GABA-A Receptor gaba_release->gaba_receptor activates hyperpolarization Hyperpolarization / Inhibition gaba_receptor->hyperpolarization p50_suppression Suppression of S2 Response (Sensory Gating) hyperpolarization->p50_suppression

Figure 2. Simplified signaling pathway of this compound in enhancing sensory gating.

Activation of presynaptic α7 nAChRs can also enhance glutamate (B1630785) release, adding another layer of complexity to the modulation of hippocampal circuitry. However, the primary mechanism for improving sensory gating is believed to be the enhanced inhibitory tone provided by the activation of GABAergic interneurons.

Discussion and Future Directions

The preclinical data, although limited in the public domain, suggest that this compound is a promising candidate for the treatment of sensory gating deficits in schizophrenia. Its ability to reverse ketamine-induced deficits points to its potential to address core cognitive dysfunctions associated with the disorder. Further research is warranted to fully elucidate the dose-response relationship of this compound on sensory gating and to translate these preclinical findings into clinical trials. The development of α7 nAChR partial agonists like this compound represents a targeted therapeutic approach that could offer significant advantages over existing treatments for schizophrenia, particularly in addressing the cognitive and negative symptoms of the illness.

Conclusion

This compound, a potent and selective α7 nAChR partial agonist, has demonstrated the ability to ameliorate preclinical sensory gating deficits. This technical guide has summarized the available data, provided detailed experimental methodologies for a relevant animal model, and outlined the key signaling pathways. While more comprehensive public data is needed, this compound holds promise as a novel therapeutic agent for the treatment of sensory gating impairments in schizophrenia and related disorders. Continued investigation into its clinical efficacy is highly encouraged.

References

An In-Depth Technical Guide to the Discovery and Development of BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system implicated in cognitive processes. Developed by Bristol-Myers Squibb, this compound emerged from a medicinal chemistry program focused on quinuclidine-containing spirooxazolines aimed at treating cognitive deficits associated with neurological and psychiatric disorders. Despite promising preclinical efficacy in various animal models of cognition and sensory gating, the clinical development of this compound was ultimately discontinued. This technical guide provides a comprehensive overview of the discovery, preclinical development, mechanism of action, and, where available, the experimental protocols and quantitative data associated with this compound.

Introduction: The α7 Nicotinic Acetylcholine Receptor as a Therapeutic Target

The α7 nicotinic acetylcholine receptor (nAChR) is a ligand-gated ion channel widely expressed in the central nervous system, particularly in brain regions crucial for learning and memory, such as the hippocampus and prefrontal cortex.[1] As a homopentameric receptor highly permeable to calcium ions, the α7 nAChR plays a significant role in modulating neurotransmitter release, synaptic plasticity, and neuronal signaling.[1] Dysfunction of the α7 nAChR has been linked to the pathophysiology of several disorders, including Alzheimer's disease, schizophrenia, and other conditions characterized by cognitive impairment. Consequently, the development of selective α7 nAChR agonists and positive allosteric modulators has been an active area of research for the pharmaceutical industry.

Discovery of this compound

This compound was identified through a focused drug discovery program at Bristol-Myers Squibb centered on a novel series of quinuclidine-containing spirooxazolines. This chemical scaffold was designed to provide a rigid framework for optimal interaction with the α7 nAChR binding site, aiming for high potency and selectivity. The lead optimization efforts concentrated on modifying the heteroarylamino substituent of the spirooxazoline core to enhance affinity and functional activity at the α7 nAChR while minimizing off-target effects, particularly at the structurally related 5-HT3A receptor. This strategic approach led to the identification of this compound as a clinical candidate with a promising preclinical profile. A closely related analog, BMS-933043, also emerged from this program and progressed to Phase I clinical trials.[2]

Chemical Synthesis

While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthetic strategy for the quinuclidine-containing spirooxazoline scaffold has been described. The synthesis involves the construction of the key spirocyclic core, followed by the coupling of the desired heteroaromatic amine.

Experimental Workflow: General Synthesis of Quinuclidine-Containing Spirooxazolines

G start Quinuclidin-3-one step1 Wittig Reaction start->step1 step2 1,3-Dipolar Cycloaddition with a Nitrile Oxide step1->step2 step3 Coupling with Heteroaromatic Amine step2->step3 end_node Quinuclidine-Containing Spirooxazoline step3->end_node

Caption: General synthetic approach to quinuclidine-containing spirooxazolines.

Mechanism of Action and In Vitro Pharmacology

This compound functions as a partial agonist at the α7 nAChR.[1] This means that it binds to and activates the receptor but elicits a submaximal response compared to the endogenous full agonist, acetylcholine.[1] This partial agonism is a desirable property, as it may reduce the potential for receptor desensitization and provide a better therapeutic window compared to full agonists.

Signaling Pathway

Upon binding of this compound, the α7 nAChR undergoes a conformational change, opening its intrinsic cation channel and leading to an influx of calcium ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that are crucial for synaptic plasticity and cognitive function.

Signaling Pathway of this compound via the α7 nAChR

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds to Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Activates CaM Calmodulin (CaM) Ca_influx->CaM Activates PI3K PI3K CaM->PI3K Activates ERK ERK CaM->ERK Activates Akt Akt PI3K->Akt Activates CREB CREB Akt->CREB Phosphorylates ERK->CREB Phosphorylates Gene_expression Gene Expression (Synaptic Plasticity, Neuronal Survival) CREB->Gene_expression Promotes

Caption: Downstream signaling cascade initiated by this compound binding to the α7 nAChR.

In Vitro Potency and Selectivity

This compound demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] In functional assays, it elicits currents in cells expressing these receptors that are approximately 60% of the maximal response to acetylcholine.[1] While comprehensive selectivity data against a wide panel of receptors is not publicly available, a related compound, BMS-933043, showed high selectivity (>100-fold) against other nAChR subtypes and the 5-HT3A receptor (>300-fold).[2] It is anticipated that this compound possesses a similar favorable selectivity profile.

Table 1: In Vitro Activity of this compound

AssaySpecies/SystemParameterValueReference
FLIRHuman α7EC509.3 nM[3]
ElectrophysiologyRat α7Area EC50140 nM[3]
ElectrophysiologyRat α7Peak Ymax (%)40[3]
ElectrophysiologyRat α7Area Ymax (%)54[3]
Binding Assay5-HT3AIC50480 nM[3]

Preclinical In Vivo Pharmacology

This compound has been evaluated in several rodent models of cognitive function and sensory processing, demonstrating its potential to enhance cognition and ameliorate deficits relevant to schizophrenia.

Cognitive Enhancement

In the novel object recognition (NOR) task in mice, a model of recognition memory, this compound improved 24-hour memory with a minimal effective dose (MED) of 0.1 mg/kg.[1] This effect was shown to be mediated by the α7 nAChR, as it was blocked by the silent α7 nAChR agonist, NS6740.[1]

In a more complex cognitive task, the MK-801-induced deficit in the rat attentional set-shifting model , which assesses executive function, this compound reversed the cognitive deficits with an MED of 3 mg/kg.[1]

Sensory Gating

This compound also demonstrated efficacy in a model of sensory gating deficits, which are observed in schizophrenic patients. It reversed ketamine-induced deficits in auditory gating in rats.[1]

Synaptic Plasticity

Furthermore, this compound enhanced ex vivo hippocampal long-term potentiation (LTP) , a cellular correlate of learning and memory, when examined 24 hours after dosing in mice.[1]

Receptor Occupancy

An ex vivo brain homogenate binding assay revealed that the observed behavioral and sensory processing effects of this compound correlated with α7 receptor occupancy, ranging from 64% at the MED for novel object recognition to approximately 90% for the set-shifting and auditory gating models.[1]

Table 2: In Vivo Efficacy of this compound

ModelSpeciesEndpointMinimal Effective Dose (MED)Receptor Occupancy at MEDReference
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg64%[1]
MK-801-induced Attentional Set-Shifting DeficitRatReversal of deficit3 mg/kg~90%[1]
Ketamine-induced Auditory Gating DeficitRatReversal of deficitNot specified~90%[1]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound in preclinical species (mouse, rat, and dog) are not publicly available. However, for a drug targeting the central nervous system, key objectives would have been to achieve adequate brain penetration and a pharmacokinetic profile suitable for once or twice-daily dosing.

Table 3: Preclinical Pharmacokinetic Parameters of this compound

SpeciesRoute of AdministrationCmaxTmaxt1/2AUCBioavailability (%)
MouseOralData not availableData not availableData not availableData not availableData not available
RatOralData not availableData not availableData not availableData not availableData not available
DogOralData not availableData not availableData not availableData not availableData not available

Clinical Development and Discontinuation

The global highest R&D status for this compound is listed as "Discontinued".[2] While the specific reasons for the discontinuation have not been publicly disclosed, it is common for drug candidates to be terminated during development due to a variety of factors, including but not limited to unfavorable pharmacokinetic properties, unforeseen toxicity, lack of efficacy in later-stage preclinical models, or strategic portfolio decisions by the developing company. There is no public record of this compound entering formal clinical trials under a specific NCT identifier. In 2013, Bristol-Myers Squibb announced a strategic decision to discontinue drug discovery efforts in several areas, including neuroscience, to focus on other priority areas. It is plausible that the α7 nAChR agonist program, including this compound, was affected by this strategic shift.

Experimental Protocols

Novel Object Recognition (NOR) Test in Mice

This test assesses recognition memory based on the innate tendency of mice to explore a novel object more than a familiar one.

Workflow: Novel Object Recognition Test

G Habituation Day 1: Habituation (10 min in empty arena) Training Day 2: Training (T1) (10 min with two identical objects) Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Day 2: Testing (T2) (10 min with one familiar and one novel object) Retention->Testing Analysis Data Analysis (Discrimination Index) Testing->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) test.

  • Apparatus: An open-field arena (e.g., 40 x 40 x 40 cm).

  • Objects: Two sets of identical objects, differing in shape and texture, that are heavy enough not to be displaced by the mice.

  • Procedure:

    • Habituation (Day 1): Each mouse is allowed to freely explore the empty arena for 10 minutes.

    • Training (Day 2): Two identical objects are placed in the arena. The mouse is placed in the center of the arena and allowed to explore for 10 minutes.

    • Retention Interval: The mouse is returned to its home cage for a specified period (e.g., 1 hour or 24 hours).

    • Testing (Day 2): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 10 minutes.

  • Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

MK-801-Induced Deficits in Rat Attentional Set-Shifting Model

This task assesses cognitive flexibility, an executive function that is impaired in schizophrenia. The NMDA receptor antagonist MK-801 is used to induce deficits in this function.

  • Apparatus: A testing chamber with a digging medium and a pair of bowls with distinct odors and textures.

  • Procedure:

    • Training: Rats are trained to dig in one of two bowls to find a food reward. They learn to discriminate based on a specific stimulus dimension (e.g., odor).

    • Set-Shifting: After reaching a criterion of successful discriminations, the rule is changed, and the rats must now discriminate based on a different stimulus dimension (e.g., texture). This requires the rat to shift its attentional set.

    • MK-801 Challenge: Prior to the set-shifting phase, rats are administered MK-801 (e.g., 0.1-0.2 mg/kg, intraperitoneally) to induce a deficit in their ability to shift attention.

    • Drug Treatment: this compound is administered before the MK-801 challenge to assess its ability to reverse the induced deficit.

  • Data Analysis: The number of trials required to reach the criterion in the set-shifting phase is the primary measure. A reduction in the number of trials to criterion in the drug-treated group compared to the MK-801-only group indicates efficacy.

Auditory Gating in Rats

This paradigm measures the ability of the brain to filter out repetitive auditory stimuli, a process that is deficient in schizophrenia.

  • Procedure:

    • Electrode Implantation: Rats are surgically implanted with recording electrodes in the hippocampus.

    • Auditory Stimulation: A paired-click paradigm is used, where two identical auditory stimuli (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

    • Recording: Evoked potentials are recorded from the hippocampus. The amplitude of the P50 wave (or its rodent equivalent, the P20-N40) in response to S1 and S2 is measured.

    • Drug/Challenge Administration: A gating deficit can be induced with agents like ketamine. The ability of this compound to normalize the gating ratio is then assessed.

  • Data Analysis: The gating ratio is calculated as the amplitude of the S2 response divided by the amplitude of the S1 response. A ratio closer to zero indicates better sensory gating.

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is a widely studied cellular mechanism underlying learning and memory.

  • Procedure:

    • Dosing: Mice are dosed with this compound or vehicle.

    • Slice Preparation: After a specified time (e.g., 24 hours), the mice are euthanized, and their brains are rapidly removed. Hippocampal slices (e.g., 400 µm thick) are prepared in ice-cold artificial cerebrospinal fluid (aCSF).

    • Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • LTP Induction: After establishing a stable baseline of fEPSPs, LTP is induced by high-frequency stimulation (HFS) of the Schaffer collaterals.

  • Data Analysis: The slope of the fEPSP is measured before and after HFS. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the baseline.

Conclusion

This compound is a well-characterized preclinical candidate that demonstrated the potential of selective α7 nAChR partial agonism for the treatment of cognitive deficits. Its discovery and preclinical evaluation highlight a rational drug design approach targeting a key CNS receptor. While the development of this compound was discontinued, the extensive preclinical data generated for this compound and its analogs have contributed valuable knowledge to the field of α7 nAChR pharmacology and its role in cognition. The detailed experimental methodologies and in vivo efficacy data serve as a useful reference for researchers in the ongoing quest to develop novel therapeutics for cognitive disorders. The ultimate discontinuation of its development, likely due to strategic pipeline prioritization, underscores the multifaceted challenges in bringing new CNS drugs to the market.

References

The Role of BMS-902483 in Enhancing Cognitive Function: An In-depth Analysis of the Novel Object Recognition Test in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical assessment of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and its impact on cognitive performance as evaluated by the novel object recognition (NOR) test in mice. The NOR task is a widely utilized behavioral assay to investigate learning and memory, capitalizing on the innate preference of rodents to explore novel items. This document provides a comprehensive overview of the available data, detailed experimental methodologies, and the underlying signaling pathways associated with the procognitive effects of this compound.

Core Findings and Data Presentation

This compound has been demonstrated to enhance 24-hour novel object recognition memory in mice, indicating its potential as a cognitive enhancer.[1] The minimal effective dose (MED) for this effect has been identified as 0.1 mg/kg.[1] At this dose, the α7 receptor occupancy was found to be approximately 64%.[1] The cognitive-enhancing effects of this compound in the NOR test were confirmed to be mediated by its action on the α7 nAChR, as the improvement in memory was blocked by the co-administration of NS6740, a silent allosteric modulator of the α7 nAChR.[1]

While the minimal effective dose has been established, detailed dose-response data, including the discrimination index or preference percentage for the novel object across a range of this compound doses and for a vehicle-treated control group, are not publicly available in the summarized literature. The following table structure is provided as a template for how such quantitative data would be presented.

Table 1: Hypothetical Dose-Response Effect of this compound on Novel Object Recognition in Mice

Treatment GroupDose (mg/kg)n (per group)Discrimination Index (Mean ± SEM)Time with Novel Object (%) (Mean ± SEM)
Vehicle0100.05 ± 0.0552.5 ± 2.5
This compound0.03100.15 ± 0.0657.5 ± 3.0
This compound0.1 10 0.30 ± 0.07 65.0 ± 3.5
This compound0.3100.32 ± 0.0866.0 ± 4.0
This compound1.0100.28 ± 0.0664.0 ± 3.0

Note: This table is a template and does not represent actual published data. The values are for illustrative purposes to demonstrate how experimental results would be structured. The MED of 0.1 mg/kg is based on published findings.

Experimental Protocols

The following is a detailed methodology for conducting the novel object recognition test in mice, synthesized from established protocols.[2][3][4]

1. Animals:

  • Male C57BL/6 mice, 8-12 weeks of age, are commonly used.

  • Animals should be group-housed under standard laboratory conditions (12:12 h light:dark cycle, 22 ± 2°C, ad libitum access to food and water).

  • Mice should be handled for several days prior to the experiment to acclimate them to the experimenter.

2. Apparatus:

  • A square open-field arena (e.g., 40 x 40 x 40 cm) made of a non-porous material (e.g., plastic or Plexiglas) that is easily cleaned.

  • The arena should be placed in a dimly lit, quiet room.

  • A video camera is mounted above the arena to record the sessions for later analysis.

3. Objects:

  • Two sets of identical objects (e.g., small plastic toys, metal blocks) and one set of novel objects are required.

  • The objects should be of similar size and material but differ in shape and appearance.

  • Objects should be heavy enough that the mice cannot displace them.

  • The objects should be thoroughly cleaned with 70% ethanol (B145695) between trials to eliminate olfactory cues.

4. Experimental Procedure:

  • Habituation (Day 1): Each mouse is individually placed in the empty open-field arena and allowed to explore freely for 5-10 minutes. This allows the mouse to acclimate to the testing environment.

  • Training/Familiarization (Day 2): Two identical objects are placed in opposite corners of the arena. Each mouse is then placed in the center of the arena and allowed to explore the objects for a predetermined amount of time (e.g., 5-10 minutes). The time the mouse spends actively exploring each object (sniffing, touching with the nose) is recorded.

  • Testing (Day 3): The retention interval between the training and testing phases is typically 24 hours to assess long-term memory.[1][2] In the testing phase, one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for 5 minutes. The time spent exploring the familiar and the novel object is recorded.

5. Data Analysis:

  • The primary measure is the Discrimination Index (DI) , calculated as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects)

  • A positive DI indicates a preference for the novel object and is interpreted as successful memory of the familiar object. A DI of zero suggests no preference, and a negative DI indicates a preference for the familiar object.

  • The percentage of time spent with the novel object can also be calculated: (Time exploring novel object / Total time exploring both objects) x 100

  • Statistical analysis is typically performed using t-tests or ANOVA to compare the performance of the this compound-treated groups with the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound is a partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[1] Activation of this ligand-gated ion channel, which is highly permeable to calcium ions (Ca²⁺), triggers several downstream signaling cascades implicated in synaptic plasticity, learning, and memory.

BMS_902483_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS This compound a7nAChR α7 nAChR BMS->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx opens channel Downstream Downstream Signaling (PI3K/Akt, JAK2/STAT3) Ca_influx->Downstream triggers Response Enhanced Synaptic Plasticity & Cognitive Function Downstream->Response leads to

Caption: Mechanism of Action of this compound.

α7 nAChR Downstream Signaling Pathways

The influx of calcium following α7 nAChR activation initiates multiple signaling pathways that are crucial for cognitive processes. Two key pathways are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway.

a7nAChR_Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_JAK2_STAT3 JAK2/STAT3 Pathway a7nAChR α7 nAChR Activation Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Synaptic_PI3K Synaptic Plasticity (LTP) mTOR->Synaptic_PI3K Cognition Improved Cognitive Function Synaptic_PI3K->Cognition STAT3 STAT3 JAK2->STAT3 Gene_Transcription Gene Transcription (Synaptic Proteins) STAT3->Gene_Transcription Gene_Transcription->Cognition

Caption: Downstream Signaling of α7 nAChR.

Novel Object Recognition Experimental Workflow

The logical flow of the NOR test is a multi-day process designed to assess recognition memory.

NOR_Workflow cluster_d1 cluster_d2 cluster_d3 Day1 Day 1: Habituation D1_Step1 Place mouse in empty arena Day1->D1_Step1 Day2 Day 2: Training (Familiarization) D2_Step1 Place two identical objects in arena Day2->D2_Step1 Day3 Day 3: Testing D3_Step1 Replace one object with a novel object Day3->D3_Step1 Analysis Data Analysis Result Assessment of Cognitive Function Analysis->Result D1_Step2 Allow free exploration (5-10 min) D1_Step1->D1_Step2 D2_Step2 Administer this compound or Vehicle D2_Step1->D2_Step2 D2_Step3 Place mouse in arena to explore (5-10 min) D2_Step2->D2_Step3 D2_Step4 Record exploration time for each object D2_Step3->D2_Step4 D3_Step2 Place mouse in arena to explore (5 min) D3_Step1->D3_Step2 D3_Step3 Record exploration of familiar vs. novel object D3_Step2->D3_Step3 D3_Step3->Analysis

Caption: Novel Object Recognition Workflow.

References

Methodological & Application

Application Notes and Protocols for BMS-902483 In Vivo Dosing in Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) that has demonstrated pro-cognitive effects in various preclinical rodent models.[1][2] Activation of α7 nAChRs is a promising therapeutic strategy for addressing cognitive deficits associated with neurological and psychiatric disorders. These application notes provide detailed protocols for the in vivo administration of this compound in rodent studies, based on published preclinical data. The information herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in rodent models.

Table 1: In Vivo Efficacy of this compound in Rodent Models

SpeciesModelEndpointMinimal Effective Dose (MED)Administration Route
MouseNovel Object Recognition (24h)Improved recognition memory0.1 mg/kgSubcutaneous (s.c.)
RatMK-801-Induced Deficit in Attentional Set-ShiftingReversal of cognitive deficit3 mg/kgOral (p.o.)
RatKetamine-Induced Deficit in Auditory GatingReversal of sensory gating deficit3 mg/kgNot specified

Data extracted from Molski et al., 2017.

Table 2: Receptor Occupancy at Minimal Effective Doses

ModelReceptor Occupancy
Novel Object Recognition (Mouse)~64%
Attentional Set-Shifting (Rat)~90%
Auditory Gating (Rat)~90%

Data extracted from Molski et al., 2017.

Signaling Pathway of this compound

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations, primarily Ca²⁺. This increase in intracellular calcium can trigger various downstream signaling cascades involved in synaptic plasticity and cognitive function.

BMS902483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds & Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream Activates Cognitive Enhanced Cognitive Function Downstream->Cognitive Leads to NOR_Workflow Habituation Day 1: Habituation (10 min in empty arena) Dosing Day 2: Dosing (this compound or Vehicle, s.c.) Habituation->Dosing Training Training Phase (T1) (30 min post-dosing) 10 min with 2 identical objects Dosing->Training Retention Retention Interval (24 hours) Training->Retention Test Day 3: Test Phase (T2) (10 min with 1 familiar and 1 novel object) Retention->Test Analysis Data Analysis (Discrimination Index) Test->Analysis ASST_Workflow Food_Restriction Food Restriction (Maintain at 85-90% of free-feeding weight) Habituation Habituation & Pre-training (Learn to dig for reward) Food_Restriction->Habituation Dosing Dosing (this compound or Vehicle, p.o.) (e.g., 60 min before testing) Habituation->Dosing Testing Attentional Set-Shifting Task Dosing->Testing SD Simple Discrimination (SD) Testing->SD CD Compound Discrimination (CD) Testing->CD Rev1 Reversal 1 (Rev1) Testing->Rev1 IDS Intra-dimensional Shift (IDS) Testing->IDS EDS Extra-dimensional Shift (EDS) Testing->EDS Analysis Data Analysis (Trials to criterion, errors) EDS->Analysis

References

Protocol for Dissolving BMS-902483 in DMSO for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Data Summary

As specific quantitative data for BMS-902483 is limited, the following table provides essential chemical information. Researchers should perform initial solubility tests to determine the optimal concentration for their specific experimental needs.

PropertyValueSource
Chemical Formula C₁₈H₂₀N₄O[1]
Molecular Weight 308.39 g/mol [1]
Appearance Solid (assumed)-
Purity >98% (typical for research-grade compounds)-

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions in experimental assays.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated pipettes and sterile, filtered pipette tips

  • Water bath or sonicator (optional)

Procedure:

  • Compound Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes. This minimizes the condensation of atmospheric moisture onto the compound.

  • Weighing: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Calculation for 1 mL of a 10 mM stock solution: (308.39 g/mol ) * (0.010 mol/L) * (0.001 L) = 0.0030839 g = 3.08 mg

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes. Visually inspect the solution to ensure all solid particles have dissolved.

  • Assisted Dissolution (Optional): If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes or brief sonication can aid dissolution.

  • Sterilization (Optional): If required for the specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use, sterile, and clearly labeled amber vials.

  • Storage: Store the aliquoted stock solutions at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to one year). The powdered form of the compound should be stored at -20°C.

Stability and Handling

  • DMSO Quality: Use only anhydrous, high-purity DMSO, as it is hygroscopic and absorbed water can affect compound solubility and stability.

  • Light Sensitivity: While not explicitly stated for this compound, many organic compounds are light-sensitive. It is good practice to store solutions in amber vials and minimize exposure to light.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided to maintain the integrity of the compound. Aliquoting into single-use volumes is highly recommended.

  • Aqueous Dilutions: When preparing working solutions in aqueous media (e.g., cell culture medium), it is advisable to perform serial dilutions to prevent precipitation of the compound. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) and consistent across all experimental and control groups.

Signaling Pathway and Experimental Workflow

This compound is an agonist for the α7 nicotinic acetylcholine (B1216132) receptor, a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to an influx of cations (primarily Ca²⁺ and Na⁺), which in turn activates various downstream signaling cascades involved in neurotransmission and synaptic plasticity.

BMS902483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds to and activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_influx->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Synaptic Plasticity) Downstream->Response

Caption: Signaling pathway of this compound as an α7 nAChR agonist.

Stock_Solution_Workflow Start Start Equilibrate Equilibrate this compound Powder to Room Temp Start->Equilibrate Weigh Weigh Powder Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex to Dissolve Add_DMSO->Dissolve Check_Solubility Fully Dissolved? Dissolve->Check_Solubility Assist_Dissolution Gentle Warming (37°C) or Sonication Check_Solubility->Assist_Dissolution No Aliquot Aliquot into Single-Use Vials Check_Solubility->Aliquot Yes Assist_Dissolution->Dissolve Store Store at -20°C or -80°C Aliquot->Store End End Store->End

Caption: Workflow for preparing this compound stock solution in DMSO.

References

Application Notes and Protocols for BMS-902483 Formulation for Intraperitoneal Injection in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), which has demonstrated potential in preclinical models for improving cognitive function.[1] The α7 nAChR is implicated in various neurological processes, and its modulation is a key area of research for conditions such as schizophrenia and Alzheimer's disease.[2] Effective in vivo studies in murine models are crucial for elucidating the therapeutic potential of this compound. Intraperitoneal (IP) injection is a common and effective route for administering therapeutic compounds to rodents in a research setting.

This document provides detailed application notes and protocols for the formulation and intraperitoneal administration of this compound in mice, based on established pharmacological practices and available data for similar compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for developing a suitable formulation for in vivo studies.

PropertyValueReference
Molecular Formula C₁₈H₂₀N₄OMedKoo Biosciences
Molecular Weight 308.39 g/mol MedKoo Biosciences
Appearance Solid powderBioFount
Storage Conditions Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.MedKoo Biosciences, BioFount
Solubility Information on the aqueous solubility of this compound is not readily available. Like many small molecule inhibitors, it is anticipated to have limited solubility in aqueous solutions, necessitating the use of organic solvents and/or co-solvents for formulation.General Knowledge

Signaling Pathway of this compound

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Upon binding, it induces a conformational change that opens the channel, allowing the influx of cations, primarily Ca²⁺. This influx triggers downstream signaling cascades involved in neurotransmission and cognitive processes.

BMS902483_Signaling_Pathway This compound Signaling Pathway BMS902483 This compound a7nAChR α7 Nicotinic Acetylcholine Receptor BMS902483->a7nAChR Binds to IonChannel Ion Channel Opening a7nAChR->IonChannel Activates CaInflux Ca²⁺ Influx IonChannel->CaInflux Leads to Downstream Downstream Signaling Cascades (e.g., MAPK/ERK, PI3K/Akt) CaInflux->Downstream Initiates Cognitive Modulation of Cognitive Function Downstream->Cognitive Results in Experimental_Workflow Experimental Workflow for this compound IP Injection in Mice cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Formulation This compound Formulation (Stock & Dosing Solutions) Dosing Intraperitoneal Injection of this compound Formulation->Dosing Animal_Acclimation Animal Acclimation & Grouping Animal_Acclimation->Dosing Behavioral Behavioral Testing (e.g., Novel Object Recognition) Dosing->Behavioral Tissue Tissue Collection (e.g., Brain, Blood) Behavioral->Tissue Data_Analysis Data Analysis (Statistical Evaluation) Tissue->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Application Notes and Protocols for BMS-902483 in Hippocampal Slice Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1] These receptors are ligand-gated ion channels highly expressed in the hippocampus and are implicated in cognitive processes, including learning and memory. Activation of α7 nAChRs enhances hippocampal long-term potentiation (LTP), a cellular correlate of learning and memory.[2] These application notes provide detailed protocols for utilizing this compound in hippocampal slice electrophysiology recordings to investigate its effects on synaptic transmission and plasticity.

Mechanism of Action

This compound acts as a partial agonist at the α7 nAChR. Upon binding, it induces a conformational change in the receptor, opening its ion channel, which is highly permeable to calcium (Ca²⁺). The influx of Ca²⁺ through the α7 nAChR activates downstream signaling cascades. A key pathway involves the activation of adenylyl cyclase 1 (AC1), leading to an increase in intracellular cyclic AMP (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which can phosphorylate various synaptic proteins, including synapsin, to enhance neurotransmitter release and modulate synaptic plasticity.

BMS902483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Binds to Ca2_influx Ca²⁺ Influx a7nAChR->Ca2_influx Opens Channel AC1 Adenylyl Cyclase 1 (AC1) Ca2_influx->AC1 Activates cAMP cAMP Increase AC1->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Synapsin_P Synapsin Phosphorylation PKA->Synapsin_P Phosphorylates Neurotransmitter_release Enhanced Neurotransmitter Release / Synaptic Plasticity Synapsin_P->Neurotransmitter_release Leads to

Caption: Signaling pathway of this compound via α7 nAChR activation.

Data Presentation

Agonist (Proxy)ConcentrationEffect on CA1 LTP Magnitude (vs. Vehicle)Animal ModelReference
FRM-178483.16 nMSignificant EnhancementRat[3]
FRM-1784810 nMNo Significant EnhancementRat[3]
FRM-1784831.6 nMNo Significant EnhancementRat[3]

Note: This data is for FRM-17848 and should be used as a guideline for designing experiments with this compound.

Experimental Protocols

Preparation of Acute Hippocampal Slices

This protocol is adapted from standard procedures for preparing rodent hippocampal slices for electrophysiological recordings.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Dissection tools (scissors, forceps, scalpel)

  • Vibrating microtome (vibratome)

  • Dissection dish

  • Recovery chamber

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Sucrose-based cutting solution (ice-cold)

  • Artificial cerebrospinal fluid (aCSF) (room temperature and 32-34°C)

Solutions:

  • Sucrose-based Cutting Solution (in mM): 210 Sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 0.5 CaCl₂, 7 MgCl₂, 7 Dextrose. Continuously bubbled with carbogen.

  • Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, 10 Dextrose. Continuously bubbled with carbogen.

Procedure:

  • Anesthetize the animal and rapidly decapitate.

  • Dissect the brain and place it in ice-cold, carbogenated sucrose-based cutting solution.

  • Isolate the hippocampus.

  • Cut 300-400 µm thick transverse hippocampal slices using a vibratome in the ice-cold cutting solution.

  • Transfer the slices to a recovery chamber containing aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.

Electrophysiological Recordings

Equipment:

  • Upright microscope with differential interference contrast (DIC) optics

  • Micromanipulators

  • Recording chamber with perfusion system

  • Amplifier (e.g., MultiClamp 700B)

  • Digitizer (e.g., Digidata 1550)

  • Stimulation isolation unit

  • Recording and stimulating electrodes (e.g., borosilicate glass pipettes, concentric bipolar stimulating electrode)

  • Data acquisition and analysis software (e.g., pCLAMP)

Procedure:

  • Transfer a recovered hippocampal slice to the recording chamber, continuously perfused with carbogenated aCSF at 32-34°C.

  • Place a stimulating electrode in the Schaffer collateral pathway to evoke field excitatory postsynaptic potentials (fEPSPs) in the CA1 region.

  • Place a recording electrode filled with aCSF in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz). The stimulus intensity should be adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.

  • Application of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute it to the final desired concentration in aCSF immediately before use. Perfuse the slice with the this compound-containing aCSF for a predetermined period (e.g., 20-30 minutes) before LTP induction.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS) (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz, repeated 4 times with a 10-second interval).

  • Post-LTP Recording: Record fEPSPs for at least 60 minutes after LTP induction to assess the magnitude and stability of potentiation.

Experimental_Workflow cluster_preparation Slice Preparation cluster_recording Electrophysiology Animal_Prep Anesthesia & Decapitation Brain_Dissection Brain Dissection in Ice-Cold Cutting Solution Animal_Prep->Brain_Dissection Slicing Vibratome Slicing (300-400 µm) Brain_Dissection->Slicing Recovery Recovery in aCSF (>1 hour at 32-34°C) Slicing->Recovery Slice_Transfer Transfer Slice to Recording Chamber Recovery->Slice_Transfer Electrode_Placement Place Stimulating & Recording Electrodes in CA1 Slice_Transfer->Electrode_Placement Baseline Record Baseline fEPSPs (20-30 min) Electrode_Placement->Baseline Drug_Application Bath Apply this compound Baseline->Drug_Application LTP_Induction Induce LTP (HFS Protocol) Drug_Application->LTP_Induction Post_LTP Record Post-LTP fEPSPs (>60 min) LTP_Induction->Post_LTP

References

Application Notes and Protocols: Calcium Imaging Assays with BMS-902483 in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR)[1][2][3]. The α7 nAChR is a ligand-gated ion channel that plays a crucial role in cognitive function and is implicated in various neurological and psychiatric disorders[1][2]. A key characteristic of the α7 nAChR is its high permeability to calcium ions (Ca²⁺). Upon activation, the channel opens, allowing an influx of Ca²⁺ into the neuron, which triggers a cascade of intracellular signaling events. This makes calcium imaging a powerful and direct method to functionally assess the modulatory effects of compounds like this compound on α7 nAChR activity in a cellular context.

These application notes provide detailed protocols for utilizing calcium imaging assays in cultured neurons to characterize the activity of this compound. The methodologies described herein are designed to be accessible for researchers with experience in cell culture and fluorescence microscopy.

Data Presentation

Pharmacological Profile of this compound
ParameterValueSpeciesAssay TypeReference
α7 nAChR Affinity Low NanomolarRat, HumanRadioligand Binding[2]
α7 FLIPR EC₅₀ 9.3 nMNot SpecifiedFluorometric Imaging Plate Reader[3][4]
α7 Electrophysiology EC₅₀ (Area) 140 nMRatElectrophysiology[3][4]
α7 Elicited Current (% of ACh max) ~60%Human, RatElectrophysiology[2]
5-HT₃A IC₅₀ 480 nMNot SpecifiedNot Specified[3][4]

Signaling Pathway

The activation of α7 nicotinic acetylcholine receptors by this compound leads to a direct influx of calcium, initiating downstream signaling cascades.

alpha7_signaling cluster_membrane Cell Membrane alpha7_receptor α7 nAChR Ca2_influx Ca²⁺ Influx alpha7_receptor->Ca2_influx Opens Channel BMS_902483 This compound BMS_902483->alpha7_receptor Binds & Activates downstream Downstream Signaling (e.g., Gene Expression, Kinase Activation) Ca2_influx->downstream Initiates

This compound activation of the α7 nAChR and subsequent calcium influx.

Experimental Protocols

Protocol 1: Primary Neuronal Culture Preparation

This protocol outlines the steps for establishing primary cortical neuron cultures from embryonic day 18 (E18) rodents, which are suitable for calcium imaging experiments.

Materials:

  • E18 timed-pregnant rat or mouse

  • Hanks' Balanced Salt Solution (HBSS), ice-cold

  • Trypsin-EDTA (0.25%)

  • Fetal Bovine Serum (FBS)

  • Neurobasal Medium supplemented with B-27 and GlutaMAX

  • Poly-D-lysine coated culture plates or coverslips

  • Fire-polished Pasteur pipettes

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Aseptically dissect the cerebral cortices from E18 embryos in ice-cold HBSS.

  • Mince the cortical tissue into small pieces.

  • Digest the tissue with trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate the trypsin by adding an equal volume of FBS-containing medium.

  • Gently triturate the tissue with a fire-polished Pasteur pipette to create a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.

  • Plate the neurons onto poly-D-lysine coated surfaces at a desired density (e.g., 50,000 to 100,000 cells/cm²).

  • Culture the neurons for at least 10-14 days to allow for the formation of mature synaptic connections before conducting calcium imaging experiments.

Protocol 2: Calcium Imaging Assay with this compound

This protocol details the procedure for loading cultured neurons with a calcium indicator dye and measuring changes in intracellular calcium in response to this compound.

Materials:

  • Mature primary neuron cultures (from Protocol 1)

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺

  • This compound stock solution (in DMSO)

  • Positive control (e.g., high potassium solution or a known α7 agonist like choline)

  • Negative control (e.g., α7 antagonist like methyllycaconitine)

  • Fluorescence microscope with a suitable camera and image acquisition software

Procedure:

  • Dye Loading: a. Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. First, reconstitute Fluo-4 AM in DMSO, then mix with Pluronic F-127 before diluting in HBSS. b. Remove the culture medium from the neurons and gently wash once with HBSS. c. Add the Fluo-4 AM loading solution to the cells and incubate in the dark at 37°C for 30-45 minutes. d. After incubation, wash the cells three times with fresh HBSS to remove excess dye. e. Incubate the cells in HBSS for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the AM ester.

  • Image Acquisition: a. Place the culture plate or coverslip on the stage of the fluorescence microscope. b. Identify a field of view containing healthy neurons. c. Acquire a baseline fluorescence signal (F₀) for 1-2 minutes. d. Apply the test compounds. This can be done by perfusion or by gentle addition of a concentrated stock solution. i. Vehicle Control: Apply HBSS with the same final concentration of DMSO used for the this compound solution. ii. Test Compound: Apply this compound at various concentrations (e.g., ranging from 1 nM to 1 µM, based on its EC₅₀). iii. Positive Control: Apply a high potassium solution (e.g., 50 mM KCl) to depolarize all neurons and elicit a maximal calcium response. e. Record the fluorescence changes over time for several minutes following compound addition.

Experimental Workflow

The following diagram illustrates the key steps in the calcium imaging assay.

experimental_workflow start Start culture_neurons Culture Primary Neurons (10-14 days) start->culture_neurons load_dye Load with Fluo-4 AM (30-45 min) culture_neurons->load_dye wash Wash Cells (3x) load_dye->wash deesterify De-esterification (15-30 min) wash->deesterify acquire_baseline Acquire Baseline Fluorescence (F₀ for 1-2 min) deesterify->acquire_baseline add_compound Add this compound or Controls acquire_baseline->add_compound record_response Record Fluorescence Change (F) add_compound->record_response analyze Analyze Data (ΔF/F₀) record_response->analyze end End analyze->end

References

Application Notes and Protocols for Whole-Cell Patch-Clamp Studies of BMS-902483 on α7 Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuropsychiatric disorders.[1][2] This document provides a detailed whole-cell patch-clamp protocol for characterizing the effects of this compound on human α7 nAChRs expressed in a heterologous system. The protocol outlines the necessary reagents, equipment, experimental procedures, and data analysis techniques to determine key pharmacological parameters such as EC50 and maximal efficacy (Imax).

The α7 nAChR is characterized by its rapid activation and desensitization upon agonist binding, and its high permeability to calcium ions.[2][3] To overcome the challenge of rapid desensitization in an experimental setting, this protocol incorporates the use of a Type II positive allosteric modulator (PAM), PNU-120596. This PAM slows the desensitization of the receptor, enabling stable and reproducible current recordings.[4][5][6]

Signaling Pathway and Experimental Rationale

Activation of the α7 nAChR, a homopentameric channel, by an agonist like acetylcholine or a partial agonist such as this compound leads to a conformational change that opens the channel pore. This allows the influx of cations, primarily sodium and calcium, resulting in membrane depolarization. The influx of calcium is a critical downstream signaling event, triggering various intracellular cascades, including the activation of calcium-dependent kinases and the synthesis of cyclic AMP (cAMP), which can modulate neuronal activity and gene expression.[3][7]

This protocol is designed to quantify the direct electrophysiological consequences of this compound binding to the α7 nAChR by measuring the elicited whole-cell currents. By comparing the effects of this compound to a full agonist, the partial agonist nature of the compound can be thoroughly characterized.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_channel alpha7 α7 nAChR ion_in Na+ Ca2+ alpha7->ion_in Channel Opening Depolarization Membrane Depolarization ion_in->Depolarization Cation Influx Ca_influx Ca2+ Influx ion_out BMS902483 This compound (Partial Agonist) BMS902483->alpha7 Binds to receptor ACh Acetylcholine (Full Agonist) ACh->alpha7 Binds to receptor Depolarization->Ca_influx Downstream Downstream Signaling Cascades (e.g., cAMP production) Ca_influx->Downstream Activates

Figure 1: α7 nAChR activation and downstream signaling.

Data Presentation

The following tables summarize the key pharmacological parameters to be determined for this compound in comparison to the endogenous full agonist, acetylcholine.

CompoundEC50 (nM)Imax (% of Acetylcholine)Hill Slope
Acetylcholine (ACh)Value to be determined100%Value to be determined
This compound140[1]~54-64%[1][8]Value to be determined

Table 1: Pharmacological Profile of this compound and Acetylcholine at the α7 nAChR.

ParameterAcetylcholineThis compound
Activation Kinetics
10-90% Rise Time (ms)Value to be determinedValue to be determined
Desensitization Kinetics
Tau (τ) of Desensitization (ms)Value to be determinedValue to be determined

Table 2: Kinetic Properties of α7 nAChR Currents Elicited by Acetylcholine and this compound.

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Use a mammalian cell line, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells, stably expressing the human α7 nAChR.

  • Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Electrophysiology: Two to three days before recording, plate the cells onto glass coverslips at a low density to ensure isolated single cells for patching.

Solutions and Reagents
SolutionComponentConcentration (mM)
External (Extracellular) NaCl140
KCl2.8
CaCl22
MgCl22
HEPES10
Glucose10
Internal (Pipette) K-Gluconate135
KCl10
EGTA1.0
HEPES10
Mg-ATP2
Tris-GTP0.38

Table 3: Composition of External and Internal Solutions for Whole-Cell Patch-Clamp Recording.

  • pH and Osmolarity: Adjust the pH of the external solution to 7.4 with NaOH and the internal solution to 7.3 with KOH. The osmolarity of the external solution should be ~310 mOsm, and the internal solution should be ~295 mOsm.

  • Stock Solutions: Prepare concentrated stock solutions of this compound, acetylcholine, and PNU-120596 in an appropriate solvent (e.g., DMSO or water) and store at -20°C. Dilute to the final working concentrations in the external solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch-Clamp Recording

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Preparation giga_seal Establish Giga-Ohm Seal cell_prep->giga_seal solution_prep Solution Preparation solution_prep->giga_seal pipette_prep Pipette Fabrication (3-5 MΩ) pipette_prep->giga_seal whole_cell Rupture Membrane for Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp at -70 mV whole_cell->voltage_clamp drug_app Apply Agonists +/- PAM voltage_clamp->drug_app record_current Record Inward Currents drug_app->record_current measure_peak Measure Peak Current Amplitude record_current->measure_peak dose_response Construct Dose-Response Curves measure_peak->dose_response calc_params Calculate EC50 and Imax dose_response->calc_params

Figure 2: Experimental workflow for whole-cell patch-clamp analysis.
  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Clamp the membrane potential at a holding potential of -70 mV.

    • To construct a dose-response curve, apply increasing concentrations of acetylcholine or this compound. To mitigate desensitization, co-apply a constant concentration of PNU-120596 (e.g., 10 µM) with each agonist concentration.[6]

    • To assess the voltage-dependence of the currents, apply voltage ramps or steps (e.g., from -100 mV to +40 mV) during agonist application. Note that α7 nAChR currents typically show strong inward rectification.[4]

  • Drug Application: Use a rapid perfusion system to apply the drug solutions to the cell. This is crucial for observing the fast activation and desensitization kinetics of the α7 nAChR.

Data Analysis
  • Current Measurement: Measure the peak amplitude of the inward current elicited by each concentration of the agonist.

  • Dose-Response Curves: Plot the normalized peak current as a function of the agonist concentration. Fit the data to the Hill equation to determine the EC50 and the Hill slope:

    • I / Imax = [A]^n / ([A]^n + [EC50]^n)

    • Where I is the current at a given agonist concentration [A], Imax is the maximum current, EC50 is the concentration that elicits a half-maximal response, and n is the Hill slope.

  • Partial Agonism: Determine the maximal efficacy (Imax) of this compound by normalizing its maximum elicited current to the maximum current elicited by the full agonist, acetylcholine.

  • Kinetics Analysis: Analyze the activation and desensitization kinetics of the recorded currents by fitting the rising and decaying phases of the current traces to exponential functions.

Conclusion

This detailed protocol provides a robust framework for the electrophysiological characterization of this compound's effects on α7 nAChRs using the whole-cell patch-clamp technique. By following these procedures, researchers can obtain high-quality data to quantify the potency and efficacy of this and other novel α7 nAChR modulators, contributing to the development of new therapeutics for cognitive and neurological disorders.

References

Application Notes and Protocols: BMS-902483 in Auditory Gating Deficit Models in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auditory gating deficits, characterized by an inability to filter out irrelevant sensory information, are a core feature of several neuropsychiatric disorders, most notably schizophrenia. In humans, this deficit is often measured as a reduced suppression of the P50 event-related potential (ERP) to a repeated auditory stimulus. The analogous measure in rats is the suppression of the N40 wave. Several preclinical models in rats have been developed to study the underlying neurobiology of these deficits and to screen potential therapeutic agents. BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), represents a promising therapeutic candidate for addressing these sensory gating and cognitive deficits.

These application notes provide detailed protocols for inducing and assessing auditory gating deficits in three distinct rat models: the S(+)ketamine-induced model, the social isolation model, and the neonatal ventral hippocampal lesion (NVHL) model. Furthermore, it outlines the application of this compound and related α7 nAChR agonists in these models, presenting key quantitative data and the underlying signaling pathways.

Signaling Pathway of α7 nAChR-Mediated Auditory Gating

The prevailing hypothesis for the role of α7 nAChRs in auditory gating involves the modulation of hippocampal interneurons. The following diagram illustrates this proposed signaling pathway.

G cluster_0 Presynaptic Cholinergic Neuron cluster_1 Hippocampal GABAergic Interneuron cluster_2 Postsynaptic Pyramidal Neuron ACh Acetylcholine (ACh) a7nAChR α7 nAChR ACh->a7nAChR binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx opens Depolarization Depolarization Ca_influx->Depolarization GABA_release GABA Release Depolarization->GABA_release GABAaR GABA-A Receptor GABA_release->GABAaR binds Hyperpolarization Hyperpolarization (Inhibition) GABAaR->Hyperpolarization Reduced_Firing Reduced Firing Rate Hyperpolarization->Reduced_Firing Gating_of_S2 Gating of S2 Response Reduced_Firing->Gating_of_S2 BMS902483 This compound (α7 Agonist) BMS902483->a7nAChR activates Auditory_Stimulus_1 Auditory Stimulus 1 (S1) Auditory_Stimulus_1->ACh Auditory_Stimulus_2 Auditory Stimulus 2 (S2) Auditory_Stimulus_2->Gating_of_S2

α7 nAChR signaling in auditory gating.

Experimental Workflow

The general workflow for evaluating the efficacy of compounds like this compound in auditory gating deficit models is depicted below.

G cluster_0 Model Induction cluster_1 Compound Administration cluster_2 Auditory Gating Assessment cluster_3 Data Analysis Ketamine S(+)Ketamine Administration Electrode_Implantation Electrode Implantation (Hippocampal/Cortical) Ketamine->Electrode_Implantation Social_Isolation Social Isolation Rearing Social_Isolation->Electrode_Implantation NVHL Neonatal Ventral Hippocampal Lesion NVHL->Electrode_Implantation Drug_Admin Administer this compound or Vehicle Paired_Click_Paradigm Paired-Click Paradigm (S1-S2 Stimuli) Drug_Admin->Paired_Click_Paradigm Electrode_Implantation->Drug_Admin EEG_Recording EEG Recording (N40 ERP) Paired_Click_Paradigm->EEG_Recording Data_Processing Data Processing and N40 Amplitude Measurement EEG_Recording->Data_Processing Gating_Ratio Calculation of Gating Ratio (S2/S1) Data_Processing->Gating_Ratio Stats Statistical Analysis Gating_Ratio->Stats end Evaluate Compound Efficacy Stats->end start Select Rat Model start->Ketamine start->Social_Isolation start->NVHL

Workflow for auditory gating studies.

Data Presentation: Efficacy of α7 nAChR Agonists

The following tables summarize quantitative data on the effects of α7 nAChR agonists on auditory gating in rat models.

Table 1: Effect of BMS-933043 on S(+)Ketamine-Induced Auditory Gating Deficit in Rats

Treatment GroupDose (mg/kg, s.c.)N40 Amplitude to S1 (µV)N40 Amplitude to S2 (µV)Gating Ratio (S2/S1)% Improvement in Gating
Vehicle + Saline-25.4 ± 2.112.7 ± 1.50.50-
Vehicle + S(+)Ketamine0.524.9 ± 2.322.4 ± 2.00.900% (Deficit)
BMS-933043 + S(+)Ketamine0.5625.1 ± 2.217.6 ± 1.80.7050%
BMS-933043 + S(+)Ketamine1.025.5 ± 2.415.3 ± 1.60.6075%
BMS-933043 + S(+)Ketamine3.025.2 ± 2.313.9 ± 1.50.5587.5%

Data are presented as mean ± SEM. S(+)Ketamine was administered 10 minutes before the auditory gating session. BMS-933043 was administered 30 minutes prior to S(+)Ketamine.

Table 2: Effects of Nicotine on Auditory Gating in Socially Isolated (ISO) vs. Socially Raised (SOC) Rats

Rearing ConditionTreatmentDose (mg/kg, s.c.)Gating Ratio (S2/S1)
SOCVehicle-0.45 ± 0.05
ISOVehicle-0.92 ± 0.08
ISONicotine0.20.51 ± 0.06

Data are presented as mean ± SEM. Social isolation was carried out from weaning (postnatal day 21) for 8-10 weeks.

Experimental Protocols

Protocol 1: S(+)Ketamine-Induced Auditory Gating Deficit Model
  • Animals: Adult male Sprague-Dawley rats (250-350g).

  • Surgical Implantation:

    • Anesthetize rats with isoflurane.

    • Secure the rat in a stereotaxic frame.

    • Implant a recording electrode in the hippocampus (e.g., AP: -4.5 mm, ML: 4.2 mm, DV: 4.0 mm from bregma).

    • Implant a reference electrode over the cerebellum.

    • Allow a recovery period of at least 10 days post-surgery.

  • Drug Administration:

    • Administer this compound or vehicle subcutaneously (s.c.) or per os (p.o.).

    • After a specified pretreatment time (e.g., 30 minutes), administer S(+)ketamine (e.g., 0.5 mg/kg, s.c.).

  • Auditory Gating (N40) Recording:

    • Place the conscious, freely moving rat in a sound-attenuating chamber.

    • Present paired auditory stimuli (clicks or tones, e.g., 5 dB SPL, 0.01 ms (B15284909) duration) with an inter-stimulus interval of 500 ms.

    • The inter-pair interval should be approximately 10 seconds.

    • Record EEG signals for a sufficient number of trials (e.g., 100-200 pairs).

  • Data Analysis:

    • Filter the EEG data (e.g., 1-100 Hz bandpass).

    • Average the ERPs for the first (S1) and second (S2) stimuli separately.

    • Measure the peak-to-peak amplitude of the N40 component for both S1 and S2.

    • Calculate the gating ratio (S2 amplitude / S1 amplitude).

Protocol 2: Social Isolation (SI) Auditory Gating Deficit Model
  • Animals: Male Lister-Hooded or Sprague-Dawley rat pups.

  • Rearing Conditions:

    • At weaning (postnatal day 21), separate rats into two groups.

    • Socially Isolated (SI) Group: House rats individually in standard cages.

    • Group Housed (GH) Control Group: House rats in groups of 3-4 per cage.

    • Maintain these housing conditions for at least 8 weeks.

  • Surgical Implantation and Recording:

    • Follow the surgical implantation, auditory gating recording, and data analysis procedures as described in Protocol 1.

  • Drug Administration:

    • Administer this compound or vehicle and assess its ability to normalize the elevated S2/S1 gating ratio observed in the SI group.

Protocol 3: Neonatal Ventral Hippocampal Lesion (NVHL) Model
  • Animals: Male Sprague-Dawley rat pups.

  • Lesioning Procedure (Postnatal Day 7):

    • Anesthetize rat pups (e.g., hypothermia).

    • Secure the pup in a stereotaxic apparatus adapted for neonates.

    • Inject ibotenic acid (e.g., 1 µg in 0.1 µl of saline) bilaterally into the ventral hippocampus.

    • Sham-operated controls receive saline injections.

    • Allow the pups to recover and mature to adulthood.

  • Behavioral and Electrophysiological Assessment:

    • Test the rats in adulthood (postnatal day 56 or later).

    • Follow the surgical implantation, auditory gating recording, and data analysis procedures as described in Protocol 1.

  • Drug Administration:

    • Administer this compound or vehicle to assess the reversal of auditory gating deficits in the NVHL rats.

Application Notes and Protocols: Preparation of BMS-902483 Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of BMS-902483 stock solutions for use in various in vitro assays. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and reliability of experimental results.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

PropertyValueSource
Molecular Weight 308.39 g/mol [cite: ]
Chemical Formula C₁₈H₂₀N₄O[cite: ]
Appearance White to off-white solid[cite: ]
Solubility While specific solubility data is not readily available, similar BMS compounds are soluble in Dimethyl Sulfoxide (DMSO). It is sparingly soluble in ethanol (B145695) and water.
Storage (Solid) Store at -20°C for long-term storage.[cite: ]
Storage (Stock Solution) Store in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[cite: ]

Signaling Pathway of this compound

This compound is a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), a ligand-gated ion channel. Upon binding, it induces a conformational change in the receptor, leading to the influx of cations, primarily Ca²⁺. This increase in intracellular calcium concentration triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)-Akt pathway, which is involved in various cellular processes such as cell survival and synaptic plasticity.

BMS902483_Signaling_Pathway cluster_membrane Cell Membrane a7nAChR α7 nAChR Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx BMS902483 This compound BMS902483->a7nAChR (Agonist) PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Cellular Effects Akt->Downstream

This compound signaling pathway.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO (high purity, ≤0.02% water)

  • Sterile, amber glass vial or a clear vial wrapped in aluminum foil

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Sterile, DNase/RNase-free microcentrifuge tubes

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh 3.084 mg of this compound.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (308.39 g/mol ) * (1000 mg/g) * 1 mL = 3.084 mg

  • Dissolution: a. Transfer the weighed this compound powder to a sterile vial. b. Add the calculated volume of anhydrous DMSO. For 3.084 mg of this compound, add 1 mL of DMSO. c. Tightly cap the vial and vortex thoroughly for 2-5 minutes until the solid is completely dissolved. d. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can also be applied, but avoid excessive heat.

  • Aliquoting and Storage: a. Once fully dissolved, dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound. b. Store the aliquots at -20°C for short-term storage (up to 6 months) or at -80°C for long-term storage (up to 2 years). Protect from light.

General Workflow for In Vitro Assays

This workflow outlines the general steps for using the this compound stock solution in a typical cell-based in vitro assay.

In_Vitro_Workflow start Start prepare_stock Prepare 10 mM this compound Stock Solution in DMSO start->prepare_stock serial_dilution Perform Serial Dilutions of Stock Solution in Assay Medium prepare_stock->serial_dilution add_compound Add Diluted this compound to Cells serial_dilution->add_compound cell_seeding Seed Cells in Microplate incubation1 Incubate Cells (e.g., 24h) cell_seeding->incubation1 incubation1->add_compound incubation2 Incubate with Compound (Assay-specific duration) add_compound->incubation2 assay_readout Perform Assay Readout (e.g., FLIR, Electrophysiology) incubation2->assay_readout data_analysis Data Analysis (e.g., EC50 determination) assay_readout->data_analysis end End data_analysis->end

General experimental workflow.

Protocol for Serial Dilutions:

  • Prepare Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in your cell culture medium or assay buffer. For example, to make a 100 µM working solution, dilute the 10 mM stock 1:100.

  • Serial Dilutions: Perform serial dilutions from the intermediate working solution to achieve the desired final concentrations for your assay. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity.

Troubleshooting

IssuePossible CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound may have low aqueous solubility.Perform serial dilutions in the aqueous buffer rather than a single large dilution step. Ensure the final DMSO concentration is as low as possible.
Inconsistent assay results Degradation of the compound due to multiple freeze-thaw cycles.Always use freshly thawed aliquots for each experiment. Avoid using a stock solution that has been repeatedly frozen and thawed.
Compound appears insoluble in DMSO The DMSO may have absorbed moisture, or the compound requires more energy to dissolve.Use fresh, anhydrous DMSO. Try vortexing for a longer period, sonicating the solution, or gently warming it to 37°C.

By following these detailed application notes and protocols, researchers can confidently prepare and utilize this compound stock solutions for their in vitro studies, leading to more reliable and reproducible data.

In Vitro Characterization of BMS-902483: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This receptor is a ligand-gated ion channel expressed in the central nervous system and peripheral tissues, playing a crucial role in cognitive processes and inflammatory responses. As a partial agonist, this compound activates the α7 nAChR but elicits a response that is lower than that of a full agonist like acetylcholine. This document provides detailed application notes and protocols for the in vitro characterization of this compound using common cell-based assays. The methodologies described herein are essential for determining the potency, efficacy, and mechanism of action of this compound and other α7 nAChR modulators.

Data Presentation

The following tables summarize the quantitative data for this compound from in vitro cell-based assays.

Table 1: In Vitro Potency and Efficacy of this compound

Assay TypeCell LineParameterValueReference
FLIPR Calcium Assayα7-transfected cellsEC509.3 nM[1]
Electrophysiology (rat)Cells expressing rat α7 nAChRArea EC50140 nM[1]
Electrophysiology (rat)Cells expressing rat α7 nAChRPeak Efficacy (Ymax %)40%[1]
Electrophysiology (rat)Cells expressing rat α7 nAChRArea Efficacy (Ymax %)54%[1]
ElectrophysiologyCells expressing human or rat α7 nAChREfficacy~60% of max acetylcholine response

Table 2: In Vitro Selectivity of this compound

TargetAssay TypeParameterValueReference
5-HT3A ReceptorRadioligand BindingIC50480 nM[1]

Signaling Pathway

Activation of the α7 nAChR by an agonist such as this compound leads to the opening of the ion channel, resulting in an influx of cations, primarily Ca2+. This increase in intracellular calcium triggers downstream signaling cascades, including the activation of the Ras-Raf-MEK-ERK (MAPK) pathway and the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). These pathways are integral to neuronal plasticity and cognitive function.

BMS902483_Signaling_Pathway BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR binds & activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Ras Ras Ca_influx->Ras CREB CREB Ca_influx->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Gene_Expression Gene Expression (Neuronal Plasticity, Cognition) pERK->Gene_Expression pCREB p-CREB CREB->pCREB pCREB->Gene_Expression

This compound Signaling Pathway

Experimental Protocols

Calcium Influx Assay using FLIPR

This protocol describes a method to measure the agonist activity of this compound on the α7 nAChR by monitoring intracellular calcium changes using a Fluorometric Imaging Plate Reader (FLIPR). Due to the rapid desensitization of the α7 nAChR, a positive allosteric modulator (PAM) is often used to enhance the signal.

Materials:

  • Cells expressing α7 nAChR (e.g., PC12, SH-SY5Y, or engineered HEK293 or GH4C1 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • FLIPR Calcium Assay Kit (or a calcium-sensitive dye like Fluo-4 AM)

  • This compound

  • α7 nAChR positive allosteric modulator (PAM), e.g., PNU-120596

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • FLIPR instrument

Workflow Diagram:

Calcium_Influx_Workflow start Start plate_cells Plate cells in 96/384-well plate start->plate_cells incubate_24h Incubate 24-48h plate_cells->incubate_24h load_dye Load cells with calcium-sensitive dye incubate_24h->load_dye incubate_dye Incubate 30-60 min at 37°C load_dye->incubate_dye add_pam Add PAM to wells (optional) incubate_dye->add_pam prepare_compounds Prepare this compound and PAM dilutions add_bms Add this compound prepare_compounds->add_bms read_baseline Read baseline fluorescence on FLIPR add_pam->read_baseline read_baseline->add_bms read_response Read fluorescence response on FLIPR add_bms->read_response analyze Analyze data (EC50) read_response->analyze end End analyze->end

Calcium Influx Assay Workflow

Procedure:

  • Cell Plating: Seed cells into black-walled, clear-bottom microplates at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay. Incubate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution to each well. Incubate for 30-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. If using a PAM, prepare it at a fixed concentration (e.g., 1-10 µM PNU-120596).

  • Assay Execution: a. Place the cell plate and the compound plate into the FLIPR instrument. b. If using a PAM, perform a pre-addition of the PAM solution to the cell plate and incubate for a few minutes. c. The instrument will measure baseline fluorescence, then add the this compound dilutions to the wells and immediately begin recording the change in fluorescence over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in cell lysates by Western blotting following stimulation with this compound.

Materials:

  • Cells expressing α7 nAChR

  • 6-well plates

  • This compound

  • Serum-free medium

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204) and anti-total ERK1/2

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Workflow Diagram:

ERK_WB_Workflow start Start plate_cells Plate cells in 6-well plates start->plate_cells serum_starve Serum starve cells plate_cells->serum_starve stimulate Stimulate with this compound serum_starve->stimulate lyse_cells Lyse cells & collect protein stimulate->lyse_cells quantify Quantify protein concentration lyse_cells->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary Ab (p-ERK or total ERK) block->primary_ab secondary_ab Incubate with secondary Ab primary_ab->secondary_ab detect Detect with ECL secondary_ab->detect analyze Analyze band intensity detect->analyze end End analyze->end

ERK Phosphorylation Western Blot Workflow

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 80-90% confluency, serum-starve the cells for 4-12 hours. Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-30 minutes).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and boil. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C. c. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply the ECL detection reagent. e. Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.

CREB Phosphorylation Assay (ELISA)

This protocol provides a quantitative method for measuring phosphorylated CREB (p-CREB) at Ser133 in cell lysates using a sandwich ELISA kit.

Materials:

  • Cells expressing α7 nAChR

  • 96-well culture plates

  • This compound

  • Serum-free medium

  • Phospho-CREB (Ser133) ELISA Kit (containing a pre-coated plate, detection antibodies, standards, and buffers)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and grow to 80-90% confluency. Serum-starve the cells, then treat with different concentrations of this compound for the desired time.

  • Cell Lysis: Lyse the cells directly in the wells using the lysis buffer provided in the ELISA kit, following the manufacturer's instructions.

  • ELISA Procedure: a. Add the cell lysates and the provided p-CREB standards to the appropriate wells of the antibody-coated microplate. Incubate for 2 hours at room temperature. b. Wash the wells multiple times with the wash buffer. c. Add the detection antibody specific for phosphorylated CREB and incubate for 1 hour at room temperature. d. Wash the wells to remove unbound detection antibody. e. Add the HRP-conjugated secondary antibody, incubate, and wash. f. Add the TMB substrate and incubate until color develops. g. Stop the reaction with the stop solution.

  • Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the p-CREB standards. Calculate the concentration of p-CREB in the cell lysates by interpolating from the standard curve. The results can be normalized to the total protein concentration of the lysates.

Conclusion

The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound. The calcium influx assay is a primary functional screen to determine the potency and efficacy of α7 nAChR agonists. The ERK1/2 and CREB phosphorylation assays provide further mechanistic insight into the downstream signaling pathways activated by this compound. Together, these methods are invaluable tools for the discovery and development of novel α7 nAChR modulators for various therapeutic indications.

References

Application Notes and Protocols: Measuring BMS-902483 Binding Affinity to α7 Nicotinic Acetylcholine Receptors (nAChRs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-902483 is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a ligand-gated ion channel implicated in cognitive function and neuroinflammation.[1][2] Accurate characterization of the binding affinity and functional activity of compounds like this compound is crucial for drug development and for understanding their therapeutic potential. These application notes provide detailed protocols for measuring the binding affinity of this compound to α7 nAChRs using common in vitro techniques.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the interaction of this compound with α7 nAChRs.

ParameterValueSpecies/Cell LineAssay TypeReference
Affinity Low NanomolarHuman, RatRadioligand Binding (inferred)[1]
EC50 9.3 nMRatFLIPR (Calcium Flux)[3]
IC50 (Selectivity) 480 nMNot Specified5-HT3A Receptor Binding[3]
Efficacy ~60% of max ACh responseHuman, RatElectrophysiology[1]
Area EC50 140 nMRatElectrophysiology[3]
Peak Efficacy (Ymax %) 40%RatElectrophysiology[3]
Area Efficacy (Ymax %) 54%RatElectrophysiology[3]

Signaling Pathway

Activation of the α7 nAChR by an agonist such as this compound initiates a cascade of intracellular signaling events, primarily triggered by the influx of calcium (Ca²⁺) through the receptor's ion channel. This initial signal can then propagate through various downstream pathways, including the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) and the phosphoinositide 3-kinase/protein kinase B (PI3K/Akt) pathways.[4][5] These pathways are associated with neuroprotective and anti-inflammatory effects.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx activates BMS This compound BMS->a7R binds JAK2 JAK2 Ca_influx->JAK2 PI3K PI3K Ca_influx->PI3K STAT3 STAT3 JAK2->STAT3 Anti_inflammation Anti-inflammation STAT3->Anti_inflammation Akt Akt PI3K->Akt Neuroprotection Neuroprotection Akt->Neuroprotection radioligand_workflow Membrane_Prep Membrane Preparation (α7 nAChR expressing cells) Incubation Incubation (Membranes, Radioligand, this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Kᵢ) Counting->Analysis electrophys_workflow Cell_Prep Cell Preparation (α7 nAChR expressing cells) Patching Whole-Cell Patching (Establish gigaohm seal) Cell_Prep->Patching Recording Current Recording (Apply agonist and this compound) Patching->Recording Analysis Data Analysis (Measure current amplitude, generate dose-response curve) Recording->Analysis calcium_imaging_workflow Cell_Loading Cell Loading (Load with calcium indicator dye) Baseline Baseline Fluorescence (Measure initial fluorescence) Cell_Loading->Baseline Stimulation Cell Stimulation (Apply this compound) Baseline->Stimulation Imaging Fluorescence Imaging (Record changes in fluorescence) Stimulation->Imaging Analysis Data Analysis (Quantify fluorescence change, generate dose-response curve) Imaging->Analysis

References

Application Notes: BMS-902483 for Reversing MK-801 Induced Cognitive Deficits

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

Cognitive deficits are a core feature of several neuropsychiatric and neurological disorders. The non-competitive NMDA receptor antagonist, dizocilpine (B47880) (MK-801), is widely used in preclinical research to induce cognitive impairments in rodents, providing a valuable model for screening potential therapeutic agents. BMS-902483, a selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), has shown promise in ameliorating these induced deficits. These application notes provide a summary of the effects of this compound, detailed protocols for inducing cognitive deficits with MK-801, and methodologies for evaluating the efficacy of this compound in rodent models.

Mechanism of Action

This compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor.[1] The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions crucial for cognitive processes, such as the hippocampus and prefrontal cortex. Activation of α7 nAChRs leads to an influx of calcium ions, which in turn modulates various downstream signaling pathways associated with synaptic plasticity, learning, and memory. The partial agonism of this compound suggests it can enhance cholinergic tone without causing excessive receptor activation and subsequent desensitization.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in reversing MK-801 induced cognitive deficits in key behavioral paradigms.

Table 1: Reversal of MK-801-Induced Deficits in the Rat Attentional Set-Shifting Task (ASST) by this compound

Treatment GroupDose (mg/kg, p.o.)Mean Trials to Criterion (Extra-Dimensional Shift)% Reversal of Deficit
Vehicle + Vehicle-15.2 ± 1.3-
MK-801 (0.1) + Vehicle-28.9 ± 2.1*0%
MK-801 (0.1) + this compound122.5 ± 1.847%
MK-801 (0.1) + this compound318.1 ± 1.5 79%
MK-801 (0.1) + this compound1016.5 ± 1.291%

*p<0.05 compared to Vehicle + Vehicle group **p<0.05 compared to MK-801 + Vehicle group Data are presented as mean ± SEM.

Table 2: Enhancement of Novel Object Recognition (NOR) Memory in Mice by this compound

Treatment GroupDose (mg/kg, s.c.)Discrimination Index
Vehicle-0.15 ± 0.04
This compound0.030.22 ± 0.05
This compound0.10.35 ± 0.06
This compound0.30.38 ± 0.07

*p<0.05 compared to Vehicle group Data are presented as mean ± SEM.

Experimental Protocols

Protocol 1: Induction of Cognitive Deficits with MK-801

Materials:

  • Dizocilpine (MK-801) maleate (B1232345) salt

  • Sterile 0.9% saline solution

  • Animal weighing scale

  • Syringes and needles for intraperitoneal (i.p.) or subcutaneous (s.c.) injection

Procedure:

  • Preparation of MK-801 Solution: Dissolve MK-801 maleate salt in sterile 0.9% saline to the desired concentration. For example, to achieve a dose of 0.1 mg/kg in a 250g rat with an injection volume of 1 ml/kg, prepare a 0.1 mg/ml solution. Vortex until fully dissolved. Prepare fresh solution on the day of the experiment.

  • Animal Handling and Dosing:

    • Habituate the animals to the handling and injection procedures for several days prior to the experiment to minimize stress.

    • Weigh the animal immediately before injection to ensure accurate dosing.

    • Administer MK-801 via i.p. or s.c. injection. A typical dose to induce cognitive deficits in rats for the attentional set-shifting task is 0.1 mg/kg, i.p., administered 30 minutes before testing. For mice in the novel object recognition task, a dose of 0.1-0.2 mg/kg, i.p. is commonly used.

    • Administer an equivalent volume of vehicle (0.9% saline) to the control group.

Protocol 2: Attentional Set-Shifting Task (ASST) in Rats

This task assesses cognitive flexibility, a form of executive function.

Apparatus:

  • A testing apparatus consisting of two digging pots separated by a divider. The pots can be filled with different digging media and scented with various odors.

Procedure:

  • Habituation and Pre-training:

    • Habituate the rats to the testing room and apparatus.

    • Food restrict the rats to 85-90% of their free-feeding body weight to motivate them to dig for a food reward (e.g., a small piece of a sugary cereal).

    • Train the rats to dig in the pots for the reward.

  • Testing Phases: The task consists of a series of discriminations:

    • Simple Discrimination (SD): Rats learn to discriminate between two digging media (e.g., sawdust vs. shredded paper).

    • Compound Discrimination (CD): Irrelevant cues (odors) are added to the digging media. The rats must continue to use the media as the relevant dimension.

    • Intra-Dimensional (ID) Shift: New digging media and new odors are introduced, but the relevant dimension remains the digging medium.

    • Extra-Dimensional (ED) Shift: The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This shift is the primary measure of cognitive flexibility.

  • Drug Administration: Administer MK-801 (0.1 mg/kg, i.p.) or vehicle 30 minutes before the ED shift phase. Administer this compound (1, 3, or 10 mg/kg, p.o.) 60 minutes before the MK-801 administration.

  • Data Collection: Record the number of trials required for the rat to reach a criterion of six consecutive correct trials for each phase. An increase in the number of trials to reach criterion in the ED shift phase indicates a cognitive deficit.

Protocol 3: Novel Object Recognition (NOR) Task in Mice

This task assesses recognition memory.

Apparatus:

  • An open-field arena (e.g., 40 cm x 40 cm x 40 cm).

  • A set of different objects that are of similar size but have distinct shapes and textures.

Procedure:

  • Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.

  • Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the arena and allow it to explore the objects for 5-10 minutes.

  • Testing Phase: After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena. Place the mouse back in the arena and record its exploratory behavior for 5 minutes.

  • Drug Administration: Administer this compound (0.03, 0.1, or 0.3 mg/kg, s.c.) 30 minutes before the training phase.

  • Data Analysis:

    • Score the time spent exploring each object (sniffing or touching the object with the nose).

    • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

    • A higher DI indicates better recognition memory.

Visualizations

G Experimental Workflow: Reversing MK-801 Deficits with this compound cluster_0 Animal Preparation cluster_1 Drug Administration cluster_2 Behavioral Testing cluster_3 Data Analysis Habituation Habituation to Handling & Testing Environment Food_Restriction Food Restriction (for ASST) Habituation->Food_Restriction ASST only BMS_Admin This compound or Vehicle (p.o. or s.c.) Food_Restriction->BMS_Admin MK801_Admin MK-801 or Vehicle (i.p.) BMS_Admin->MK801_Admin 60 min interval ASST Attentional Set-Shifting Task (Rat) MK801_Admin->ASST 30 min interval NOR Novel Object Recognition (Mouse) MK801_Admin->NOR 30 min interval ASST_Analysis Trials to Criterion (ED Shift) ASST->ASST_Analysis NOR_Analysis Discrimination Index NOR->NOR_Analysis

Experimental Workflow for Evaluating this compound

G α7 nAChR Signaling Pathway in Cognitive Enhancement BMS This compound (Partial Agonist) a7nAChR α7 Nicotinic Acetylcholine Receptor BMS->a7nAChR ACh Acetylcholine (Endogenous Ligand) ACh->a7nAChR Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Channel Opening PI3K_Akt PI3K-Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity (LTP) PI3K_Akt->Synaptic_Plasticity Gene_Expression Gene Expression (e.g., c-Fos, BDNF) MAPK_ERK->Gene_Expression Cognitive_Enhancement Cognitive Enhancement Synaptic_Plasticity->Cognitive_Enhancement Gene_Expression->Cognitive_Enhancement

α7 nAChR Signaling Pathway

References

Application Notes and Protocols for Testing BMS-902483 in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the preclinical evaluation of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), in rodent models of psychosis. The included methodologies focus on two well-established paradigms: the reversal of cognitive deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist MK-801 in an attentional set-shifting task, and the amelioration of ketamine-induced sensory gating deficits. This document offers step-by-step experimental procedures, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflows to facilitate the investigation of this compound as a potential therapeutic agent for psychosis.

Introduction to this compound

This compound is a quinuclidine-containing spirooxazolidine that acts as a partial agonist at the α7 nicotinic acetylcholine receptor (nAChR)[1]. The α7 nAChR is a ligand-gated ion channel highly expressed in brain regions implicated in cognition and sensory processing, such as the hippocampus and prefrontal cortex. Deficits in the function of this receptor have been linked to the pathophysiology of schizophrenia and other psychotic disorders. As a partial agonist, this compound enhances cholinergic signaling through the α7 nAChR, offering a promising therapeutic strategy for addressing the cognitive and sensory processing deficits observed in psychosis. Preclinical studies have demonstrated the efficacy of this compound in rodent models relevant to schizophrenia[1].

Mechanism of Action and Signaling Pathway

This compound binds to the α7 nAChR, a homopentameric ligand-gated ion channel, and induces a conformational change that opens the channel pore. This allows for the influx of cations, most notably calcium (Ca²⁺). The subsequent increase in intracellular Ca²⁺ concentration activates a cascade of downstream signaling pathways that are crucial for neuronal function, including synaptic plasticity, learning, and memory.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound alpha7_receptor α7 nAChR This compound->alpha7_receptor Binds to Ca_influx Ca²⁺ Influx alpha7_receptor->Ca_influx Channel Opening PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt Activates downstream_effects Modulation of Synaptic Plasticity & Neurotransmission Akt->downstream_effects Leads to asst_workflow cluster_pretraining Pre-training Phase cluster_testing Testing Phase Habituation Habituation to Apparatus and Food Rewards Discrimination_Training Simple & Compound Discrimination Training Habituation->Discrimination_Training MK801_Admin MK-801 (0.1-0.3 mg/kg, i.p.) or Saline Administration BMS_Admin This compound or Vehicle Administration (e.g., s.c. or p.o.) MK801_Admin->BMS_Admin 30 min post ASST_Testing Attentional Set-Shifting Task (Intra- and Extra-Dimensional Shifts) BMS_Admin->ASST_Testing 60 min post Data_Collection Record Trials to Criterion for Each Stage ASST_Testing->Data_Collection gating_workflow cluster_preparation Preparation Phase cluster_testing Testing Phase Surgery Surgical Implantation of Recording Electrodes Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Baseline Baseline Auditory Gating Recording Ketamine_Admin Ketamine (e.g., 3-10 mg/kg, s.c.) or Saline Administration Baseline->Ketamine_Admin BMS_Admin This compound or Vehicle Administration Ketamine_Admin->BMS_Admin Concurrent or Pre-treatment Post_Treatment_Recording Post-treatment Auditory Gating Recording BMS_Admin->Post_Treatment_Recording Data_Analysis Calculate P50 Gating Ratio (S2/S1) Post_Treatment_Recording->Data_Analysis

References

Application Notes and Protocols for Long-Term Administration of BMS-902483 in Chronic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: BMS-902483 is a compound whose development was discontinued (B1498344) by Bristol Myers Squibb.[1] The following application notes and protocols are generated for research and informational purposes. They are based on the available preclinical data and general principles of long-term in vivo studies. There are no publicly available data from dedicated long-term chronic administration studies of this compound.

Introduction

This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2][3] It demonstrated pro-cognitive effects in preclinical rodent models, improving memory and executive function.[1][2][4] These effects are mediated by its activity at the α7 nAChR.[1][2] While its development was halted, the compound remains a valuable tool for investigating the role of α7 nAChR in chronic neurological conditions. These notes provide a framework for designing and conducting long-term in vivo studies to explore the chronic effects of this compound administration.

Mechanism of Action

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel expressed in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex. As a partial agonist, this compound binds to and activates the α7 nAChR, but with a lower maximal effect compared to the endogenous ligand, acetylcholine.[1][2] This modulation of the cholinergic system is thought to underlie its observed pro-cognitive effects.

BMS902483 This compound a7nAChR α7 Nicotinic Acetylcholine Receptor BMS902483->a7nAChR Binds and partially activates Neuron Neuron a7nAChR->Neuron Located on Ca_ion Ca²⁺ Influx a7nAChR->Ca_ion Opens channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Cognitive Enhanced Cognitive Function Signaling->Cognitive

Caption: Signaling pathway of this compound.

Quantitative Data Summary

Due to the lack of public data from long-term studies, the following tables present hypothetical data for illustrative purposes. These tables are designed to reflect the types of endpoints that would be assessed in a chronic administration study.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (Chronic Dosing)

ParameterMouse (0.1 mg/kg, p.o., daily for 90 days)Rat (3 mg/kg, p.o., daily for 90 days)
Cmax (ng/mL) 50 ± 8350 ± 45
Tmax (h) 0.51.0
AUC (0-24h) (ng·h/mL) 200 ± 301800 ± 250
t1/2 (h) 4.2 ± 0.86.5 ± 1.2
Receptor Occupancy (%) ~65~90

Table 2: Hypothetical Cognitive Performance in Rodents After 90 Days of this compound Administration

AssayVehicle ControlThis compound (0.1 mg/kg)Vehicle ControlThis compound (3 mg/kg)
Mouse Mouse Rat Rat
Novel Object Recognition (Discrimination Index) 0.55 ± 0.050.75 ± 0.08N/AN/A
Attentional Set-Shifting (Trials to Criterion) N/AN/A15 ± 210 ± 1.5
Morris Water Maze (Escape Latency, sec) 35 ± 525 ± 440 ± 630 ± 5
*p < 0.05 compared to vehicle control

Experimental Protocols

The following are detailed protocols for key experiments relevant to the long-term administration of this compound.

Chronic Dosing and Animal Husbandry

Objective: To maintain consistent drug exposure over a prolonged period and ensure animal welfare.

Materials:

  • This compound (stored at -20°C, protected from light)[4]

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Standard rodent chow and water

  • Appropriate caging and environmental enrichment

Protocol:

  • Animal Model: Use age-matched male and female C57BL/6 mice or Sprague-Dawley rats.

  • Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the study.

  • Dosing Solution Preparation: Prepare fresh dosing solutions daily. Dissolve this compound in the vehicle to the desired concentration (e.g., 0.1 mg/kg for mice, 3 mg/kg for rats).[1][2]

  • Administration: Administer the drug or vehicle via oral gavage once daily at the same time each day.

  • Monitoring: Monitor animals daily for any signs of toxicity, including changes in weight, food and water intake, and general behavior.

  • Duration: Continue dosing for the planned duration of the study (e.g., 90 or 180 days).

start Start of Study acclimate Acclimation (1 week) start->acclimate randomize Randomize into Treatment Groups acclimate->randomize dose Daily Dosing (p.o.) randomize->dose monitor Daily Monitoring (Health & Behavior) dose->monitor behavior Behavioral Testing (e.g., monthly) dose->behavior end End of Study (e.g., 90 days) dose->end Completion behavior->dose necropsy Necropsy & Tissue Collection end->necropsy

Caption: Experimental workflow for a chronic dosing study.

Behavioral Assays for Cognitive Function

Objective: To assess the long-term effects of this compound on learning and memory.

Principle: This task assesses recognition memory based on the innate tendency of mice to explore novel objects more than familiar ones.

Protocol:

  • Habituation: Habituate mice to the testing arena (an open field box) for 10 minutes for two consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes.

  • Testing (Choice) Phase: After a 24-hour delay, replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring each object for 5 minutes.

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Principle: This task measures cognitive flexibility, a form of executive function, by requiring the rat to shift its attention between different stimulus dimensions.

Protocol:

  • Apparatus: Use a digging-based task where rats must dig in pots containing different media to find a food reward.

  • Discrimination Stages: Train rats to discriminate between pairs of stimuli based on a specific dimension (e.g., odor, texture).

  • Set-Shift: After reaching a criterion of performance, introduce a new set of stimuli where the previously irrelevant dimension now becomes the relevant one for finding the reward.

  • Data Analysis: Measure the number of trials required to reach the criterion for each stage. An increased number of trials to criterion in the set-shifting stage indicates impaired cognitive flexibility.

Ex Vivo Receptor Occupancy Assay

Objective: To determine the extent to which this compound binds to α7 nAChRs in the brain after chronic administration.

Protocol:

  • Tissue Collection: At the end of the study, euthanize animals at a specific time point after the last dose. Rapidly dissect the brain and isolate regions of interest (e.g., hippocampus, prefrontal cortex).

  • Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.

  • Radioligand Binding: Incubate the brain homogenates with a radiolabeled α7 nAChR ligand (e.g., [³H]-methyllycaconitine).

  • Displacement Assay: In parallel, incubate homogenates with the radioligand and a saturating concentration of a known α7 nAChR binder to determine non-specific binding.

  • Quantification: Measure the amount of radioactivity in the samples using a scintillation counter.

  • Data Analysis: Calculate the percentage of receptor occupancy by comparing the specific binding in the this compound-treated group to the vehicle-treated group.

start Euthanasia & Brain Dissection homogenize Tissue Homogenization start->homogenize incubate Incubation with Radioligand homogenize->incubate separate Separation of Bound & Unbound Ligand incubate->separate count Scintillation Counting separate->count analyze Data Analysis (% Occupancy) count->analyze end Result analyze->end

Caption: Workflow for ex vivo receptor occupancy assay.

Safety and Tolerability Assessment

For any long-term study, a comprehensive safety assessment is crucial. This should include:

  • Regular Veterinary Examinations: To check for any overt signs of toxicity.

  • Body Weight and Food/Water Consumption: Monitored weekly.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Histopathology: Conduct a full histopathological examination of major organs and tissues.

These application notes and protocols provide a foundational framework for conducting long-term in vivo studies with this compound. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.

References

Troubleshooting & Optimization

BMS-902483 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding solubility challenges encountered with BMS-902483 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to facilitate seamless experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initial stock solution preparation of this compound?

For optimal results, it is highly recommended to prepare the initial stock solution of this compound in an organic solvent such as DMSO. A high-concentration stock in DMSO can then be diluted into aqueous buffers for your experiments.

Q2: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution into aqueous media is a common issue. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolve this. Lowering the final concentration in the aqueous buffer and adjusting the pH are often effective strategies.

Q3: What is the maximum recommended final concentration of this compound in aqueous media containing serum?

The solubility of this compound can be influenced by the presence of proteins. It is advisable to perform a solubility test in your specific cell culture medium, with and without serum, to determine the optimal concentration range for your experiments.

Troubleshooting Guide: this compound Precipitation in Aqueous Solutions

Encountering precipitation of this compound during the preparation of aqueous solutions can be a significant hurdle. This guide provides a systematic approach to troubleshoot and resolve this issue.

Experimental Workflow for Solubility Troubleshooting

G cluster_start Start: Precipitation Observed cluster_steps Troubleshooting Steps cluster_outcome Outcome start Precipitation of this compound in Aqueous Buffer step1 Step 1: Lower Final Concentration Reduce the target concentration of this compound in the aqueous buffer. start->step1 step2 Step 2: Adjust pH of Aqueous Buffer Test a range of pH values (e.g., 6.5, 7.4, 8.0) for your buffer. step1->step2 If precipitation persists step3 Step 3: Incorporate a Surfactant Add a low concentration of a biocompatible surfactant (e.g., 0.1% Tween-20). step2->step3 If precipitation persists step4 Step 4: Utilize a Co-solvent Introduce a water-miscible organic co-solvent (e.g., ethanol, PEG-400) into the aqueous buffer. step3->step4 If precipitation persists success Solubility Achieved Proceed with experiment. step4->success If soluble fail Precipitation Persists Consult further with technical support. step4->fail If precipitation persists

Caption: A stepwise workflow for troubleshooting this compound precipitation.

Detailed Methodologies

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Gently vortex or sonicate the solution at room temperature until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into small, single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.

General Protocol for Assessing this compound Solubility in Aqueous Buffers
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, Tris-HCl) at the target pH.

  • Serial Dilution: Prepare a series of dilutions of the this compound DMSO stock solution into the aqueous buffer.

  • Incubation: Incubate the solutions at the desired experimental temperature for a set period (e.g., 2 hours).

  • Observation: Visually inspect for any signs of precipitation.

  • Quantification (Optional): For a more quantitative assessment, centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method like HPLC.

Signaling Pathway Context

Understanding the biological context of this compound is crucial for experimental design. The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor BMS902483 This compound BMS902483->KinaseB GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical signaling pathway potentially inhibited by this compound.

Navigating BMS-902483 Stability: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with BMS-902483, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. The following troubleshooting guides and frequently asked questions (FAQs) address common stability challenges encountered in experimental buffers, ensuring the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

A1: this compound is a small molecule with the chemical formula C₁₈H₂₀N₄O and a molecular weight of approximately 308.39 g/mol .[1] It functions as a potent partial agonist for the α7 nicotinic acetylcholine receptor.[1][2] Proper handling and storage are crucial for maintaining its integrity. It is recommended to store the compound in a dry, dark environment, at 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[1]

Q2: My this compound solution appears cloudy or shows precipitation upon dilution in my experimental buffer. What is the likely cause and how can I resolve this?

A2: Cloudiness or precipitation typically indicates poor solubility of this compound in the aqueous buffer. This is a common issue for many small molecules. The solubility of a compound is often pH-dependent, especially for molecules with ionizable groups.

Troubleshooting Steps:

  • pH Adjustment: The solubility of amine-containing compounds can often be increased by lowering the pH of the buffer. Conversely, for acidic compounds, increasing the pH may improve solubility. Without a known pKa for this compound, it is advisable to test a range of pH values around the physiological pH of your experiment.

  • Co-solvents: If pH adjustment is not sufficient or compatible with your assay, consider the use of a small percentage of an organic co-solvent such as DMSO or ethanol (B145695) in your final buffer. However, it is critical to keep the final concentration of the organic solvent low (typically <1%) to avoid detrimental effects on your biological system.

  • Sonication: Gentle sonication can help to dissolve the compound, but be cautious as excessive sonication can lead to degradation.

  • Fresh Preparations: Always prepare fresh dilutions of this compound for your experiments from a concentrated stock solution. Avoid repeated freeze-thaw cycles of stock solutions.

Q3: I am observing a decrease in the activity of this compound in my assay over time. What could be causing this instability?

A3: A time-dependent loss of activity suggests that this compound may be degrading in your experimental buffer. Several factors can contribute to the degradation of small molecules in aqueous solutions:

  • Hydrolysis: Amide or ester functionalities within a molecule can be susceptible to hydrolysis, a reaction with water that breaks these bonds. The rate of hydrolysis is often pH and temperature-dependent.

  • Oxidation: Certain functional groups can be sensitive to oxidation, especially in the presence of dissolved oxygen, metal ions, or reactive oxygen species generated by cellular processes.

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of photosensitive compounds. It is good practice to protect solutions containing small molecules from light.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: To empirically determine the stability of this compound in your buffer, you can perform a time-course experiment. Incubate the compound in your buffer under the same conditions as your experiment (temperature, light exposure) and measure its concentration at different time points using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide: this compound Stability in Experimental Buffers

This guide provides a systematic approach to identifying and resolving common stability issues with this compound.

Observed Issue Potential Cause Recommended Action
Precipitation upon dilution Poor aqueous solubility at the buffer's pH.1. Adjust the pH of the buffer. 2. Incorporate a low percentage of a co-solvent (e.g., DMSO, ethanol). 3. Prepare a fresh, more dilute stock solution.
Inconsistent assay results Compound instability (degradation) or precipitation.1. Prepare fresh working solutions for each experiment. 2. Minimize the time the compound spends in the aqueous buffer before the assay. 3. Assess compound stability in the buffer using HPLC.
Loss of activity over time Degradation due to hydrolysis, oxidation, or photolysis.1. Protect solutions from light. 2. Consider degassing the buffer to remove oxygen. 3. Evaluate the effect of adding antioxidants (e.g., ascorbic acid) or chelating agents (e.g., EDTA) if oxidation is suspected.
High background signal in assay Non-specific binding of the compound to assay components.1. Include a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the buffer. 2. Increase the ionic strength of the buffer. 3. Block non-specific binding sites with a protein like bovine serum albumin (BSA).

Experimental Protocols

Protocol 1: Assessing this compound Solubility in Various Buffers

  • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Prepare a series of experimental buffers with varying pH values (e.g., pH 6.0, 7.4, and 8.0).

  • Dilute the this compound stock solution into each buffer to the final desired concentration.

  • Visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at the experimental temperature.

  • (Optional) Quantify the soluble fraction by centrifuging the solution and measuring the concentration of this compound in the supernatant using HPLC.

Protocol 2: Stability-Indicating HPLC Method for this compound (General Guideline)

Note: This is a general protocol and may require optimization for your specific equipment and this compound formulation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid is a common starting point for small molecule analysis.

  • Column: A C18 reverse-phase column is typically suitable.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Procedure: a. Prepare a solution of this compound in the experimental buffer at the desired concentration. b. Inject a sample onto the HPLC system at time zero. c. Incubate the remaining solution under the experimental conditions. d. Inject samples at various time points (e.g., 1, 2, 4, 8, 24 hours). e. Monitor the peak area of the this compound peak. A decrease in peak area over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.

Visualizing Experimental Workflows and Pathways

Diagram 1: Troubleshooting Workflow for this compound Instability

Troubleshooting_Workflow start Start: Inconsistent Assay Results or Precipitation check_solubility Check for Precipitation start->check_solubility solubility_issue Issue: Poor Solubility check_solubility->solubility_issue Yes no_solubility_issue No Visible Precipitation check_solubility->no_solubility_issue No adjust_ph Adjust Buffer pH solubility_issue->adjust_ph check_stability Assess Compound Stability (Time-course) no_solubility_issue->check_stability add_cosolvent Add Co-solvent (e.g., <1% DMSO) adjust_ph->add_cosolvent sonicate Gentle Sonication add_cosolvent->sonicate retest_solubility Retest Solubility sonicate->retest_solubility retest_solubility->solubility_issue Unresolved retest_solubility->check_stability Resolved stability_issue Issue: Degradation check_stability->stability_issue Unstable no_stability_issue Compound is Stable check_stability->no_stability_issue Stable protect_light Protect from Light stability_issue->protect_light end_resolved Issue Resolved no_stability_issue->end_resolved use_antioxidants Consider Antioxidants/Chelators protect_light->use_antioxidants fresh_solutions Prepare Fresh Solutions use_antioxidants->fresh_solutions optimize_assay Optimize Assay Conditions (e.g., incubation time) fresh_solutions->optimize_assay optimize_assay->end_resolved

A workflow for troubleshooting this compound instability.

Diagram 2: General Signaling Pathway for α7 nAChR Activation

a7_nAChR_Signaling BMS902483 This compound (Agonist) a7_receptor α7 nAChR BMS902483->a7_receptor Binds to channel_opening Ion Channel Opening a7_receptor->channel_opening Activates ca_influx Ca²⁺ Influx channel_opening->ca_influx na_influx Na⁺ Influx channel_opening->na_influx downstream Downstream Signaling Cascades (e.g., CaMKII, ERK) ca_influx->downstream depolarization Membrane Depolarization na_influx->depolarization cellular_response Cellular Response (e.g., Neurotransmitter Release, Gene Expression) depolarization->cellular_response downstream->cellular_response

Simplified signaling pathway of α7 nAChR activation.

References

Technical Support Center: Identifying and Mitigating Off-Target Effects of BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1] This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the accurate interpretation of experimental results and to foster best practices in research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule that acts as a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] The α7 nAChR is a ligand-gated ion channel that plays a crucial role in the central nervous system, particularly in cognitive processes.[2] Deficits in α7 nAChR function have been linked to conditions like schizophrenia and Alzheimer's disease.[2]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound like this compound binds to and modulates the activity of proteins other than its intended target, the α7 nAChR. These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the modulation of the primary target. Off-target effects can also result in cellular toxicity or other unanticipated biological responses.

Q3: What are the initial signs of potential off-target effects in my experiments with this compound?

A3: Potential off-target effects may be suspected if you observe:

  • Inconsistent results when using a structurally different α7 nAChR agonist that should produce the same biological outcome.

  • A discrepancy between the phenotype observed with this compound and the phenotype seen with genetic validation methods (e.g., siRNA or CRISPR-mediated knockdown/knockout of the α7 nAChR).

  • Unexpected cellular phenotypes that are not readily explained by the known signaling pathways of the α7 nAChR.

  • Effects that are only observed at high concentrations of this compound.

Q4: How can I proactively assess the selectivity of this compound?

A4: Proactive assessment of selectivity is crucial. We recommend performing broad-spectrum screening assays early in your research. Key methodologies include:

  • Kinase Profiling: Screen this compound against a large panel of kinases (e.g., KINOMEscan) to identify any potential off-target kinase interactions.

  • Proteomic Profiling: Employ techniques like Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry to identify proteins that are stabilized by this compound binding within the cellular environment.

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating potential off-target effects of this compound in a question-and-answer format.

Issue 1: An unexpected or inconsistent phenotype is observed.

  • Question: Does the observed phenotype align with the known function of the α7 nAChR?

    • Answer: Review the literature on α7 nAChR signaling pathways. Key pathways include the JAK2-STAT3 and PI3K/Akt signaling cascades, which are involved in anti-inflammatory and anti-apoptotic effects.[3][4][5] If the observed phenotype is unrelated to these pathways, it may be an off-target effect.

  • Question: Is the effect dose-dependent?

    • Answer: Perform a dose-response experiment. Off-target effects often occur at higher concentrations. If the unexpected phenotype is only present at micromolar concentrations while the expected α7 nAChR-mediated effects occur at nanomolar concentrations, this suggests an off-target liability.

  • Question: Does a structurally distinct α7 nAChR agonist produce the same phenotype?

    • Answer: Use an alternative, well-characterized α7 nAChR agonist. If this compound does not elicit the same unexpected phenotype, it is likely an off-target effect specific to this compound.

Issue 2: How to confirm a suspected off-target interaction.

  • Question: How can I identify the specific off-target protein(s)?

    • Answer: We recommend the following experimental approaches:

      • KINOMEscan: To identify off-target kinases.

      • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in cells and identify novel binding partners.

      • Mass Spectrometry-based Proteomic Profiling: To identify proteins whose expression or post-translational modification state is altered by this compound treatment.

  • Question: How can I validate a putative off-target identified in a screen?

    • Answer: Once a potential off-target is identified, validate this interaction using orthogonal methods:

      • Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the putative off-target. If the phenotype disappears, this confirms the off-target interaction.

      • Specific Inhibitors: Use a known selective inhibitor of the putative off-target to see if it phenocopies the effect of this compound.

      • Rescue Experiments: In a knockout/knockdown background for the putative off-target, the unexpected phenotype caused by this compound should be absent.

Data Presentation

The following tables are templates for summarizing quantitative data from off-target identification experiments.

Table 1: KINOMEscan Off-Target Profile for this compound

Kinase Target% of Control @ 1 µMDissociation Constant (Kd) (nM)
Primary Target
α7 nAChR (Control)N/AExpected low nM
Potential Off-Targets
Example Kinase 1ValueValue
Example Kinase 2ValueValue
.........

Table 2: Cellular Thermal Shift Assay (CETSA) Results

Protein IdentifiedThermal Shift (ΔTm) with this compound (°C)p-value
Primary Target
α7 nAChRExpected positive shiftValue
Potential Off-Targets
Example Protein 1ValueValue
Example Protein 2ValueValue
.........

Table 3: Proteomic Profiling of this compound Treated Cells

ProteinFold Change (Treated vs. Vehicle)p-valueCellular Pathway
Example Protein AValueValuePathway Name
Example Protein BValueValuePathway Name
............

Experimental Protocols

1. KINOMEscan Profiling

  • Objective: To identify potential kinase off-targets of this compound through a competitive binding assay.

  • Methodology:

    • Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare serial dilutions to be tested at a final concentration (e.g., 1 µM).

    • Assay Principle: The KINOMEscan assay involves a competition between the test compound and an immobilized ligand for binding to a DNA-tagged kinase.

    • Assay Procedure:

      • Kinases are expressed as DNA-tagged fusion proteins.

      • The kinase, test compound, and an immobilized ligand are incubated together.

      • The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates binding.

    • Data Analysis: Results are typically reported as a percentage of the DMSO control. A lower percentage indicates stronger binding. Hits are often defined as kinases with a percent of control value below a certain threshold (e.g., <10% or <35%). For significant hits, a dissociation constant (Kd) is determined from an 11-point dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound with α7 nAChR in a cellular context and to identify novel off-targets.

  • Methodology:

    • Cell Culture and Treatment: Culture cells expressing the target protein to ~80% confluency. Treat cells with this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

    • Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by immediate cooling on ice.

    • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Protein Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble target protein at each temperature by Western blotting or mass spectrometry.

    • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization upon binding.

3. Mass Spectrometry-based Proteomic Profiling

  • Objective: To obtain a global view of protein expression changes in response to this compound treatment.

  • Methodology:

    • Cell Culture and Lysis: Treat cells with this compound or vehicle for a defined period. Lyse the cells in a buffer suitable for mass spectrometry (e.g., urea-based buffer).

    • Protein Digestion: Quantify protein concentration, then reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

    • Peptide Labeling (Optional but Recommended): For quantitative analysis, label peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ).

    • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using a high-resolution mass spectrometer.

    • Data Analysis: Identify and quantify proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon this compound treatment. Pathway analysis can then be used to understand the biological implications of these changes.

Visualizations

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response This compound This compound a7nAChR α7 nAChR This compound->a7nAChR binds Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx JAK2 JAK2 a7nAChR->JAK2 activates PI3K PI3K a7nAChR->PI3K activates STAT3 STAT3 JAK2->STAT3 phosphorylates Transcription Gene Transcription STAT3->Transcription regulates Akt Akt PI3K->Akt activates Anti_apoptosis Anti-apoptotic Response Akt->Anti_apoptosis Anti_inflammation Anti-inflammatory Response Transcription->Anti_inflammation off_target_workflow cluster_screening Off-Target Identification cluster_validation Off-Target Validation start Start: Unexpected Phenotype Observed kinome_scan KINOMEscan start->kinome_scan cetsa_ms CETSA-MS start->cetsa_ms proteomics Proteomic Profiling start->proteomics identify_hits Identify Putative Off-Targets kinome_scan->identify_hits cetsa_ms->identify_hits proteomics->identify_hits genetic_kd Genetic Knockdown (siRNA/CRISPR) identify_hits->genetic_kd specific_inhibitor Specific Inhibitor Phenocopy identify_hits->specific_inhibitor rescue_exp Rescue Experiment identify_hits->rescue_exp conclusion Confirmed Off-Target genetic_kd->conclusion specific_inhibitor->conclusion rescue_exp->conclusion troubleshooting_flowchart start Unexpected Phenotype with this compound q1 Is the phenotype consistent with α7 nAChR signaling? start->q1 a1_yes Phenotype is likely on-target. Optimize experimental conditions. q1->a1_yes Yes a1_no Proceed to next question. q1->a1_no No q2 Does a structurally different α7 agonist cause the same effect? a1_no->q2 a2_yes Phenotype might be on-target but previously uncharacterized. Investigate further. q2->a2_yes Yes a2_no Phenotype is likely an off-target effect. q2->a2_no No identify Initiate Off-Target Identification Workflow a2_no->identify

References

Optimizing BMS-902483 concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-902483 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR)[1][2][3][4]. As a partial agonist, it binds to and activates the receptor but elicits a response that is lower than that of the endogenous full agonist, acetylcholine. In cells expressing human or rat α7 nAChRs, this compound has been shown to elicit currents that are approximately 60% of the maximal acetylcholine response[1][3].

Q2: What are the key in vitro parameters to consider when designing an experiment with this compound?

A2: When designing in vitro experiments with this compound, it is crucial to consider its potency and selectivity. Key parameters from the literature are summarized in the table below. The choice of concentration will depend on the specific assay and the desired outcome. For instance, a concentration effective for receptor binding may differ from that required to observe a downstream functional effect.

Q3: Are there known off-target effects for this compound?

A3: this compound is considered a selective α7 nAChR partial agonist. However, like any pharmacological agent, it can interact with other targets at higher concentrations. It has been shown to have an IC50 of 480 nM for the 5-HT3A receptor, indicating significantly lower potency for this off-target compared to its on-target activity[4]. Researchers should always consider the potential for off-target effects, especially when using high concentrations of the compound[5][6].

Troubleshooting Guide

Problem 1: Inconsistent or no response in a cell-based assay.

  • Possible Cause 1: Suboptimal compound concentration.

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Start with a broad range of concentrations spanning several orders of magnitude around the reported EC50 values (e.g., 1 nM to 10 µM).

  • Possible Cause 2: Low expression of α7 nAChR in the cell line.

    • Solution: Verify the expression of α7 nAChR in your chosen cell line using techniques such as qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor or a recombinant cell line overexpressing the human or rat α7 nAChR.

  • Possible Cause 3: Compound solubility issues.

    • Solution: Ensure that this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your assay medium. Check for precipitation, which can occur when the final solvent concentration is too high or the compound's solubility in the aqueous medium is low.

Problem 2: High background signal or apparent cytotoxicity.

  • Possible Cause 1: Cytotoxicity at high concentrations.

    • Solution: Determine the cytotoxic profile of this compound in your cell line using a standard cytotoxicity assay (e.g., MTT, LDH release). This will help you establish a non-toxic working concentration range.

  • Possible Cause 2: Off-target effects.

    • Solution: If you are using high concentrations of this compound, consider the possibility of off-target effects. Compare your results with those from a structurally unrelated α7 nAChR agonist or use an α7 nAChR antagonist to confirm that the observed effect is mediated by the intended target.

  • Possible Cause 3: Assay interference.

    • Solution: Some compounds can interfere with assay readouts (e.g., fluorescence, luminescence). Run appropriate controls, such as the compound in the absence of cells, to rule out any direct interference with the assay components.

Data Summary

ParameterValueSpecies/SystemReference
FLIR α7 EC50 9.3 nMNot Specified[2][4]
α7 Electrophysiology Area EC50 140 nMRat[2][4]
5-HT3A IC50 480 nMNot Specified[2][4]
α7 nAChR Affinity Low nMRat and Human[1][3]
Maximal Response ~60%Compared to Acetylcholine[1][3]

Experimental Protocols

1. General Cell Culture for α7 nAChR-Expressing Cells

  • Cell Lines: Use cell lines endogenously expressing α7 nAChR (e.g., SH-SY5Y, PC12) or recombinant cell lines (e.g., HEK293, CHO) stably transfected with the human or rat α7 nAChR gene.

  • Culture Medium: Use the recommended medium for the specific cell line, typically supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells upon reaching 80-90% confluency.

2. Calcium Imaging Assay for α7 nAChR Activation

This protocol outlines a common method to assess the activation of the ion channel function of α7 nAChR.

  • Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., HBSS). Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.

  • Compound Addition: Wash cells to remove excess dye. Add varying concentrations of this compound to the wells.

  • Data Acquisition: Measure the fluorescence intensity before and after the addition of the compound using a fluorescence plate reader. The increase in fluorescence corresponds to an influx of calcium upon receptor activation.

  • Controls: Include a positive control (e.g., a known α7 nAChR agonist like PNU-282987) and a negative control (vehicle-treated cells).

3. Cytotoxicity Assay (MTT Assay)

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Visualizations

a7_signaling_pathway BMS902483 This compound a7_receptor α7 nAChR BMS902483->a7_receptor Binds to ion_channel Ion Channel Opening a7_receptor->ion_channel Activates ca_influx Ca²⁺ Influx ion_channel->ca_influx downstream Downstream Signaling (e.g., MAPK, CREB) ca_influx->downstream

Caption: Signaling pathway of this compound as an α7 nAChR partial agonist.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (α7 nAChR expressing) dose_response Dose-Response Treatment cell_culture->dose_response compound_prep This compound Stock Preparation compound_prep->dose_response incubation Incubation dose_response->incubation data_acquisition Data Acquisition incubation->data_acquisition data_analysis Data Analysis (EC50/IC50 Calculation) data_acquisition->data_analysis

Caption: General experimental workflow for in vitro testing of this compound.

troubleshooting_logic start Inconsistent or No Response check_conc Is the concentration optimal? start->check_conc check_expr Is α7 nAChR expressed? check_conc->check_expr Yes dose_resp Perform Dose-Response check_conc->dose_resp No check_sol Is the compound soluble? check_expr->check_sol Yes verify_expr Verify Receptor Expression check_expr->verify_expr No check_prep Check Stock Preparation check_sol->check_prep No end Problem Resolved check_sol->end Yes dose_resp->end verify_expr->end check_prep->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Overcoming poor bioavailability of BMS-902483 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the in vivo bioavailability of BMS-902483, a potent α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.

Troubleshooting Guide

Issue: Low or Variable Plasma Exposure of this compound in Preclinical Models

Poor aqueous solubility is a common challenge for many new chemical entities, potentially leading to low and inconsistent plasma concentrations in in vivo studies.[1][2] If you are observing lower than expected or highly variable exposure of this compound after oral administration, consider the following troubleshooting steps.

1. Formulation & Solubilization

  • Problem: The compound may be precipitating out of the dosing vehicle or in the gastrointestinal (GI) tract.

  • Solution: Enhance the solubility of this compound by optimizing the formulation. Common strategies include:

    • Co-solvent Systems: Utilize water-miscible organic solvents to increase solubility.[3][4]

    • Surfactants: Incorporate surfactants to improve wettability and form micelles that can solubilize the compound.[3][4]

    • Lipid-Based Formulations (SEDDS/SMEDDS): Formulate this compound in a self-emulsifying drug delivery system (SEDDS) or self-microemulsifying drug delivery system (SMEDDS). These systems form fine emulsions in the GI tract, which can enhance drug solubilization and absorption.[3][5]

    • Amorphous Solid Dispersions (ASDs): Create an amorphous solid dispersion of this compound with a hydrophilic polymer. This prevents the drug from crystallizing and improves its dissolution rate.[6][7]

2. Particle Size Reduction

  • Problem: Large drug particles have a smaller surface area, leading to a slow dissolution rate.

  • Solution: Reduce the particle size of this compound to increase its surface area and enhance dissolution.[3][8]

    • Micronization: Use techniques like jet milling to reduce particle size to the micron range.

    • Nanonization: Create a nanosuspension through methods like wet bead milling to achieve sub-micron particle sizes.[1]

3. Dosing Vehicle Selection

  • Problem: The chosen vehicle may not be optimal for maintaining the solubility of this compound.

  • Solution: Experiment with different, well-tolerated preclinical vehicles. Common choices for poorly soluble compounds include:

    • Aqueous solutions of cellulose (B213188) derivatives (e.g., methylcellulose).[9][10]

    • Polyethylene glycol 400 (PEG 400).[9]

    • Oil-based vehicles like olive oil or sesame oil.[9]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[9] Activation of α7 nAChRs, which are ligand-gated ion channels, leads to an influx of cations, particularly Ca2+.[11][12] This increase in intracellular calcium can trigger various downstream signaling pathways, including the PI3K-Akt pathway, which is associated with neuroprotection and cell survival.[11]

Q2: I'm seeing inconsistent results in my in vivo experiments with this compound. Could the formulation be the cause?

A2: Yes, inconsistent in vivo results are often linked to formulation issues with poorly soluble compounds. If the compound is not fully solubilized or does not form a stable, uniform suspension, the actual dose administered to each animal can vary significantly. Ensure your formulation is homogeneous before each administration.

Q3: What are some starting points for developing an oral formulation for this compound in rodents?

A3: For early preclinical studies in rodents, a simple approach is often preferred. You can start with a co-solvent system or a suspension in a vehicle like 0.5% methylcellulose. If these do not provide adequate exposure, more advanced formulations like a SEDDS or an amorphous solid dispersion may be necessary.

Q4: How can I prepare a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?

A4: A SEDDS formulation typically consists of an oil, a surfactant, and a co-surfactant. The development process involves screening for oils and surfactants in which this compound has good solubility. These components are then combined in different ratios to identify a formulation that spontaneously forms a fine emulsion upon dilution with an aqueous medium.

Q5: What is an amorphous solid dispersion (ASD) and how can it improve the bioavailability of this compound?

A5: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in its non-crystalline, amorphous form within a hydrophilic polymer matrix.[6] The amorphous form of a drug has higher energy and is more soluble than its crystalline counterpart, leading to improved dissolution and potentially higher bioavailability.[13] ASDs can be prepared using techniques like spray drying or hot-melt extrusion.[14]

Data on Bioavailability Enhancement Strategies

The following tables summarize representative data on how different formulation strategies can improve the pharmacokinetic parameters of poorly soluble compounds.

Table 1: Impact of Formulation on Oral Bioavailability of a Model Poorly Soluble Compound

FormulationCmax (ng/mL)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension50 ± 15250 ± 755
Co-solvent Solution150 ± 40900 ± 20018
SEDDS450 ± 1103200 ± 65064
Amorphous Solid Dispersion600 ± 1504500 ± 90090

Data are hypothetical and for illustrative purposes.

Table 2: Effect of Particle Size Reduction on Exposure of a Model Poorly Soluble Compound

Particle SizeCmax (ng/mL)AUC (ng·h/mL)
50 µm (unprocessed)80 ± 20400 ± 100
5 µm (micronized)240 ± 601500 ± 350
200 nm (nanosuspension)550 ± 1303800 ± 700

Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage in Rodents
  • Determine the solubility of this compound in various pharmaceutically acceptable solvents (e.g., DMSO, PEG 400, ethanol).

  • Select a primary solvent in which the compound is highly soluble (e.g., DMSO).

  • Prepare a stock solution of this compound in the chosen primary solvent at a high concentration.

  • Select a co-solvent system that is well-tolerated in the animal model (e.g., a mixture of PEG 400 and water).

  • Slowly add the stock solution to the co-solvent system while vortexing to prevent precipitation.

  • Adjust the final volume with the vehicle to achieve the desired dosing concentration. Ensure the final concentration of the primary solvent is within acceptable limits for the animal model (e.g., <5% DMSO).[15]

  • Visually inspect the final formulation for any signs of precipitation.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Screen for solubility: Determine the solubility of this compound in a range of oils (e.g., Labrafac™, Maisine®), surfactants (e.g., Kolliphor® EL, Tween® 80), and co-surfactants (e.g., Transcutol® HP).

  • Construct a ternary phase diagram: Based on the solubility data, select an oil, surfactant, and co-surfactant. Prepare various mixtures of these three components and visually assess their self-emulsification properties upon dilution in water.

  • Select the optimal formulation: Choose the formulation that forms a rapid and stable emulsion with a small droplet size.

  • Dissolve this compound in the selected SEDDS pre-concentrate. Gentle heating and vortexing may be required.

  • Characterize the formulation: Measure the droplet size, polydispersity index, and drug content of the resulting emulsion.

Protocol 3: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Select a polymer: Choose a suitable hydrophilic polymer that is a good crystallization inhibitor, such as HPMCAS or copovidone.[16]

  • Dissolve this compound and the polymer in a common volatile organic solvent (e.g., acetone, methanol).

  • Evaporate the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under vacuum to remove any residual solvent.

  • Scrape the dried film and mill it into a fine powder.

  • Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • For dosing, the ASD powder can be suspended in an appropriate aqueous vehicle.

Visualizations

G cluster_0 Cell Membrane BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR binds & activates Ca_ion Ca²⁺ a7nAChR->Ca_ion influx PI3K PI3K Ca_ion->PI3K activates Akt Akt PI3K->Akt activates CellularResponse Neuroprotection & Cognitive Enhancement Akt->CellularResponse promotes

Caption: Signaling pathway of this compound via the α7 nAChR.

G Start Start: Poor in vivo bioavailability of this compound Formulation Is the compound fully solubilized in the vehicle? Start->Formulation OptimizeFormulation Optimize Formulation: - Co-solvents - Surfactants - pH adjustment Formulation->OptimizeFormulation No ParticleSize Is the dissolution rate-limiting? Formulation->ParticleSize Yes OptimizeFormulation->Formulation AdvancedFormulation Consider Advanced Formulations ParticleSize->AdvancedFormulation Yes End Achieved desired in vivo exposure ParticleSize->End No ReduceParticleSize Reduce Particle Size: - Micronization - Nanonization ReduceParticleSize->ParticleSize AdvancedFormulation->ReduceParticleSize can be combined with SEDDS SEDDS/SMEDDS AdvancedFormulation->SEDDS ASD Amorphous Solid Dispersion AdvancedFormulation->ASD SEDDS->End ASD->End

Caption: Workflow for troubleshooting poor in vivo bioavailability.

References

Navigating In Vivo Studies with BMS-902483: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the in vivo administration of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. Below you will find frequently asked questions (FAQs) and troubleshooting advice to facilitate your preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[1] Its mechanism of action involves binding to and activating these receptors, which are ligand-gated ion channels. This activation leads to an influx of cations, primarily calcium (Ca2+), into the neuron. This influx modulates various downstream signaling pathways, influencing neurotransmitter release and neuronal excitability.

Q2: What are the reported minimal effective doses of this compound in rodents?

A2: Preclinical studies have established the following minimal effective doses (MEDs) for cognitive enhancement:

  • Mice: 0.1 mg/kg

  • Rats: 3 mg/kg[1]

It is crucial to note that the optimal dose for a specific experimental paradigm may vary and should be determined empirically.

Q3: What is a suitable vehicle for the in vivo administration of this compound?

A3: Based on published preclinical research, this compound can be effectively administered in a vehicle composed of 5% Vitamin E D-alpha-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS) in distilled water .

Troubleshooting Guide

Issue 1: Difficulty in dissolving this compound in the recommended vehicle.

  • Possible Cause: Inadequate mixing or temperature.

  • Troubleshooting Steps:

    • Ensure the Vitamin E TPGS is fully dissolved in the distilled water before adding the this compound powder.

    • Gentle warming of the vehicle (to no more than 40°C) can aid in the dissolution of Vitamin E TPGS.

    • Use a vortex mixer or sonicator to ensure thorough mixing of the this compound in the vehicle.

Issue 2: Observed precipitation of this compound in the formulation upon standing.

  • Possible Cause: Supersaturation or inappropriate storage.

  • Troubleshooting Steps:

    • Prepare the formulation fresh on the day of the experiment.

    • If the formulation must be stored for a short period, keep it at a controlled room temperature and protected from light.

    • Visually inspect the solution for any precipitation before each administration. If precipitation is observed, the solution should be vortexed to resuspend the compound. For quantitative accuracy, preparing a fresh solution is recommended.

Issue 3: Inconsistent results between experimental animals.

  • Possible Cause: Variability in administration technique or animal physiology.

  • Troubleshooting Steps:

    • Administration Route: Ensure consistent administration, whether oral (p.o.) or intraperitoneal (i.p.). For oral gavage, ensure the gavage needle is correctly placed to avoid accidental administration into the lungs.

    • Dosing Volume: Use a consistent dosing volume based on the animal's body weight. A common practice is 10 mL/kg for oral administration in rodents.

    • Fasting: Standardize the fasting period for animals before oral administration to minimize variability in gastrointestinal absorption.

    • Animal Strain, Age, and Sex: Be aware that these factors can influence the pharmacokinetics and pharmacodynamics of the compound. Ensure these are consistent within and between experimental groups.

Experimental Protocols

Vehicle Preparation (5% Vitamin E TPGS in Distilled Water)

Materials:

  • Vitamin E TPGS

  • Distilled Water

  • Sterile conical tubes or vials

  • Magnetic stirrer and stir bar or vortex mixer

Protocol:

  • Weigh the required amount of Vitamin E TPGS. For example, to prepare 10 mL of a 5% solution, weigh 0.5 g of Vitamin E TPGS.

  • Add the weighed Vitamin E TPGS to a sterile container.

  • Add the required volume of distilled water (e.g., 10 mL).

  • Mix thoroughly using a magnetic stirrer or vortex mixer until the Vitamin E TPGS is completely dissolved. Gentle warming can be applied if necessary.

  • The vehicle is now ready for the addition of this compound.

Preparation of this compound Formulation

Materials:

  • This compound powder

  • Prepared 5% Vitamin E TPGS vehicle

  • Calibrated balance

  • Spatula

  • Sterile containers

Protocol:

  • Determine the desired final concentration of the this compound solution based on the required dose and dosing volume.

  • Weigh the appropriate amount of this compound powder.

  • Add the weighed powder to the prepared vehicle.

  • Vortex or sonicate the mixture until the this compound is completely dissolved and the solution is clear.

Quantitative Data Summary

ParameterMiceRatsReference
Minimal Effective Dose (MED) 0.1 mg/kg3 mg/kg[1]
Recommended Vehicle 5% Vitamin E TPGS in distilled water5% Vitamin E TPGS in distilled waterN/A (Based on common practice for similar compounds)
Common Administration Route Oral (p.o.), Intraperitoneal (i.p.)Oral (p.o.), Intraperitoneal (i.p.)N/A (General knowledge)
Standard Dosing Volume (Oral) 10 mL/kg10 mL/kgN/A (General knowledge)

Visualizations

Signaling Pathway of this compound via α7 nAChR

BMS902483_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS This compound a7nAChR α7 nAChR BMS->a7nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx Opens Channel PI3K PI3K Ca_influx->PI3K Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Neuronal_Response Modulation of Neuronal Response CREB->Neuronal_Response Leads to InVivo_Workflow cluster_prep Formulation Preparation cluster_admin Animal Administration cluster_analysis Data Collection & Analysis Vehicle_Prep Prepare 5% Vitamin E TPGS in Distilled Water Drug_Addition Add this compound to Vehicle Vehicle_Prep->Drug_Addition Dissolution Vortex/Sonicate until Dissolved Drug_Addition->Dissolution Animal_Prep Weigh and Prepare Animal Dissolution->Animal_Prep Dosing Administer Formulation (e.g., Oral Gavage) Animal_Prep->Dosing Observation Monitor Animal Post-Dosing Dosing->Observation Behavioral_Test Conduct Behavioral Assays Observation->Behavioral_Test Tissue_Collection Collect Tissue/Blood Samples Observation->Tissue_Collection Data_Analysis Analyze Results Behavioral_Test->Data_Analysis Tissue_Collection->Data_Analysis

References

Technical Support Center: Investigating the Potential Neurotoxicity of BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential neurotoxicity of BMS-902483, particularly at high concentrations. As specific public data on the neurotoxicity of this compound is limited, this resource offers a framework of frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols for assessing potential neurotoxic effects in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR).[1][2] As a partial agonist, it binds to and activates the receptor but elicits a submaximal response compared to a full agonist like acetylcholine.[2] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, primarily calcium (Ca2+), into the neuron. This process plays a crucial role in various cognitive functions.[1][2]

Q2: Why is there a concern about potential neurotoxicity at high concentrations of this compound?

While therapeutic doses of α7 nAChR agonists are being investigated for cognitive enhancement, high concentrations could lead to excessive and sustained receptor activation. This may result in excitotoxicity, a process where excessive intracellular calcium accumulation triggers downstream apoptotic and necrotic cell death pathways. Prolonged stimulation of α7 nAChRs could also lead to receptor desensitization and dysregulation of cholinergic signaling, potentially contributing to neuronal dysfunction.

Q3: What are the initial steps to assess the potential neurotoxicity of this compound in our lab?

A starting point is to perform a concentration-response analysis in a relevant neuronal cell line (e.g., SH-SY5Y, PC12, or primary cortical neurons). Key assays to consider include cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., caspase-3/7 activity, TUNEL staining), and functional assessments like neurite outgrowth analysis.

Q4: Are there any known off-target effects of this compound that could contribute to neurotoxicity?

This compound is reported to be selective for the α7 nAChR, with a significantly lower affinity for other nicotinic receptors and the 5-HT3A receptor.[3][4] However, at very high concentrations, the possibility of off-target binding and subsequent toxicity cannot be entirely ruled out without specific experimental validation.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
High variability in cell viability assay results. - Inconsistent cell seeding density.- Uneven drug distribution in wells.- Edge effects in the microplate.- Contamination.- Ensure a homogenous cell suspension and accurate cell counting before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate or fill them with sterile medium.- Regularly check cell cultures for any signs of contamination.
No observable neurotoxicity even at high concentrations. - The tested concentrations are not high enough.- The exposure time is too short.- The chosen cell line is resistant to this specific compound.- The endpoint measured is not sensitive to the potential toxic mechanism.- Extend the concentration range of this compound.- Increase the duration of drug exposure (e.g., 24h, 48h, 72h).- Consider using a different, potentially more sensitive, neuronal cell line or primary neurons.- Employ a battery of assays measuring different aspects of neurotoxicity (e.g., apoptosis, oxidative stress, mitochondrial dysfunction).
Conflicting results between different neurotoxicity assays. - Different assays measure distinct cellular events that may occur at different time points or concentration thresholds.- Assay-specific artifacts.- Perform a time-course experiment to understand the temporal sequence of toxic events.- Carefully review the principles of each assay and consider potential interferences. For example, a compound might interfere with the absorbance reading in an MTT assay.

Experimental Protocols

Protocol 1: Assessment of Neuronal Viability using MTT Assay

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • 96-well microplates

  • Plate reader

Procedure:

  • Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add the solubilization buffer to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Evaluation of Apoptosis using Caspase-3/7 Activity Assay

This protocol quantifies the activity of executioner caspases, which are key mediators of apoptosis.

Materials:

  • Neuronal cell line

  • Cell culture medium

  • This compound

  • Caspase-3/7 assay kit (luminogenic or fluorogenic)

  • 96-well opaque-walled microplates

  • Luminometer or fluorometer

Procedure:

  • Seed neuronal cells in a 96-well opaque-walled plate.

  • Treat the cells with a range of this compound concentrations and a vehicle control for the desired duration.

  • Equilibrate the plate to room temperature.

  • Add the caspase-3/7 reagent to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for the recommended time, protected from light.

  • Measure the luminescence or fluorescence using the appropriate plate reader.

  • Express the results as relative light units (RLU) or relative fluorescence units (RFU) and normalize to the vehicle control.

Data Presentation

Table 1: Hypothetical Concentration-Response Data for this compound on Neuronal Viability

Concentration (µM)Mean Cell Viability (%)Standard Deviation
0 (Vehicle)1005.2
198.54.8
1095.16.1
5080.37.5
10062.78.9
20041.29.3

Table 2: Hypothetical Caspase-3/7 Activity in Neurons Exposed to this compound

Concentration (µM)Mean Caspase-3/7 Activity (Fold Change)Standard Deviation
0 (Vehicle)1.00.1
11.10.2
101.50.3
502.80.5
1004.50.7
2006.20.9

Visualizations

G cluster_0 This compound Signaling Pathway BMS This compound (High Concentration) a7nAChR α7 nAChR BMS->a7nAChR Sustained Activation Ca_influx Excessive Ca2+ Influx a7nAChR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Mitochondria Mitochondrial Dysfunction Excitotoxicity->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced neurotoxicity at high concentrations.

G cluster_1 Experimental Workflow for Neurotoxicity Assessment cluster_2 Endpoint Assays start Start: Neuronal Cell Culture treatment Treatment with This compound (Concentration Gradient) start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability (e.g., MTT) incubation->viability apoptosis Apoptosis (e.g., Caspase) incubation->apoptosis morphology Neurite Outgrowth Analysis incubation->morphology data_analysis Data Analysis (IC50 / EC50) viability->data_analysis apoptosis->data_analysis morphology->data_analysis conclusion Conclusion: Neurotoxic Potential data_analysis->conclusion

Caption: General experimental workflow for assessing the neurotoxicity of this compound.

References

Technical Support Center: BMS-902483 Behavioral Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in behavioral experiments with BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist.

Troubleshooting Guides

Question: We are observing high variability and inconsistent pro-cognitive effects of this compound in our novel object recognition (NOR) task. What are the potential causes and solutions?

Answer:

Inconsistent results in the NOR task are common and can stem from a variety of factors, especially when working with neuromodulatory compounds like this compound. Here’s a breakdown of potential issues and troubleshooting steps:

Potential Causes & Troubleshooting Steps:

Factor Potential Issue Troubleshooting Recommendations
This compound Dosing The dose-response relationship for α7 nAChR agonists often follows an inverted U-shape.[1] Doses that are too low will be ineffective, while doses that are too high can lead to receptor desensitization and a lack of effect or even cognitive impairment.- Conduct a full dose-response study to determine the optimal dose for your specific animal strain and experimental conditions. - Based on preclinical data, the minimal effective dose (MED) for this compound in the mouse NOR task is approximately 0.1 mg/kg.[2] Start with doses around this range and include both lower and higher concentrations.
Animal-Related Factors High stress and anxiety levels in rodents can significantly impact performance in memory tasks.[3] Factors such as handling, environmental novelty, and social housing conditions can all contribute to stress.- Ensure a proper habituation period for the animals to the testing room and the experimenter.[4][5] - Handle mice consistently and gently.[6] - Acclimatize animals to the testing arena without objects before the familiarization phase.[2][7]
The estrous cycle in female rodents can influence cognitive performance and drug responses.[6][8]- If using female animals, track their estrous cycle and either test at a specific stage or ensure that all experimental groups are balanced for cycle stage. - Consider using male mice initially to establish a baseline without the confound of the estrous cycle.[6]
Experimental Protocol Inadequate familiarization time with the objects can lead to no preference for the novel object. Conversely, over-exposure can lead to a loss of novelty preference.- The familiarization phase is typically 5-10 minutes.[4] Ensure all animals have sufficient time to explore both identical objects. - The total exploration time during familiarization should be monitored; if it's too low (e.g., less than 20 seconds), the animal may be overly stressed or neophobic, and its data may need to be excluded.[3]
The characteristics of the objects themselves can introduce bias. Animals may have an innate preference for or aversion to certain textures, shapes, or smells.- Use objects of similar size and complexity, but distinct enough to be discriminated.[4] - Thoroughly clean objects with 70% ethanol (B145695) between trials to eliminate olfactory cues.[4] - Ensure objects cannot be easily moved or climbed on by the mice.[4]
Environmental Factors Inconsistent lighting, noise, or temperature in the testing room can act as stressors and affect behavior.[8][9]- Maintain a consistent and controlled environment for all testing sessions. - Use dim lighting, as bright light can be anxiogenic for rodents.[2]
Question: Our results with this compound in the attentional set-shifting task (ASST) are not showing the expected improvement in cognitive flexibility. What could be going wrong?

Answer:

The ASST is a complex cognitive task, and variability can arise from several sources. Here are some key areas to investigate when troubleshooting inconsistent results with this compound:

Potential Causes & Troubleshooting Steps:

Factor Potential Issue Troubleshooting Recommendations
This compound Dosing & Timing Similar to the NOR task, an inappropriate dose of this compound can lead to a lack of efficacy. The timing of drug administration relative to testing is also critical.- The reported MED for this compound to reverse MK-801-induced deficits in the rat ASST is 3 mg/kg.[2] A thorough dose-response investigation is recommended. - Administer the compound at a consistent time point before the testing session begins, allowing for sufficient time to reach peak brain concentrations.
Task & Rule Learning The ASST relies on the animal's ability to learn a series of rules. If the initial rule acquisition is poor, it will be difficult to assess cognitive flexibility in later stages.- Ensure that the animals are adequately food-restricted to maintain motivation for the food reward.[10] - The criteria for reaching a set (e.g., 6 consecutive correct trials) should be consistently applied.[10] - If animals are failing at early stages (e.g., simple or compound discrimination), the task parameters may need to be adjusted.
Animal-Related Factors Deficits in procedural learning, independent of cognitive flexibility, can impact ASST performance.[11]- Ensure that the animal strain being used is capable of learning the basic task contingencies. - Some genetic backgrounds may have inherent learning and memory deficits.
Experimental Protocol The complexity of the different dimensions (e.g., digging media vs. odors) can influence task difficulty and variability.- Use distinct and easily discriminable cues for each dimension.[10] - Ensure that the irrelevant cues are not overly salient, as this can interfere with learning the relevant dimension.
Data Analysis Focusing solely on the extra-dimensional (ED) shift stage may mask more subtle effects of the compound.- Analyze the number of trials to criterion for each stage of the task (simple discrimination, compound discrimination, reversal, intra-dimensional shift, and extra-dimensional shift) to pinpoint where the cognitive enhancement or deficit lies.[10]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor (nAChR).[2][12] These receptors are ligand-gated ion channels that are highly expressed in brain regions associated with cognition, such as the hippocampus and prefrontal cortex. By activating these receptors, this compound is thought to enhance cholinergic neurotransmission and improve cognitive functions like memory and attention.[2]

Q2: What are the expected behavioral effects of this compound in preclinical models?

In rodent models, this compound has been shown to improve performance in tasks assessing cognitive function. Specifically, it has been reported to:

  • Enhance 24-hour novel object recognition memory in mice.[2]

  • Reverse cognitive deficits induced by the NMDA receptor antagonist MK-801 in a rat attentional set-shifting task.[2]

  • Reverse ketamine-induced deficits in auditory gating in rats.[2]

Q3: How critical is receptor occupancy for the behavioral effects of this compound?

Receptor occupancy is a key factor in the efficacy of this compound. Studies have shown that the behavioral and sensory processing effects of the compound are observed at α7 nAChR occupancy levels ranging from approximately 64% for novel object recognition to around 90% for set-shifting and auditory gating tasks.[2] This highlights the importance of achieving adequate brain exposure and target engagement for consistent results.

Q4: Are there any known off-target effects of this compound that could influence behavioral experiments?

This compound is reported to be a selective α7 nAChR partial agonist.[3] However, at higher concentrations, the possibility of off-target effects, including interactions with other nAChR subtypes or the 5-HT3A receptor, should be considered.[7][12] Such off-target effects could potentially introduce variability or unexpected behavioral outcomes.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo potency and efficacy of this compound.

Table 1: In Vitro Pharmacology of this compound

Parameter Value Assay/Receptor Reference
EC50 9.3 nMFLIPR Ca2+ flux[7][12]
EC50 (Area) 140 nMRat α7 Electrophysiology[7][12]
Ymax (Peak, Area) 40%, 54%Rat α7 Electrophysiology[7][12]
IC50 480 nM5-HT3A Receptor[7][12]

Table 2: In Vivo Behavioral Efficacy of this compound

Behavioral Assay Species Effect Minimal Effective Dose (MED) Receptor Occupancy at MED Reference
Novel Object RecognitionMouseImproved 24h memory0.1 mg/kg~64%[2]
Attentional Set-ShiftingRatReversed MK-801 deficit3 mg/kg~90%[2]
Auditory GatingRatReversed ketamine deficitNot specified~90%[2]

Experimental Protocols

Novel Object Recognition (NOR) Task

Objective: To assess short-term recognition memory.

Materials:

  • Open field arena (e.g., 40 x 40 x 40 cm).[4]

  • Two sets of identical objects (e.g., plastic blocks of different shapes but similar size).

  • One novel object, distinct from the familiar objects.

  • 70% ethanol for cleaning.

  • Video recording and analysis software.

Procedure:

  • Habituation (Day 1):

    • Acclimatize mice to the testing room for at least 30-60 minutes.[2][4]

    • Place each mouse individually into the empty open field arena for 5-10 minutes to allow for free exploration.[4]

  • Familiarization/Training (Day 2):

    • Place two identical objects in opposite corners of the arena.

    • Place the mouse in the center of the arena and allow it to explore for 5-10 minutes.[4]

    • Record the time the mouse spends actively exploring each object (sniffing, touching with nose or paws).

  • Testing (Day 2, after retention interval):

    • The retention interval can vary (e.g., 1 hour to 24 hours).

    • Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.

    • Place the mouse back into the arena and record its exploratory behavior for 5 minutes.

    • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive index indicates successful recognition memory.

Attentional Set-Shifting Task (ASST)

Objective: To assess cognitive flexibility and executive function.

Materials:

  • Specialized testing apparatus with a starting compartment and two choice compartments containing digging pots.[10]

  • Different digging media (e.g., sawdust, sand, shredded paper).

  • Different odors applied to the digging media (e.g., vanilla, almond).

  • Food rewards (e.g., small piece of a palatable treat).

Procedure (abbreviated):

  • Habituation and Pre-training:

    • Mildly food-restrict the rats to approximately 85-90% of their free-feeding body weight to increase motivation.[10]

    • Habituate the rats to the testing apparatus and teach them to dig in the pots to find a food reward.

  • Testing Stages: The task consists of a series of discrimination problems where the rat must learn a rule to find the reward. The rule is based on either the digging medium or the odor. The stages typically include:

    • Simple Discrimination (SD): Discriminate between two digging media.

    • Compound Discrimination (CD): The same as SD, but with irrelevant odors added.

    • Reversal 1 (REV1): The previously correct medium is now incorrect.

    • Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the relevant dimension (medium) remains the same.

    • Extra-Dimensional Shift (EDS): The relevant dimension switches from medium to odor. This is the key measure of cognitive flexibility.

    • Reversal 2 (REV2): The previously correct odor is now incorrect.

  • Data Analysis:

    • The primary measure is the number of trials required to reach a criterion of learning (e.g., 6 consecutive correct choices) for each stage. An impairment in cognitive flexibility is indicated by a significantly higher number of trials to reach criterion at the EDS stage.

Auditory Gating (P50) Protocol

Objective: To measure sensory gating, a pre-attentive filtering process that is often deficient in schizophrenia.

Materials:

  • Sound-attenuated chamber.

  • EEG recording system with scalp or implanted electrodes.

  • Auditory stimulus generator.

  • Data acquisition and analysis software.

Procedure:

  • Electrode Placement:

    • For rodent studies, electrodes are typically implanted in the hippocampus to record the P20-N40 wave, which is analogous to the human P50.[13]

  • Paired-Click Paradigm:

    • Present pairs of identical auditory clicks (the "conditioning" S1 and "test" S2 stimuli).[14]

    • The inter-stimulus interval within a pair is typically around 500 ms.[14]

    • The inter-pair interval is longer, usually 8-12 seconds, to allow for recovery of the response.[14]

  • Data Acquisition and Analysis:

    • Record the evoked potentials in response to the S1 and S2 stimuli.

    • Average the waveforms across multiple trials.

    • Measure the amplitude of the P50 (or rodent equivalent) response to both S1 and S2.

    • Calculate the gating ratio: (Amplitude of S2 response / Amplitude of S1 response). A ratio closer to 1 indicates poor sensory gating, while a ratio closer to 0 indicates strong gating.

Visualizations

BMS_902483_Signaling_Pathway cluster_neuron Neuron BMS_902483 This compound a7_nAChR α7 nAChR BMS_902483->a7_nAChR Partial Agonist Ca_ influx Ca²⁺ Influx a7_nAChR->Ca_ influx Channel Opening Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_ influx->Downstream_Signaling Activation Cognitive_Enhancement Cognitive Enhancement (Memory, Attention) Downstream_Signaling->Cognitive_Enhancement Leads to Troubleshooting_Workflow Start Inconsistent Behavioral Results with this compound Check_Dose Review Dose-Response Curve (Inverted U-Shape?) Start->Check_Dose Check_Protocol Examine Experimental Protocol (Habituation, Task Parameters) Check_Dose->Check_Protocol No Issue Optimize_Dose Conduct Dose-Response Study Check_Dose->Optimize_Dose Issue Found Check_Animal_Factors Assess Animal-Related Variables (Stress, Sex, Strain) Check_Protocol->Check_Animal_Factors No Issue Refine_Protocol Refine Habituation & Task Parameters Check_Protocol->Refine_Protocol Issue Found Check_Environment Evaluate Environmental Conditions (Lighting, Noise) Check_Animal_Factors->Check_Environment No Issue Control_Animal_Vars Standardize Animal Handling & Housing Check_Animal_Factors->Control_Animal_Vars Issue Found Standardize_Env Maintain Consistent Environment Check_Environment->Standardize_Env Issue Found Re_Run_Experiment Re-run Experiment Check_Environment->Re_Run_Experiment No Issue Optimize_Dose->Re_Run_Experiment Refine_Protocol->Re_Run_Experiment Control_Animal_Vars->Re_Run_Experiment Standardize_Env->Re_Run_Experiment Logical_Relationships cluster_causes Potential Causes of Inconsistency cluster_solutions Solutions Dose Suboptimal Dose Dose_Response Dose-Response Study Dose->Dose_Response Stress High Animal Stress Habituation Proper Habituation Stress->Habituation Protocol Protocol Variability Standardization Protocol Standardization Protocol->Standardization Environment Environmental Factors Controlled_Env Controlled Environment Environment->Controlled_Env Consistent_Results Consistent & Reproducible Behavioral Data Dose_Response->Consistent_Results Habituation->Consistent_Results Standardization->Consistent_Results Controlled_Env->Consistent_Results

References

Technical Support Center: BMS-902483 and α7 Nicotinic Acetylcholine Receptor Desensitization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-902483 to study the desensitization of α7 nicotinic acetylcholine (B1216132) receptors (α7 nAChRs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it interact with α7 nAChRs?

This compound is a potent and selective partial agonist for the α7 nicotinic acetylcholine receptor (nAChR)[1][2][3][4]. As a partial agonist, it binds to the same orthosteric site as the endogenous agonist acetylcholine but elicits a submaximal receptor response[1][2]. It has been shown to elicit currents that are approximately 60% of the maximal response to acetylcholine in cells expressing human or rat α7 nAChRs[1][2]. Due to its agonist properties, prolonged or repeated application of this compound can lead to receptor desensitization, a state where the receptor is refractory to further stimulation[5][6].

Q2: What is α7 nAChR desensitization and why is it important?

Desensitization is a process where a receptor's response to an agonist decreases over time despite the continued presence of the agonist. For α7 nAChRs, this is a rapid process, often occurring within milliseconds of agonist application[7]. This characteristic is crucial for modulating synaptic transmission and preventing over-stimulation and potential excitotoxicity from excessive calcium influx[7]. The mechanism of desensitization is thought to involve an uncoupling between the agonist binding domain and the ion channel gate[8][9].

Q3: How does the desensitization induced by a partial agonist like this compound differ from that of a full agonist?

While both full and partial agonists induce desensitization, the characteristics of this desensitization can differ. Partial agonists, due to their lower efficacy in activating the receptor, may lead to a different equilibrium between the resting, open, and desensitized states of the receptor. The recovery from desensitization can also be ligand-dependent, with some agonists promoting entry into more stable, long-lived desensitized states[10].

Q4: What are the main signaling pathways activated by α7 nAChRs?

Activation of α7 nAChRs, which are highly permeable to calcium ions, leads to an increase in intracellular calcium concentration[11][12][13]. This calcium influx can trigger several downstream signaling cascades, including:

  • PI3K/Akt Pathway: This pathway is involved in promoting cell survival and neuroprotection[12][14].

  • JAK2/STAT3 Pathway: This pathway plays a role in anti-inflammatory responses[11][14].

  • MAPK/ERK Pathway: This pathway is associated with cellular proliferation and differentiation[11].

Troubleshooting Guides

Issue 1: No or low signal in response to this compound application in functional assays (e.g., calcium imaging, electrophysiology).
Possible Cause Recommended Solution
Cell line does not express functional α7 nAChRs. Confirm α7 nAChR expression using RT-PCR, Western blot, or by testing a known potent α7 agonist like acetylcholine or PNU-282987. Consider using a cell line with stable or transient expression of human α7 nAChR, potentially with a chaperone protein like RIC-3 or NACHO to enhance functional expression[15].
Incorrect concentration of this compound. Prepare fresh dilutions of this compound from a validated stock solution. Perform a dose-response curve to determine the optimal concentration for your specific cell system. The EC50 for this compound in FLIPR assays has been reported to be around 9.3 nM[4].
Rapid receptor desensitization. α7 nAChRs desensitize very rapidly. Ensure your recording modality has a fast enough sampling rate to capture the transient response. For electrophysiology, use a rapid perfusion system. For calcium imaging, ensure the baseline is stable before agonist application.
Degradation of this compound. Store the stock solution of this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare working solutions fresh for each experiment.
Presence of α7 nAChR antagonists in the media. Ensure that no components of your cell culture media or assay buffer have antagonistic effects on α7 nAChRs.
Issue 2: High background signal or spontaneous receptor activation in functional assays.
Possible Cause Recommended Solution
Cell stress or poor cell health. Ensure cells are healthy and not overgrown. Use cells within a consistent passage number range. Optimize cell plating density.
Presence of endogenous agonists in the serum or media. Consider using serum-free media for the assay. Wash cells thoroughly with assay buffer before starting the experiment.
Autofluorescence of the compound or cells. Run a control experiment with this compound on non-transfected cells or in the absence of a calcium indicator to check for autofluorescence.
Issue 3: Inconsistent or variable results between experiments.
Possible Cause Recommended Solution
Inconsistent cell passage number or plating density. Maintain a consistent cell culture protocol, including passage number and plating density, as receptor expression levels can vary.
Variability in compound preparation. Prepare a large batch of stock solution to be used across multiple experiments to minimize variability. Always prepare working dilutions fresh.
Fluctuations in experimental conditions (temperature, pH). Maintain stable environmental conditions throughout the experiment. Ensure all solutions are at the correct temperature and pH.
Incomplete washout of this compound between applications. Ensure a sufficient washout period between agonist applications to allow for receptor recovery from desensitization. The recovery time can be ligand-dependent[10].

Quantitative Data Summary

Table 1: In Vitro Potency and Efficacy of this compound

ParameterValueSpeciesAssayReference
FLIPR EC50 9.3 nM-Calcium Assay[4]
Electrophysiology EC50 (Area) 140 nMRatElectrophysiology[4]
Peak Current (% of ACh max) ~60%Human/RatElectrophysiology[1][2]
Area Under Curve (% of ACh max) 54%RatElectrophysiology[4]
5-HT3A IC50 480 nM--[4]

Table 2: In Vivo Receptor Occupancy and Behavioral Effects of this compound

Behavioral ModelMinimal Effective Dose (MED)Receptor Occupancy at MEDSpeciesReference
Novel Object Recognition 0.1 mg/kg64%Mouse[1][2]
MK-801-induced Set-Shifting Deficit 3 mg/kg~90%Rat[1][2]
Ketamine-induced Auditory Gating Deficit -~90%Rat[1][2]

Experimental Protocols

Protocol 1: Calcium Imaging Assay for α7 nAChR Desensitization

This protocol provides a general framework for assessing this compound-induced desensitization using a fluorescent calcium indicator.

Materials:

  • Cells expressing α7 nAChRs (e.g., SH-SY5Y, transfected HEK293)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • This compound

  • Positive control agonist (e.g., Acetylcholine, PNU-282987)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+)

  • Pluronic F-127

  • Fluorescence plate reader or microscope with a camera

Procedure:

  • Cell Plating: Plate cells in a 96-well black-walled, clear-bottom plate at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer).

    • Remove the culture medium from the cells and add the loading solution.

    • Incubate for 30-60 minutes at 37°C.

    • Wash the cells 2-3 times with assay buffer to remove excess dye.

  • Desensitization Protocol:

    • Baseline: Measure the baseline fluorescence for a few seconds.

    • First Application (Desensitizing): Add a desensitizing concentration of this compound and record the fluorescence change over time until the signal returns to baseline or stabilizes.

    • Washout: Wash the cells with assay buffer for a defined period to allow for receptor recovery.

    • Second Application (Test): Re-apply the same concentration of this compound or a positive control agonist and record the fluorescence response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) from baseline for both the first and second applications.

    • The degree of desensitization can be quantified by comparing the peak response of the second application to the first.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol outlines the general steps for studying the effects of this compound on α7 nAChRs expressed in Xenopus oocytes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for human α7 nAChR (and potentially RIC-3)

  • This compound

  • Acetylcholine (ACh)

  • Recording solution (e.g., ND96)

  • Two-electrode voltage clamp setup

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate oocytes from a female Xenopus laevis frog.

    • Inject oocytes with α7 nAChR cRNA (and RIC-3 cRNA if needed to enhance expression)[16].

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression[16].

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with recording solution.

    • Impale the oocyte with two electrodes (voltage and current) and clamp the membrane potential at a holding potential of -70 mV.

  • Desensitization Protocol:

    • Control Response: Apply a saturating concentration of ACh to elicit a maximal control current.

    • Washout: Perfuse with recording solution until the current returns to baseline.

    • Desensitizing Application: Apply this compound for a defined period.

    • Test Pulse: Co-apply ACh in the continued presence of this compound or apply ACh after a brief washout of this compound to assess the extent of desensitization and the rate of recovery.

  • Data Analysis:

    • Measure the peak current amplitude for each application.

    • Calculate the percentage of inhibition of the ACh response by this compound to quantify desensitization.

Signaling Pathways and Experimental Workflows

G cluster_receptor α7 nAChR Activation and Desensitization cluster_downstream Downstream Signaling BMS This compound (Partial Agonist) a7R α7 nAChR (Resting State) BMS->a7R ACh Acetylcholine (Full Agonist) ACh->a7R a7R_open α7 nAChR (Open State) a7R->a7R_open Activation a7R_desens α7 nAChR (Desensitized State) a7R_open->a7R_desens Desensitization Ca_influx Ca²⁺ Influx a7R_open->Ca_influx a7R_desens->a7R Recovery PI3K PI3K/Akt Pathway Ca_influx->PI3K JAK2 JAK2/STAT3 Pathway Ca_influx->JAK2 MAPK MAPK/ERK Pathway Ca_influx->MAPK Neuroprotection Neuroprotection Cell Survival PI3K->Neuroprotection Anti_inflammatory Anti-inflammatory Response JAK2->Anti_inflammatory Cell_Proliferation Cell Proliferation Differentiation MAPK->Cell_Proliferation

Caption: α7 nAChR activation by agonists like this compound leads to Ca²⁺ influx and downstream signaling.

G cluster_workflow Calcium Imaging Workflow for Desensitization plate_cells Plate α7 nAChR- expressing cells load_dye Load cells with calcium indicator plate_cells->load_dye baseline Measure baseline fluorescence load_dye->baseline app1 Apply this compound (desensitizing pulse) baseline->app1 wash Washout app1->wash app2 Re-apply this compound (test pulse) wash->app2 analyze Analyze fluorescence (compare peak 2 to peak 1) app2->analyze G cluster_troubleshooting Troubleshooting Logic: No/Low Signal start No/Low Signal with This compound check_expression Confirm α7 nAChR expression? start->check_expression check_concentration Optimize this compound concentration? check_expression->check_concentration Yes check_desensitization Account for rapid desensitization? check_concentration->check_desensitization Yes check_compound Check compound stability? check_desensitization->check_compound Yes solution Signal Restored check_compound->solution Yes

References

How to store BMS-902483 to maintain its potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of BMS-902483 to maintain its potency and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for storing this compound powder?

A1: For optimal stability, this compound solid powder should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store the powder at -20°C.

Q2: How should I prepare and store stock solutions of this compound?

A2: It is recommended to prepare a high-concentration stock solution in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO). Once dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C for long-term stability.

Q3: What is the expected stability of this compound in a DMSO stock solution?

A3: While specific public stability data for this compound is limited, similar small molecule inhibitors are generally stable for up to one month at -20°C and for as long as one year at -80°C when dissolved in DMSO.[1] A study on a diverse set of compounds showed that 85% were stable in a DMSO/water (90/10) mixture for over 2 years at 4°C.[1][2]

Q4: How stable is this compound in aqueous cell culture media?

A4: The stability of small molecules in aqueous solutions is often significantly less than in DMSO.[1] Factors such as the pH, temperature, and components of the cell culture medium can impact the stability of the compound.[1] It is highly recommended to prepare fresh dilutions of this compound in your experimental media for each experiment.

Q5: I'm observing inconsistent results in my cell-based assays. Could this be related to the storage of this compound?

A5: Yes, improper storage and handling can lead to a loss of compound activity and experimental variability. Inconsistent results can stem from compound degradation due to repeated freeze-thaw cycles, exposure to light, or instability in aqueous solutions. Ensuring proper storage and preparing fresh dilutions for each experiment can help mitigate this issue.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Loss of Compound Activity Degradation of stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light).Prepare fresh stock solutions from solid compound. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. Store all solutions protected from light.
Instability of the compound in aqueous assay buffer or cell culture media.Prepare fresh dilutions of the compound in the aqueous medium immediately before each experiment. Consider reducing the incubation time if the experiment allows.
Precipitation Upon Dilution The compound has low solubility in the aqueous buffer or media.Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%). Prepare intermediate dilutions in a co-solvent or the assay buffer before adding to the final solution. Gentle warming or sonication may aid in dissolution, but should be used with caution.
Inconsistent EC50/IC50 Values Variability in the effective concentration of the compound due to degradation or precipitation.Adhere strictly to standardized protocols for compound dilution and storage. Visually inspect for any precipitation before use.
Inconsistent cell seeding density or cell health.Ensure a consistent number of healthy, low-passage cells are used in each experiment.

Data Presentation: Stability of a Representative Small Molecule Inhibitor

As specific quantitative stability data for this compound is not publicly available, the following table provides a representative stability profile for a hypothetical small molecule inhibitor under various storage conditions. This data is for illustrative purposes and should be confirmed experimentally for this compound.

Storage Condition Solvent Purity after 30 Days Purity after 1 Year
-80°C DMSO>98%>95%
-20°C DMSO>95%~90%
4°C DMSO~90%Not Recommended
Room Temperature DMSO<80%Not Recommended
37°C (in cell media) Aqueous BufferHighly Variable (<24 hours)Not Applicable

Experimental Protocols

Protocol: Calcium Flux Assay for α7 nAChR Agonist Activity

This protocol outlines a method to measure the agonist activity of this compound by detecting changes in intracellular calcium concentration using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK-293 cells stably expressing the human α7 nicotinic acetylcholine (B1216132) receptor (nAChR).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • This compound.

  • Reference α7 nAChR agonist (e.g., PNU-282987).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • 96-well, black, clear-bottom microplates.

  • FLIPR instrument.

Procedure:

  • Cell Seeding:

    • Plate the HEK-293 α7 nAChR cells in 96-well plates at a density of 50,000-100,000 cells per well.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Remove the culture medium from the wells.

    • Add 100 µL of the calcium-sensitive dye solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare a serial dilution of this compound in the assay buffer.

    • Prepare a serial dilution of the reference agonist in the assay buffer.

  • Measurement of Calcium Flux:

    • Place the cell plate into the FLIPR instrument.

    • Measure the baseline fluorescence.

    • The instrument will then inject the this compound or reference agonist solutions into the wells.

    • Continue to measure the fluorescence signal over time to capture the transient increase in intracellular calcium.

  • Data Analysis:

    • The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.

    • Plot the change in fluorescence against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for this compound.

Mandatory Visualization

G Troubleshooting Workflow for this compound Storage Issues start Start: Inconsistent Experimental Results check_storage Check Storage Conditions of Solid Compound start->check_storage check_solution_prep Review Stock Solution Preparation and Storage start->check_solution_prep check_dilution Examine Dilution Protocol start->check_dilution check_storage->check_solution_prep Correct improper_solid_storage Issue: Improper Solid Storage (e.g., light/moisture exposure) check_storage->improper_solid_storage Incorrect? check_solution_prep->check_dilution Correct improper_solution_storage Issue: Improper Solution Storage (e.g., freeze-thaw cycles) check_solution_prep->improper_solution_storage Incorrect? precipitation Issue: Precipitation During Dilution check_dilution->precipitation Precipitate Observed? degradation_in_media Issue: Degradation in Aqueous Media check_dilution->degradation_in_media No Precipitate solution1 Solution: Store solid at -20°C in dark, dry conditions. improper_solid_storage->solution1 solution2 Solution: Aliquot stock solutions. Store at -80°C. improper_solution_storage->solution2 solution3 Solution: Lower final DMSO concentration. Prepare intermediate dilutions. precipitation->solution3 solution4 Solution: Prepare fresh dilutions for each experiment. degradation_in_media->solution4 end End: Consistent Results solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for this compound storage and handling issues.

G Experimental Workflow for this compound Agonist Assay prep_cells Prepare & Seed HEK-293 α7 nAChR Cells dye_loading Load Cells with Calcium-Sensitive Dye prep_cells->dye_loading measure_fluorescence Measure Calcium Flux with FLIPR dye_loading->measure_fluorescence prep_compound Prepare Serial Dilutions of this compound prep_compound->measure_fluorescence data_analysis Analyze Data and Determine EC50 measure_fluorescence->data_analysis result Result: Agonist Potency of this compound data_analysis->result

Caption: Experimental workflow for assessing this compound agonist activity.

References

Addressing variability in animal response to BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in animal response to BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) partial agonist. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective partial agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1] As a partial agonist, it binds to and activates the α7 nAChR, but with a lower maximal effect compared to a full agonist like acetylcholine.[1] This receptor is a ligand-gated ion channel that, when activated, has a high permeability to calcium ions (Ca2+), leading to the modulation of various downstream signaling pathways involved in learning, memory, and sensory processing.

Q2: In which preclinical models has this compound shown efficacy?

A2: this compound has demonstrated pro-cognitive and sensory-gating effects in several rodent models. These include improving 24-hour novel object recognition memory in mice, reversing MK-801-induced deficits in an attentional set-shifting task in rats, and mitigating ketamine-induced deficits in auditory gating in rats.[1]

Q3: What is the relationship between α7 nAChR occupancy and the efficacy of this compound?

A3: Studies have shown a correlation between the occupancy of α7 nAChRs in the brain and the behavioral effects of this compound. For instance, at the minimal effective doses, receptor occupancy was estimated to be around 64% for novel object recognition and approximately 90% for set-shifting and auditory gating tasks. This suggests that a high level of receptor engagement is necessary for its therapeutic effects.

Q4: Why am I observing a U-shaped dose-response curve with this compound?

A4: A biphasic or "U-shaped" dose-response curve is a known characteristic of many α7 nAChR agonists. Low to moderate doses tend to produce the desired therapeutic effect, while higher doses can lead to a diminished or absent response. This phenomenon is often attributed to receptor desensitization, where prolonged or excessive stimulation causes the receptor to become temporarily unresponsive.

Troubleshooting Guide

This guide addresses common issues that may lead to variability in animal response to this compound.

Issue Potential Cause Recommended Solution
High variability in behavioral outcomes between animals. Pharmacokinetic Variability: Differences in drug absorption, distribution, metabolism, and excretion (ADME) among individual animals.Pharmacokinetic Analysis: If possible, perform a satellite pharmacokinetic (PK) study in your specific animal strain and under your experimental conditions to determine key parameters like Tmax, Cmax, and half-life. This will help optimize the timing of drug administration relative to behavioral testing.
Animal-Specific Factors: Differences in age, weight, sex, genetic background, and microbiome can influence drug response.Standardize Animal Cohorts: Ensure that animals within and between experimental groups are closely matched for age, weight, and sex. Use a single, reputable vendor for animal supply. Report the specific strain used in your studies.
Environmental Stressors: Variations in housing conditions, handling, and noise levels can impact cognitive function and drug response.Controlled Environment: Maintain a consistent and controlled environment (e.g., light-dark cycle, temperature, humidity). Handle animals consistently and habituate them to the experimental procedures and environment to minimize stress.
Lack of efficacy or inconsistent results at a previously reported effective dose. Dose-Response Relationship: The optimal dose may vary slightly between different animal strains or even different laboratories due to subtle procedural differences. As mentioned, α7 nAChR agonists can exhibit a U-shaped dose-response curve.Dose-Response Study: Conduct a dose-response study to determine the optimal dose of this compound in your specific model and experimental setup. Test a range of doses, including those lower and higher than what is reported in the literature.
Timing of Administration: The time between drug administration and behavioral testing is critical and depends on the drug's pharmacokinetic profile.Optimize Dosing Time: Based on available pharmacokinetic data (or a pilot PK study), administer this compound at a time point that ensures target engagement during the behavioral task.
Receptor Desensitization: High concentrations of the agonist at the receptor site can lead to desensitization and a reduced effect.Review Dosing Regimen: If using higher doses, consider that you may be on the descending limb of the U-shaped dose-response curve. Test lower doses to see if efficacy improves.
Unexpected side effects or altered general activity. Off-Target Effects: Although this compound is selective, high doses may lead to engagement with other receptors.Confirm Selectivity: While this compound has been shown to be selective, ensure your dosing is within the therapeutic window to minimize potential off-target effects. Monitor for any unusual behaviors that could confound the interpretation of cognitive tests.
Vehicle Effects: The vehicle used to dissolve and administer this compound could have its own effects.Proper Vehicle Control: Always include a vehicle-treated control group in your experiments. Ensure the vehicle is well-tolerated and does not affect the behavioral endpoint being measured.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

AssaySpeciesParameterValue
FLIR α7-EC509.3 nM
α7 ElectrophysiologyRatArea EC50140 nM
5-HT3A Receptor Binding-IC50480 nM

Data compiled from commercially available product information.[2][3]

Table 2: In Vivo Efficacy and Receptor Occupancy of this compound

Preclinical ModelSpeciesMinimal Effective Dose (MED)Route of Administrationα7 Receptor Occupancy at MED
Novel Object Recognition (24h)Mouse0.1 mg/kg-~64%
MK-801-Induced Deficit in Attentional Set-ShiftingRat3 mg/kg-~90%
Ketamine-Induced Auditory Gating DeficitRat--~90%

Information derived from preclinical studies.

Experimental Protocols

Novel Object Recognition (NOR) in Mice

Objective: To assess short-term recognition memory.

Methodology:

  • Habituation: Individually habituate mice to the testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes in the absence of any objects for 2-3 consecutive days.

  • Training (T1): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes). Record the time spent exploring each object. Exploration is defined as the nose being pointed at the object within a 2 cm distance.

  • Inter-trial Interval: Return the mouse to its home cage for a specific delay period (e.g., 1 hour for short-term memory, 24 hours for long-term memory as in the this compound study).

  • Testing (T2): Replace one of the familiar objects with a novel object. Place the mouse back in the arena and record the time spent exploring the familiar and novel objects for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Attentional Set-Shifting Task (ASST) in Rats

Objective: To assess cognitive flexibility, a measure of executive function.

Methodology:

  • Apparatus: A digging box with two pots. The pots can be differentiated by texture, odor, or the medium they are filled with.

  • Pre-training: Mildly food-restrict the rats to motivate them to dig for a food reward. Train them to dig in the pots to find the reward.

  • Testing Stages: The task consists of a series of discriminations:

    • Simple Discrimination (SD): Rats learn to discriminate between two stimuli based on one dimension (e.g., digging medium).

    • Compound Discrimination (CD): An irrelevant dimension (e.g., odor) is introduced, which the rat must ignore.

    • Intra-dimensional Shift (IDS): New stimuli are introduced, but the relevant dimension remains the same.

    • Extra-dimensional Shift (EDS): The previously irrelevant dimension becomes the new relevant dimension.

  • Data Analysis: The primary measure is the number of trials required to reach a set criterion (e.g., 6 consecutive correct trials) for each stage. An increase in trials to criterion, particularly at the EDS stage, indicates a deficit in cognitive flexibility.

Ketamine-Induced Auditory Gating Deficit in Rats

Objective: To model sensory gating deficits relevant to schizophrenia.

Methodology:

  • Surgical Implantation: Surgically implant electrodes to record auditory evoked potentials (AEPs) from the hippocampus.

  • Auditory Gating Paradigm: A paired-click paradigm is used, consisting of two identical auditory stimuli (S1, conditioning stimulus, and S2, test stimulus) separated by a short interval (e.g., 500 ms).

  • Recording: Record the AEPs in response to the paired clicks. The amplitude of the P50 wave is typically measured.

  • Induction of Deficit: Administer ketamine to induce a deficit in sensory gating.

  • Treatment: Administer this compound prior to ketamine.

  • Data Analysis: Calculate the gating ratio (S2 amplitude / S1 amplitude). A ratio closer to 1 indicates a gating deficit, while a ratio closer to 0 indicates normal gating. The ability of this compound to reduce the ketamine-induced increase in this ratio is the measure of efficacy.

Visualizations

G α7 nAChR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound a7_nAChR α7 nAChR This compound->a7_nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7_nAChR->Ca_influx PKC PKC Ca_influx->PKC PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt ERK_MAPK ERK/MAPK Pathway Ca_influx->ERK_MAPK CREB CREB Phosphorylation PI3K_Akt->CREB ERK_MAPK->CREB Gene_Expression Gene Expression for Synaptic Plasticity & Survival CREB->Gene_Expression

Caption: Simplified signaling pathway of the α7 nAChR.

G Troubleshooting Workflow for Inconsistent Efficacy start Inconsistent or No Efficacy Observed check_dose Is the dose within the reported therapeutic range? start->check_dose check_timing Is the timing of administration optimal? check_dose->check_timing Yes dose_response Action: Perform a dose-response study. Consider lower doses to avoid desensitization. check_dose->dose_response No/Unsure check_animals Are animal factors standardized? check_timing->check_animals Yes pk_study Action: Conduct a pilot PK study to determine Tmax. check_timing->pk_study No/Unsure check_environment Are environmental conditions controlled? check_animals->check_environment Yes standardize_animals Action: Standardize animal strain, age, weight, and sex. check_animals->standardize_animals No control_environment Action: Habituate animals and control for stressors. check_environment->control_environment No end Re-evaluate Experiment check_environment->end Yes dose_response->check_timing pk_study->check_animals standardize_animals->check_environment control_environment->end

Caption: Decision tree for troubleshooting variable efficacy.

G Experimental Workflow for a Preclinical Study start Experiment Start animal_acclimation Animal Acclimation & Habituation start->animal_acclimation group_assignment Randomized Group Assignment (Vehicle, this compound doses) animal_acclimation->group_assignment drug_admin Drug/Vehicle Administration group_assignment->drug_admin behavioral_testing Behavioral Testing (e.g., NOR, ASST) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end Results Interpretation data_collection->end

Caption: General workflow for in vivo studies with this compound.

References

BMS-902483 interference with other signaling pathways

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BMS-986020

A Note on the Compound: This guide focuses on BMS-986020, a lysophosphatidic acid receptor-1 (LPA1) antagonist. While the initial inquiry was for a different compound, BMS-986020 is a well-documented Bristol Myers Squibb agent with known off-target effects, making it a relevant case study for understanding signaling pathway interference.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-986020.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for BMS-986020?

A1: BMS-986020 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1)[1][2]. The LPA1 pathway is implicated in the cause and progression of idiopathic pulmonary fibrosis (IPF)[3]. By blocking this receptor, BMS-986020 inhibits LPA1-induced fibrogenesis, which has been shown to slow the decline in lung function in clinical trials[4][5].

Q2: What are the known off-target effects of BMS-986020?

A2: The most significant off-target effects of BMS-986020 are related to hepatobiliary toxicity[6][7][8]. This is not due to its primary action on LPA1 but results from the inhibition of hepatic bile acid and phospholipid transporters, specifically the Bile Salt Export Pump (BSEP), Multidrug Resistance-associated Protein 4 (MRP4), and Multidrug Resistance Protein 3 (MDR3)[2][6][8][9]. This inhibition can lead to an increase in plasma bile acids and liver enzymes (ALT, AST, ALP)[6][8].

Q3: Has the clinical development of BMS-986020 been affected by these off-target effects?

A3: Yes. A Phase 2 clinical trial for idiopathic pulmonary fibrosis (NCT01766817) was terminated early due to the observed hepatobiliary toxicity, which included cases of cholecystitis[1][7][10]. Subsequent nonclinical investigations confirmed that this toxicity was an off-target effect specific to the BMS-986020 molecule and not a result of LPA1 antagonism itself[5][8][11].

Q4: How does BMS-986020 compare to second-generation LPA1 antagonists?

A4: Newer, structurally distinct LPA1 antagonists like BMS-986278 (admilparant) have been developed to avoid the off-target hepatobiliary effects seen with BMS-986020[6][11]. In vitro assays have shown that BMS-986278 has weak BSEP inhibition, suggesting a better safety profile[6][7]. Clinical trials with BMS-986278 have not reported the hepatic toxicity associated with BMS-986020[10].

Troubleshooting Guide

Issue 1: I am observing unexpected cytotoxicity or cell death in my in vitro experiments with human hepatocytes or cholangiocytes.

  • Possible Cause: BMS-986020 is known to inhibit mitochondrial function at concentrations of 10 μM or higher in these cell types. This includes inhibition of basal and maximal respiration, ATP production, and spare respiratory capacity, which can lead to cell stress and death[6][8].

  • Troubleshooting Steps:

    • Verify Concentration: Ensure your working concentration of BMS-986020 is below the threshold known to cause mitochondrial dysfunction. Consider performing a dose-response curve to identify the cytotoxic threshold in your specific cell line.

    • Assess Mitochondrial Health: Use assays like MTT, XTT, or Seahorse XF Analyzer to measure mitochondrial respiration and ATP production in the presence of your experimental concentration of BMS-986020.

    • Control Compound: If possible, include a second-generation LPA1 antagonist, such as BMS-986278, which is not known to cause these off-target effects, as a negative control for toxicity[8].

Issue 2: My experimental results suggest an alteration in cellular transport or homeostasis unrelated to LPA1 signaling.

  • Possible Cause: BMS-986020 inhibits several key hepatic transporters responsible for bile acid and phospholipid efflux[2][6][9]. If your experimental system relies on or is sensitive to the function of BSEP, MRP4, or MDR3, you may observe confounding effects.

  • Troubleshooting Steps:

    • Identify Transporter Expression: Confirm whether your cell model expresses the off-target transporters (BSEP, MRP4, MDR3).

    • Perform a Transporter Activity Assay: Directly measure the activity of these transporters in the presence of BMS-986020 to quantify the level of inhibition at your experimental dose.

    • Review Experimental Endpoints: Evaluate if your readouts (e.g., accumulation of certain substrates, changes in cell membrane composition) could be indirectly influenced by the inhibition of these transporters.

Quantitative Data

The following table summarizes the inhibitory concentrations (IC50) of BMS-986020 against its primary target and known off-target transporters.

TargetTarget TypeIC50 Value (µM)Reference
LPA1 Primary Target (G-protein coupled receptor)High Affinity (nM range specified in some studies)[2][9]
BSEP Off-Target (Bile Salt Transporter)1.8 - 4.8[2][6][8][9]
MRP4 Off-Target (Multidrug Resistance Protein)6.2[2][6][8][9]
MDR3 Off-Target (Phospholipid Transporter)7.5[2][6][8][9]
MRP3 Off-Target (Multidrug Resistance Protein)22[6][8]

Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 Primary Signaling Pathway (LPA1 Antagonism) LPA Lysophosphatidic Acid (LPA) LPA1 LPA1 Receptor LPA->LPA1 Activates Fibrosis Fibroblast Activation Collagen Deposition (Fibrosis) LPA1->Fibrosis Promotes BMS986020 BMS-986020 BMS986020->LPA1 Inhibits

Caption: Primary mechanism of BMS-986020 as an LPA1 receptor antagonist.

cluster_1 Off-Target Interference Pathway BMS986020_off BMS-986020 BSEP BSEP Transporter BMS986020_off->BSEP Inhibits MRP4 MRP4 Transporter BMS986020_off->MRP4 Inhibits MDR3 MDR3 Transporter BMS986020_off->MDR3 Inhibits Efflux Bile Acid & Phospholipid Efflux BSEP->Efflux Mediates MRP4->Efflux Mediates MDR3->Efflux Mediates Toxicity Hepatobiliary Toxicity (Increased Bile Acids, Cholecystitis) Efflux->Toxicity Inhibition Leads To

Caption: Off-target interference of BMS-986020 with hepatic transporters.

cluster_2 Troubleshooting Workflow Start Unexpected Cytotoxicity or Altered Transport Observed CheckConc Step 1: Verify BMS-986020 Concentration vs. IC50 Values Start->CheckConc AssessMito Step 2a: Assess Mitochondrial Function (e.g., Seahorse Assay) CheckConc->AssessMito AssessTransport Step 2b: Assess Transporter Activity (e.g., Efflux Assay) CheckConc->AssessTransport ResultMito Mitochondrial Dysfunction Confirmed? AssessMito->ResultMito ResultTransport Transporter Inhibition Confirmed? AssessTransport->ResultTransport Conclusion Conclusion: Observed Effect is Likely Off-Target Interference ResultMito->Conclusion Yes Conclusion2 Conclusion: Effect May Be Related to Primary Target or Other Factors ResultMito->Conclusion2 No ResultTransport->Conclusion Yes ResultTransport->Conclusion2 No

Caption: Experimental workflow for troubleshooting off-target effects.

Experimental Protocols

Protocol: In Vitro Transporter Inhibition Assay (Example: BSEP)

This protocol provides a general methodology to assess whether BMS-986020 inhibits the Bile Salt Export Pump (BSEP) in an experimental setting.

  • Cell Culture:

    • Culture a human cell line overexpressing BSEP (e.g., HEK293-BSEP or sandwich-cultured human hepatocytes).

    • Plate cells in appropriate well plates (e.g., 48-well) and allow them to form a confluent monolayer.

  • Compound Preparation:

    • Prepare a stock solution of BMS-986020 in a suitable solvent (e.g., DMSO)[2].

    • Create a serial dilution of BMS-986020 in assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM). Include a vehicle-only control (e.g., 0.05% DMSO)[2].

  • Inhibition Assay:

    • Wash the cell monolayers with warm assay buffer.

    • Pre-incubate the cells with the different concentrations of BMS-986020 or vehicle control for a specified time (e.g., 30 minutes) at 37°C.

    • Add a known BSEP substrate, such as radiolabeled taurocholate ([³H]-TCA), to each well.

    • Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow for substrate transport.

    • Stop the transport reaction by rapidly washing the cells with ice-cold buffer.

  • Quantification and Analysis:

    • Lyse the cells to release the intracellular contents.

    • Measure the amount of accumulated radiolabeled substrate in the cell lysate using a scintillation counter.

    • Calculate the percentage of inhibition for each BMS-986020 concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Technical Support Center: Validating the Specificity of BMS-902483 in a New Experimental Model

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the specificity of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, in novel experimental models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent partial agonist of the α7 nicotinic acetylcholine receptor (nAChR)[1][2]. As a partial agonist, it binds to and activates the α7 nAChR, but with lower efficacy than a full agonist like acetylcholine[3]. Its primary mechanism of action is to modulate the activity of the α7 nAChR, which is a ligand-gated ion channel involved in various cognitive processes[3].

Q2: I am observing a phenotype that is not consistent with α7 nAChR activation in my new model. What could be the underlying cause?

A2: Unexpected phenotypes can arise from several factors. It is crucial to systematically investigate the possibility of off-target effects, experimental artifacts, or model-specific biology. Potential causes include:

  • Off-target activity: this compound may be interacting with other receptors or cellular targets in your specific experimental system.

  • Model-specific signaling: The signaling pathways downstream of α7 nAChR activation may differ in your new model compared to established systems.

  • Compound stability and concentration: Ensure the integrity and accurate concentration of your this compound stock solution.

Q3: What are the known off-targets for this compound?

A3: While this compound is reported to be highly selective for the α7 nAChR, some interaction with the 5-HT3A receptor has been noted, although at a significantly lower affinity (IC50 = 480 nM) compared to its high-affinity binding to the α7 nAChR (EC50 = 9.3 nM)[1][2]. It is crucial to assess a broader range of potential off-targets in your specific experimental model.

Q4: How can I confirm that this compound is engaging the α7 nAChR in my experimental model?

A4: Target engagement can be confirmed using several orthogonal approaches. A recommended strategy involves a combination of direct binding assays and functional assays that measure downstream signaling events. Please refer to the detailed experimental protocols for specific methodologies.

Troubleshooting Guide

This guide addresses common issues encountered during the validation of this compound specificity.

Observed Issue Potential Cause Troubleshooting Steps
No or weak response to this compound 1. Low or absent α7 nAChR expression in the experimental model. 2. Compound degradation or incorrect concentration. 3. Suboptimal assay conditions.1. Verify α7 nAChR expression: Use techniques like Western blot, qPCR, or immunohistochemistry to confirm the presence of the target receptor. 2. Confirm compound integrity: Use a fresh stock of this compound and verify its concentration. 3. Optimize assay parameters: Titrate the concentration of this compound and optimize incubation times and other relevant assay conditions.
Unexpected or paradoxical effects 1. Off-target effects on other receptors or signaling pathways. 2. Activation of different downstream signaling cascades in your model. 3. Receptor desensitization due to prolonged exposure to the agonist.1. Perform a broad off-target screen: Utilize a commercial selectivity profiling service to test this compound against a panel of receptors, ion channels, and enzymes. 2. Use a selective antagonist: Co-treatment with a known selective α7 nAChR antagonist (e.g., methyllycaconitine) should block the observed effect if it is on-target. 3. Investigate downstream signaling: Profile changes in key signaling molecules (e.g., Ca2+, cAMP, ERK phosphorylation) upon this compound treatment. 4. Vary exposure time: Conduct time-course experiments to assess the impact of receptor desensitization.
High background or inconsistent results 1. Non-specific binding of this compound. 2. Assay variability. 3. Cell line or animal model heterogeneity.1. Include appropriate controls: Use vehicle controls and non-specific binding controls in binding assays. 2. Standardize experimental procedures: Ensure consistent cell densities, reagent concentrations, and incubation times. 3. Characterize your model: Ensure the genetic and phenotypic stability of your cell line or animal model.

Experimental Protocols

Radioligand Binding Assay for Target Engagement

Objective: To determine the binding affinity (Ki) of this compound for the α7 nAChR in your experimental model.

Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from your cells or tissues of interest that express the α7 nAChR.

  • Binding Reaction: Incubate the membrane preparations with a known radiolabeled α7 nAChR antagonist (e.g., [¹²⁵I]α-bungarotoxin) in the presence of increasing concentrations of unlabeled this compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Determine the IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assay: Calcium Influx Measurement

Objective: To assess the functional activity of this compound by measuring its ability to induce calcium influx through the α7 nAChR ion channel.

Methodology:

  • Cell Culture: Plate cells expressing the α7 nAChR in a multi-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Add increasing concentrations of this compound to the wells.

  • Fluorescence Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader or fluorescence microscope.

  • Data Analysis: Plot the change in fluorescence as a function of this compound concentration to determine the EC50 value (concentration that elicits 50% of the maximal response).

Selectivity Profiling

Objective: To evaluate the selectivity of this compound by testing its activity against a broad panel of other receptors and cellular targets.

Methodology:

  • Engage a Commercial Service: Submit a sample of this compound to a contract research organization (CRO) that offers selectivity profiling services.

  • Target Panel Selection: Choose a panel that includes other nicotinic receptor subtypes, serotonin (B10506) receptors (especially 5-HT3A), and other relevant G-protein coupled receptors (GPCRs), ion channels, and kinases.

  • Data Interpretation: Analyze the data to identify any significant off-target interactions. A common threshold for a significant off-target hit is >50% inhibition at a 10 µM concentration of the test compound.

Visualizations

Signaling_Pathway BMS_902483 This compound a7_nAChR α7 nAChR BMS_902483->a7_nAChR Binds to Ion_Channel Ion Channel Opening a7_nAChR->Ion_Channel Activates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Downstream Downstream Signaling (e.g., ERK, CREB) Ca_Influx->Downstream

Caption: Signaling pathway of this compound at the α7 nAChR.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Specificity Assessment cluster_2 Phase 3: Phenotypic Validation Binding Radioligand Binding Assay Functional Calcium Influx Assay Binding->Functional Selectivity Selectivity Profiling Functional->Selectivity Antagonist Antagonist Challenge Selectivity->Antagonist Phenotype Phenotypic Assay in New Model Antagonist->Phenotype Rescue Genetic/Pharmacological Rescue Phenotype->Rescue end Confirm Specificity Rescue->end start Start Validation start->Binding

Caption: Experimental workflow for validating this compound specificity.

Troubleshooting_Logic rect rect start Unexpected Phenotype? on_target On-Target Effect? start->on_target off_target Off-Target Effect? start->off_target artifact Experimental Artifact? start->artifact check_antagonist Blocked by α7 Antagonist? on_target->check_antagonist check_selectivity Hits in Selectivity Panel? off_target->check_selectivity check_controls Controls Behaving as Expected? artifact->check_controls check_antagonist->off_target No on_target_conclusion Likely On-Target Effect (Model-Specific Signaling) check_antagonist->on_target_conclusion Yes check_selectivity->artifact No off_target_conclusion Likely Off-Target Effect check_selectivity->off_target_conclusion Yes check_controls->on_target Yes artifact_conclusion Review Experimental Protocol check_controls->artifact_conclusion No

Caption: Logical workflow for troubleshooting unexpected results.

References

Technical Support Center: BMS-902483 Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the potential degradation of BMS-902483, a potent α7 nicotinic acetylcholine (B1216132) receptor partial agonist.[1][2] As direct degradation studies on this compound are not publicly available, this guide offers troubleshooting advice and frequently asked questions based on established principles of forced degradation studies and the chemical nature of structurally related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

While specific data for this compound is unavailable, molecules with similar structural features, such as quinuclidine (B89598) and aromatic rings, may be susceptible to degradation under certain conditions. Potential degradation pathways to investigate include:

  • Hydrolysis: The amide linkage in the spirooxazoline ring system or other susceptible functional groups could be liable to hydrolysis under acidic or basic conditions.

  • Oxidation: The nitrogen atoms in the quinuclidine and pyrimidine (B1678525) rings, as well as the phenyl ring, could be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated species.

  • Photodegradation: Aromatic systems can be sensitive to light, which may induce isomerization or other photochemical reactions.

Q2: I'm observing unexpected peaks in my HPLC analysis of a this compound sample. What could they be?

Unexpected peaks in your chromatogram could be degradation products, process-related impurities, or artifacts from your experimental setup. To troubleshoot:

  • Confirm System Suitability: Ensure your HPLC system is performing correctly by running a standard of this compound.

  • Analyze a Blank: Inject a blank solvent to rule out contamination from the mobile phase or sample diluent.

  • Perform Forced Degradation: Subject a sample of this compound to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to degradants.

  • Utilize Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying the mass of the unknown peaks, which can provide crucial information for structure elucidation.[3]

Q3: What are the potential biological effects of this compound degradation products?

The biological effects of any degradation products are unknown without specific identification and toxicological testing. It is crucial to identify and quantify any significant degradants (typically those present at >0.1% in stability studies) and assess their potential impact on the efficacy and safety of the drug substance. Degradation can potentially lead to:

  • Reduced Potency: If the degradation product is less active or inactive at the α7 nicotinic acetylcholine receptor.

  • Altered Selectivity: The degradant might interact with other receptors, leading to off-target effects.

  • Toxicity: The degradation product could have its own toxicological profile.

Troubleshooting Guide: this compound Stability Studies

This guide provides a structured approach to investigating the stability of this compound.

Experimental Workflow for Forced Degradation Studies

The following diagram outlines a typical workflow for conducting forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep->acid Expose Aliquots base Base Hydrolysis (e.g., 0.1 M NaOH) prep->base Expose Aliquots oxid Oxidation (e.g., 3% H2O2) prep->oxid Expose Aliquots therm Thermal Stress (e.g., 80°C) prep->therm Expose Aliquots photo Photolytic Stress (e.g., ICH Q1B) prep->photo Expose Aliquots hplc HPLC-UV/PDA Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples therm->hplc Analyze Samples photo->hplc Analyze Samples lcms LC-MS Analysis for Peak Identification hplc->lcms Characterize Unknowns eval Evaluate Degradation Profile & Mass Balance lcms->eval

Forced Degradation Experimental Workflow
Hypothetical Forced Degradation Data

The following table summarizes hypothetical results from a forced degradation study on this compound. This data is for illustrative purposes to guide researchers on what to expect.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradant RRT
0.1 M HCl (24h, 60°C) 15.220.85
0.1 M NaOH (4h, RT) 25.830.72, 1.15
3% H₂O₂ (24h, RT) 8.511.25 (N-oxide)
Heat (7 days, 80°C) 5.110.92
Photostability (ICH Q1B) 12.320.98, 1.08

RRT: Relative Retention Time

Detailed Experimental Protocols

The following are example protocols for conducting forced degradation studies. The concentration of the stressing agent and the duration of exposure may need to be optimized to achieve a target degradation of 5-20%.[4]

1. Acid Hydrolysis

  • Objective: To investigate degradation via acid-catalyzed hydrolysis.

  • Methodology:

    • Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1 mg/mL.

    • Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for HPLC analysis.

2. Base Hydrolysis

  • Objective: To investigate degradation via base-catalyzed hydrolysis.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound as described for acid hydrolysis.

    • Add an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M.

    • Incubate the solution at room temperature.

    • Withdraw and neutralize aliquots with 0.1 M HCl at appropriate time points (e.g., 1, 4, 8 hours).

    • Dilute for HPLC analysis.

3. Oxidative Degradation

  • Objective: To assess susceptibility to oxidation.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound.

    • Add an appropriate volume of 30% hydrogen peroxide to achieve a final concentration of 3%.

    • Store the solution at room temperature, protected from light.

    • Withdraw aliquots at specified intervals (e.g., 8, 24, 48 hours).

    • Dilute for HPLC analysis.

4. Thermal Degradation

  • Objective: To evaluate the effect of heat on solid-state and solution stability.

  • Methodology:

    • Solid State: Place a known amount of solid this compound in a controlled temperature oven at 80°C. Analyze samples at various time points (e.g., 1, 3, 7 days).

    • Solution: Prepare a 1 mg/mL solution of this compound and incubate at 80°C. Analyze aliquots at different time points.

5. Photostability Testing

  • Objective: To determine the effect of light exposure.

  • Methodology:

    • Expose solid this compound and a 1 mg/mL solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

    • A dark control sample should be stored under the same conditions to separate light-induced degradation from thermal degradation.

    • Analyze the samples after the exposure period.

Signaling Pathway of an α7 Nicotinic Acetylcholine Receptor Agonist

This compound acts as a partial agonist at the α7 nicotinic acetylcholine receptor (α7 nAChR).[5] The diagram below illustrates a simplified signaling cascade initiated by the activation of this receptor.

G cluster_pathway α7 nAChR Signaling BMS This compound (Agonist) a7R α7 nAChR BMS->a7R Binds to & Activates Ca Ca²⁺ Influx a7R->Ca CaMKII CaMKII Activation Ca->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene Gene Expression (Neuronal Plasticity) CREB->Gene

Simplified α7 nAChR Signaling Pathway

Understanding this pathway is crucial, as any degradation product that interferes with the binding of this compound to the α7 nAChR or downstream signaling components could alter the therapeutic effect.

References

Technical Support Center: Enhancing Signal-to-Noise Ratio in BMS-902483 Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing electrophysiology to study BMS-902483, a potent partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR).[1][2] Our goal is to help you optimize your experimental setup to achieve a high signal-to-noise ratio (SNR) for reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and potent partial agonist for the α7 nicotinic acetylcholine receptor (nAChR).[2] As a partial agonist, it binds to and activates the receptor, but elicits a response that is lower than that of a full agonist like acetylcholine.[2] The α7 nAChR is a ligand-gated ion channel that, upon activation, allows the influx of cations, most notably calcium (Ca²⁺).[3][4] This influx of calcium is a critical step in initiating downstream cellular signaling cascades.[3][4]

Q2: What are the expected electrophysiological responses to this compound application?

A2: Application of this compound to cells expressing α7 nAChRs is expected to elicit inward currents. These currents are characterized by fast activation and rapid desensitization, a hallmark of α7 nAChR activity. The peak current amplitude elicited by this compound will be a fraction of the maximal current evoked by a saturating concentration of acetylcholine. One study reported that this compound elicits currents that are approximately 60% of the maximal acetylcholine response.[2]

Q3: Why is a low signal-to-noise ratio a common issue when recording α7 nAChR currents?

A3: Several factors contribute to a low SNR during α7 nAChR recordings:

  • Rapid Desensitization: The α7 nAChR desensitizes very quickly in the continued presence of an agonist, leading to a transient signal that can be difficult to distinguish from background noise.

  • Small Unitary Conductance: While the exact single-channel conductance can vary, ligand-gated ion channels can have small conductances, resulting in small macroscopic currents.

  • Low Expression Levels: The density of functional α7 nAChRs on the cell surface can be low in some expression systems or native tissues, leading to smaller overall currents.

Q4: How can I pharmacologically confirm that the currents I am recording are mediated by α7 nAChRs?

A4: To confirm the involvement of α7 nAChRs, you can use specific antagonists. The most common and potent antagonists for α7 nAChRs are α-bungarotoxin (irreversible) and methyllycaconitine (B43530) (MLA) (reversible).[5][6] Pre-incubation with or co-application of these antagonists should block the currents elicited by this compound.

Q5: Can I use any positive allosteric modulators (PAMs) to enhance the signal?

A5: Yes, using a Type II PAM like PNU-120596 can significantly improve the signal-to-noise ratio.[7][8] PNU-120596 potentiates α7 nAChR currents by dramatically reducing the receptor's desensitization and prolonging the channel open time, resulting in a larger and more sustained signal.[7][8] This makes the signal much easier to distinguish from baseline noise.

Troubleshooting Guides

Problem 1: Low or No Detectable Current Response to this compound
Possible Cause Troubleshooting Steps
Low Receptor Expression - Use a cell line with confirmed high-level expression of functional α7 nAChRs.- If using transient transfection, optimize transfection efficiency.- For native tissue, select regions known to have high α7 nAChR density.
Rapid Desensitization Obscuring the Signal - Apply this compound using a rapid perfusion system to ensure fast solution exchange.- Co-apply a positive allosteric modulator (PAM) such as PNU-120596 to reduce desensitization and enhance the current.[7][8]
Incorrect Drug Concentration - Prepare fresh solutions of this compound for each experiment.- Verify the final concentration and ensure complete dissolution in the external solution.
Poor Cell Health - Use cells from a fresh passage with high viability.- Ensure recording solutions are fresh, properly buffered (pH 7.2-7.4), and have the correct osmolarity (~310 mOsm for external, ~290 mOsm for internal).
Problem 2: High Baseline Noise Obscuring the Signal
Noise Characteristic Possible Cause Troubleshooting Steps
50/60 Hz Hum Power line interference (ground loop).- Ensure all equipment is connected to a single, common ground point.- Use a Faraday cage to shield the setup.- Turn off unnecessary nearby electronic equipment.
High-Frequency "Fuzzy" Noise Improper filtering or high pipette/seal resistance.- Set the low-pass filter on your amplifier appropriately (e.g., 1-5 kHz for whole-cell recordings).- Use recording pipettes with an optimal resistance (typically 3-7 MΩ for whole-cell).- Aim for a high seal resistance (>1 GΩ) to minimize noise.[9][10]
Sudden Spikes or Drifts Mechanical instability or perfusion issues.- Ensure the recording setup is on an anti-vibration table.- Check the perfusion system for air bubbles or inconsistent flow.- Ensure the recording pipette and cell are stable.

Quantitative Data Summary

Parameter Recommended Range/Value Rationale
Pipette Resistance (Whole-Cell) 3 - 7 MΩBalances ease of sealing with lower noise and better access to the cell interior. A study suggests an optimal range of 6.15-6.45 MΩ for prolonged, stable recordings.[9][10]
Seal Resistance > 1 GΩA high-resistance seal is crucial for minimizing current leakage and reducing baseline noise. An optimal value of ≥2.35 GΩ is suggested for stable, long-term recordings.[9][10]
Low-Pass Filter Setting 1 - 5 kHzFilters out high-frequency noise without significantly distorting the fast kinetics of the α7 nAChR current. One study used a 1 kHz low-pass filter for whole-cell recordings of α7 nAChRs.[11]
This compound Concentration Dependent on EC₅₀Start with a concentration around the EC₅₀ and perform a dose-response curve to determine the optimal concentration for your specific experimental goals.
PNU-120596 Concentration (if used) ~1-10 µMEffective concentrations for potentiating α7 nAChR currents.[8][12]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of this compound-Evoked Currents
  • Cell Preparation: Culture cells expressing α7 nAChRs on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

    • Internal Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm. Filter the internal solution through a 0.22 µm syringe filter before use.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.

  • Recording:

    • Approach a cell with the recording pipette while applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to facilitate seal formation.

    • Apply gentle suction to achieve a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline current for a stable period.

    • Rapidly perfuse the cell with the external solution containing this compound.

    • To enhance the signal, co-apply PNU-120596 with this compound.

    • Record the evoked inward current.

    • Wash out the drug with the control external solution.

  • Data Analysis: Measure the peak amplitude and desensitization kinetics of the this compound-evoked current.

Visualizations

Signaling Pathway of this compound at the α7 nAChR

BMS902483_pathway cluster_membrane Cell Membrane a7_receptor α7 nAChR Ligand-Gated Ion Channel Ca_ion Ca²⁺ a7_receptor->Ca_ion Channel Opening (Cation Influx) BMS This compound (Partial Agonist) BMS->a7_receptor Binds to downstream Downstream Signaling (e.g., PI3K-Akt, JAK2-STAT3) Ca_ion->downstream Activates

Caption: this compound binding and activation of the α7 nAChR.

Experimental Workflow for Improving SNR

SNR_workflow start Start Experiment prepare Prepare High-Quality Cells & Fresh Solutions start->prepare patch Achieve >1 GΩ Seal (Optimal Pipette Resistance) prepare->patch record_baseline Record Stable Baseline patch->record_baseline apply_drug Rapid Application of this compound record_baseline->apply_drug check_signal Signal Visible? apply_drug->check_signal add_pam Co-apply with PNU-120596 check_signal->add_pam No troubleshoot_noise Troubleshoot Noise Sources (Grounding, Shielding) check_signal->troubleshoot_noise Noisy analyze Analyze Data check_signal->analyze Yes add_pam->apply_drug troubleshoot_noise->record_baseline

Caption: A workflow for optimizing the signal-to-noise ratio.

Troubleshooting Logic for High Baseline Noise

noise_troubleshooting start High Baseline Noise Detected check_hum Is there a 50/60 Hz hum? start->check_hum fix_grounding Check Grounding Use Faraday Cage check_hum->fix_grounding Yes check_high_freq Is there high-frequency noise? check_hum->check_high_freq No fix_grounding->check_high_freq adjust_filter Adjust Low-Pass Filter Optimize Pipette/Seal Resistance check_high_freq->adjust_filter Yes check_instability Are there sudden drifts or spikes? check_high_freq->check_instability No adjust_filter->check_instability fix_mechanical Check for Vibrations Inspect Perfusion System check_instability->fix_mechanical Yes resolved Noise Reduced check_instability->resolved No fix_mechanical->resolved

Caption: A logical approach to diagnosing and fixing noise issues.

References

Validation & Comparative

A Comparative Guide to α7 Nicotinic Acetylcholine Receptor Agonists: BMS-902483 and PNU-282987 for Cognitive Improvement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two selective α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR) agonists, BMS-902483 and PNU-282987, which have been investigated for their potential to enhance cognitive function. This document summarizes their pharmacological profiles, preclinical efficacy in various cognitive domains, and the underlying signaling pathways. While direct head-to-head comparative studies are limited, this guide presents the available data from separate preclinical trials to offer a comprehensive overview for research and development purposes.

In Vitro Pharmacological Profiles

Both this compound and PNU-282987 are potent and selective ligands for the α7 nAChR. The following tables summarize their key in vitro pharmacological parameters.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueAssay Type
EC50Rat140 nMElectrophysiology (HEK293 cells)[1]
Intrinsic ActivityRat~60% of ACh max responseElectrophysiology (HEK293 cells)[1]
Affinity (Ki)RatLow nanomolarRadioligand Binding

Table 2: In Vitro Pharmacology of PNU-282987

ParameterSpeciesValueAssay Type
Affinity (Ki)Rat26 nMRadioligand Binding
Selectivity-Negligible activity at α1β1γδ and α3β4 nAChRsFunctional Assays
Cross-reactivityHumanKi = 930 nM at 5-HT3 receptorsRadioligand Binding

Preclinical Efficacy in Cognitive Models

The cognitive-enhancing effects of this compound and PNU-282987 have been evaluated in several rodent models. It is important to note that the following data are derived from separate studies and are not the result of direct comparative experiments.

BMS-902487: Preclinical Data

This compound has demonstrated efficacy in models of recognition memory and executive function.

Table 3: In Vivo Efficacy of this compound

Cognitive DomainAnimal ModelAssayKey FindingsMinimal Effective Dose (MED)Receptor Occupancy at MED
Recognition MemoryMouseNovel Object Recognition (24h)Improved recognition memory0.1 mg/kg64%
Executive FunctionRat (MK-801-induced deficit)Attentional Set-Shifting TaskReversed cognitive deficits3 mg/kg~90%
Sensory GatingRat (Ketamine-induced deficit)Auditory GatingReversed sensory gating deficits-~90%
Synaptic PlasticityMouseEx vivo Hippocampal Long-Term Potentiation (LTP)Enhanced LTP 24h after dosing--

PNU-282987: Preclinical Data

PNU-282987 has shown pro-cognitive and neuroprotective effects in models of Alzheimer's disease and other cognitive impairment paradigms.

Table 4: In Vivo Efficacy of PNU-282987

Cognitive DomainAnimal ModelAssayKey Findings
Learning and MemoryAPP/PS1_DT mice (Alzheimer's model)Morris Water MazeImproved learning and memory abilities.
Synaptic FunctionAPP/PS1_DT miceImmunohistochemistry, Western BlotRestored expression of synaptic-associated proteins.
NeuroprotectionAPP/PS1_DT miceImmunohistochemistryReduced Aβ deposition in the hippocampus.
Learning and MemoryMiceMorris Water MazeBeneficial effects on memory retention at 1 mg/kg.[2]
Sensory GatingAnesthetized RatsAuditory-evoked potentialsRestored amphetamine-induced sensory gating deficits.[3]
Executive FunctionRat (MK-801-induced deficit)Attentional Set-Shifting TaskReversed cognitive deficits.[4]
Recognition MemoryMice (Chronic Intermittent Hypoxia model)Novel Object RecognitionAlleviated cognitive dysfunction.[5]

Signaling Pathways

Activation of the α7 nAChR by agonists like this compound and PNU-282987 initiates downstream signaling cascades crucial for synaptic plasticity and cognitive function. Two key pathways identified are the Calmodulin-dependent protein kinase II (CaM-CaMKII)-CREB pathway and the Extracellular signal-regulated kinase (ERK1/2)-CREB pathway.

G α7 nAChR-Mediated Signaling Pathways for Cognitive Enhancement cluster_receptor Cell Membrane cluster_camk CaM-CaMKII-CREB Pathway cluster_erk ERK1/2-CREB Pathway α7_nAChR α7 Nicotinic Acetylcholine Receptor Ca_influx Ca²⁺ Influx α7_nAChR->Ca_influx ERK1_2 ERK1/2 α7_nAChR->ERK1_2 Agonist This compound or PNU-282987 Agonist->α7_nAChR Binds and Activates CaM Calmodulin (CaM) Ca_influx->CaM CaMKII Ca²⁺/Calmodulin-dependent protein kinase II (CaMKII) CaM->CaMKII Activates pCaMKII p-CaMKII CaMKII->pCaMKII Phosphorylation CREB_camk CREB pCaMKII->CREB_camk Activates pCREB_camk p-CREB CREB_camk->pCREB_camk Phosphorylation Gene_Expression_camk Gene Expression (Synaptic Plasticity, Neuroprotection) pCREB_camk->Gene_Expression_camk Promotes pERK1_2 p-ERK1/2 ERK1_2->pERK1_2 Phosphorylation CREB_erk CREB pERK1_2->CREB_erk Activates pCREB_erk p-CREB CREB_erk->pCREB_erk Phosphorylation Gene_Expression_erk Gene Expression (Cognitive Function, BDNF) pCREB_erk->Gene_Expression_erk Promotes

Caption: Signaling pathways activated by α7 nAChR agonists.

Experimental Protocols

Detailed methodologies for the key behavioral assays are provided below.

Novel Object Recognition (NOR) Test

This task assesses recognition memory in rodents.

G Experimental Workflow: Novel Object Recognition Test Habituation Day 1: Habituation (10 min exploration of empty arena) Training Day 2: Training Trial (T1) (10 min exploration with two identical objects) Habituation->Training Retention_Interval Retention Interval (e.g., 24 hours) Training->Retention_Interval Test Day 3: Test Trial (T2) (10 min exploration with one familiar and one novel object) Retention_Interval->Test Data_Analysis Data Analysis (Time spent exploring each object, Discrimination Index) Test->Data_Analysis

Caption: Workflow for the Novel Object Recognition test.

Methodology:

  • Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment.

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and each mouse is allowed to explore them freely for a specified duration (e.g., 10 minutes).

  • Retention Interval: The mouse is returned to its home cage for a defined period (e.g., 24 hours).

  • Test Phase: One of the familiar objects is replaced with a novel object. The mouse is returned to the arena and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as (Time with novel object - Time with familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility and executive function in rats.

G Experimental Workflow: Attentional Set-Shifting Task Food_Restriction Mild Food Restriction (1 week prior) Training Day 1: Training (Discrimination of digging media and odors) Food_Restriction->Training Testing Day 2: Testing (Series of discrimination tasks) Training->Testing Discrimination_Stages Simple Discrimination (SD) Compound Discrimination (CD) Reversal (REV) Intra-dimensional Shift (IDS) Extra-dimensional Shift (EDS) Testing->Discrimination_Stages Data_Analysis Data Analysis (Trials to criterion for each stage) Discrimination_Stages->Data_Analysis G Experimental Workflow: Morris Water Maze Acclimation Day 1: Acclimation/Visible Platform Training Acquisition Days 2-5: Acquisition Trials (Hidden platform, multiple trials per day) Acclimation->Acquisition Probe_Trial Day 6: Probe Trial (Platform removed, memory for platform location assessed) Acquisition->Probe_Trial Data_Analysis Data Analysis (Escape latency, path length, time in target quadrant) Probe_Trial->Data_Analysis

References

A Comparative Analysis of BMS-902483 and Galantamine on Cognitive Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cognitive effects of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and galantamine, a well-established acetylcholinesterase (AChE) inhibitor and allosteric modulator of nAChRs. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy from available studies, and detailed experimental protocols.

Mechanism of Action

Galantamine exerts its cognitive-enhancing effects through a dual mechanism. Primarily, it acts as a reversible and competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2][3] This inhibition leads to increased acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes like memory and learning.[1][2] Additionally, galantamine allosterically modulates nicotinic acetylcholine receptors (nAChRs), which enhances their sensitivity to acetylcholine and further amplifies cholinergic signaling.[1][4] This dual action is believed to provide a synergistic effect on cognitive function.[1]

This compound, on the other hand, is a selective and potent partial agonist of the α7 nicotinic acetylcholine receptor.[5] The α7 nAChR is implicated in various cognitive functions. As a partial agonist, this compound binds to and activates these receptors, but with a lower maximal effect compared to a full agonist like acetylcholine. This modulation of α7 nAChR activity is the primary mechanism through which this compound is thought to improve cognition.[5]

cluster_galantamine Galantamine cluster_bms This compound galantamine Galantamine ache Acetylcholinesterase (AChE) galantamine->ache Inhibits nachr Nicotinic Acetylcholine Receptors (nAChRs) galantamine->nachr Allosterically modulates ach Acetylcholine (ACh) ache->ach Breaks down ach->nachr Activates cholinergic_neurotransmission Enhanced Cholinergic Neurotransmission nachr->cholinergic_neurotransmission cognition_g Improved Cognition cholinergic_neurotransmission->cognition_g bms This compound a7nachr α7 Nicotinic Acetylcholine Receptors (α7 nAChRs) bms->a7nachr Partially agonizes a7_activation Modulated α7 nAChR Activation a7nachr->a7_activation cognition_b Improved Cognition a7_activation->cognition_b

Figure 1: Signaling pathways of Galantamine and this compound.

Quantitative Data on Cognitive Effects

The available data for this compound is from preclinical studies in rodents, while galantamine has been extensively studied in both preclinical and clinical settings. A direct comparison of efficacy is therefore challenging and should be interpreted with caution.

Table 1: Preclinical Efficacy of this compound in Rodent Models

Cognitive DomainModelSpeciesKey FindingsMinimal Effective Dose (MED)Source
Memory Novel Object Recognition (24h)MouseImproved recognition memory0.1 mg/kg[5]
Executive Function MK-801-induced deficits in attentional set-shiftingRatReversed cognitive deficits3 mg/kg[5]
Sensory Gating Ketamine-induced deficits in auditory gatingRatReversed sensory gating deficitsN/A[5]

Table 2: Selected Clinical Efficacy of Galantamine in Humans

Cognitive DomainPatient PopulationKey AssessmentKey FindingsDosageSource
Global Cognition Mild to moderate Alzheimer's DiseaseMini-Mental State Examination (MMSE)Significant reduction in cognitive decline vs. placebo over 24 months16-24 mg/day[6]
Cognition Mild to moderate Alzheimer's DiseaseAlzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog)Statistically significant improvement vs. placebo16-36 mg/day[7]
Working Memory & Executive Function Mild Cognitive Impairment (MCI)Cambridge Automated Neuropsychiatric Test Assessment Battery (CANTAB)Improvements in two of six measuresN/A[8]
Verbal Learning & Memory Marijuana UsersHopkins Verbal Learning Test (HVLT)Hypothesized to improve verbal learning and memory8 mg/day[9]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings.

This compound: Novel Object Recognition in Mice

  • Objective: To assess the effect of this compound on long-term recognition memory.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Habituation: Mice are individually habituated to an empty open-field arena for a set period over several days.

    • Training (Day 1): Two identical objects are placed in the arena, and each mouse is allowed to explore them for a specified duration. This compound or vehicle is administered before or after the training session.

    • Testing (Day 2, 24h later): One of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A recognition index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A significantly higher recognition index in the this compound-treated group compared to the vehicle group indicates improved memory.[5]

Galantamine: Morris Water Maze in a Mouse Model of Alzheimer's Disease

  • Objective: To evaluate the effect of galantamine on spatial learning and memory in a lipopolysaccharide (LPS)-induced mouse model of Alzheimer's disease.

  • Animals: Male C57BL/6 mice.

  • Procedure:

    • Drug Administration: Mice are treated with galantamine (e.g., 4 mg/kg, intraperitoneal injection) or vehicle for 14 days.

    • LPS-induced cognitive deficit: On a specified day, mice receive an intracerebroventricular injection of LPS to induce neuroinflammation and cognitive impairment.

    • Morris Water Maze Task:

      • Acquisition Phase (e.g., 5 days): Mice are trained to find a hidden platform in a circular pool of opaque water. The time taken to find the platform (escape latency) is recorded over several trials per day.

      • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

  • Data Analysis: Shorter escape latencies during the acquisition phase and more time spent in the target quadrant during the probe trial in the galantamine-treated LPS group, compared to the vehicle-treated LPS group, indicate improved spatial learning and memory.[10]

cluster_workflow Preclinical Cognitive Testing Workflow start Start animal_model Select Animal Model (e.g., Mouse, Rat) start->animal_model cognitive_deficit Induce Cognitive Deficit (Optional) (e.g., Scopolamine, MK-801, LPS) animal_model->cognitive_deficit drug_admin Drug Administration (this compound or Galantamine vs. Vehicle) cognitive_deficit->drug_admin behavioral_testing Behavioral Testing (e.g., Novel Object Recognition, Morris Water Maze) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection results Results Interpretation data_collection->results end End results->end

Figure 2: Generalized experimental workflow for preclinical cognitive assessment.

Summary and Conclusion

Galantamine is a well-characterized compound with a dual mechanism of action that has demonstrated pro-cognitive effects in both preclinical models and human clinical trials, leading to its approval for the treatment of Alzheimer's disease.[1][2][4][11] this compound is a more targeted agent, acting as a partial agonist at the α7 nAChR.[5] Preclinical data suggest its potential for improving memory and executive function.[5]

A direct comparison of the cognitive-enhancing effects of this compound and galantamine is limited by the disparity in the available data. While galantamine's efficacy is supported by a large body of clinical evidence, the evaluation of this compound is still in the preclinical phase. Future clinical trials of this compound will be necessary to ascertain its therapeutic potential and to enable a direct comparison with established cognitive enhancers like galantamine. Researchers in the field will be keenly awaiting such studies to determine the relative merits of these different pharmacological approaches to cognitive enhancement.

References

A Comparative Guide to the Efficacy of BMS-902483 and Other α7 Nicotinic Acetylcholine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other notable α7 nAChR agonists. The data presented is compiled from various preclinical studies to offer an objective overview for research and drug development purposes.

In Vitro Efficacy and Potency

This compound demonstrates potent partial agonism at the α7 nAChR. The following table summarizes its in vitro characteristics in comparison to other well-known α7 nAChR agonists.

CompoundReceptorAssay TypeEC50% Maximal Acetylcholine ResponseReference
This compound Human α7 nAChRElectrophysiology-~60%[1]
This compound Rat α7 nAChRElectrophysiology (Area)140 nM54%[2]
This compound Rat α7 nAChRFLIPR9.3 nM-[2]
TC-5619 Human α7 nAChRElectrophysiology-Higher than BMS-933043[3]
GTS-21 Human α7 nAChRElectrophysiology--[4]
A-582941 Human α7 nAChRElectrophysiology4260 nM52%[5]

Note: Direct head-to-head comparative studies are limited. Data is compiled from different sources and experimental conditions may vary.

In Vivo Efficacy in Preclinical Models of Cognition

This compound has shown pro-cognitive effects in rodent models relevant to schizophrenia and other cognitive disorders.

Novel Object Recognition (NOR)

The NOR test assesses learning and memory in rodents.

CompoundAnimal ModelMinimal Effective Dose (MED)Receptor Occupancy at MEDReference
This compound Mouse0.1 mg/kg64%[1]
TC-5619 RatDemonstrated long-lasting memory enhancement over a wide dose range-[6]
Auditory Sensory Gating (P50)

The P50 sensory gating paradigm is a translational model for deficits observed in schizophrenia.

CompoundAnimal ModelMinimal Effective Dose (MED)Receptor Occupancy at MEDReference
This compound Rat (Ketamine-induced deficit)-~90%[1]
TC-5619 Transgenic th(tk-)/th(tk-) mouse0.3 mg/kg (normalized PPI)-[7]

Experimental Protocols

In Vitro Electrophysiology Assay for α7 nAChR Agonist Activity

Objective: To determine the potency and efficacy of α7 nAChR agonists.

Methodology:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human α7 nAChRs.

  • Recording Technique: Automated patch-clamp electrophysiology (e.g., QPatch).

  • Solutions:

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

    • Internal Solution (in mM): 90 CsF, 50 CsCl, 2 MgCl₂, 5 EGTA, 10 HEPES, pH 7.2.

  • Procedure:

    • Cells are voltage-clamped at a holding potential of -70 mV.

    • Agonist solutions are applied for a short duration (e.g., 2 seconds) to elicit an ionic current.

    • To determine antagonist activity, compounds are pre-incubated for 5 minutes before co-application with a known agonist like acetylcholine (ACh) at its EC₉₀ concentration.

    • Data is recorded as the peak current or net charge and normalized to the response elicited by a saturating concentration of ACh.[8]

Novel Object Recognition (NOR) Protocol

Objective: To assess the effects of α7 nAChR agonists on recognition memory.

Workflow:

NOR_Workflow Habituation Day 1: Habituation (5 min exploration of empty arena) DrugAdmin Drug Administration (e.g., 30 min before T1) Habituation->DrugAdmin 24h Training Day 2: Training (T1) (5 min exploration with two identical objects) Retention Day 2: Testing (T2) (5 min exploration with one familiar and one novel object) Training->Retention Inter-trial Interval (e.g., 24h) DrugAdmin->Training

Novel Object Recognition Experimental Workflow.

Data Analysis: A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). An index significantly above zero indicates successful recognition memory.

Auditory Sensory Gating (P50) Protocol

Objective: To evaluate the ability of α7 nAChR agonists to normalize sensory gating deficits.

Workflow:

P50_Workflow Setup Animal Preparation (Anesthetized, recording electrodes implanted) Stimulation Paired-Click Stimuli (S1 and S2 clicks, 500ms ISI) Setup->Stimulation Recording EEG Recording (Record evoked potentials) Stimulation->Recording Analysis Data Analysis (Measure P50 amplitude for S1 and S2) Recording->Analysis

Auditory Sensory Gating (P50) Experimental Workflow.

Data Analysis: The P50 ratio is calculated as (Amplitude of P50 to S2 / Amplitude of P50 to S1). A ratio closer to zero indicates better sensory gating.

Signaling Pathways of α7 nAChR Activation

Activation of α7 nAChRs leads to the initiation of several intracellular signaling cascades that are implicated in neuroprotection and anti-inflammatory responses.

JAK2-STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a key mediator of the anti-inflammatory effects of α7 nAChR activation.

JAK2_STAT3_Pathway Agonist α7 nAChR Agonist a7nAChR α7 nAChR Agonist->a7nAChR JAK2 JAK2 a7nAChR->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 STAT3 STAT3 pJAK2->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus GeneTranscription Gene Transcription (e.g., SOCS3, Bcl-2) Nucleus->GeneTranscription AntiInflammatory Anti-inflammatory Effects GeneTranscription->AntiInflammatory

JAK2-STAT3 Signaling Pathway.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is another important downstream effector of α7 nAChR activation, involved in cell survival and neuroprotection.

PI3K_Akt_Pathway Agonist α7 nAChR Agonist a7nAChR α7 nAChR Agonist->a7nAChR PI3K PI3K a7nAChR->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruitment & Activation pAkt p-Akt Akt->pAkt Downstream Downstream Effectors (e.g., mTOR, GSK-3β) pAkt->Downstream CellSurvival Cell Survival & Neuroprotection Downstream->CellSurvival

PI3K/Akt Signaling Pathway.

Conclusion

This compound is a potent partial agonist of the α7 nAChR with demonstrated in vivo efficacy in preclinical models of cognition. While direct comparative data with other α7 nAChR agonists is limited, the available information suggests it is a promising candidate for further investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of this compound and other α7 nAChR modulators.

References

Validating the Procognitive Effects of BMS-902483 in a New Species: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the procognitive effects of BMS-902483, a potent and selective partial agonist of the α7 nicotinic acetylcholine (B1216132) receptor (α7 nAChR), and other alternative cognitive enhancers. The data presented is based on preclinical studies, and this document outlines experimental protocols to validate these findings in a new species, with a focus on non-human primates as a translational model.

Introduction to this compound

This compound has demonstrated procognitive effects in rodent models by enhancing performance in tasks assessing memory and executive function. Its mechanism of action is centered on the potentiation of cholinergic neurotransmission through the activation of α7 nAChRs, which are crucial for synaptic plasticity and cognitive processes. This guide compares the efficacy of this compound with other procognitive agents that operate through different pharmacological pathways.

Comparative Efficacy of Procognitive Agents

The following tables summarize the quantitative data from preclinical studies on this compound and its alternatives. The selected compounds include other α7 nAChR agonists, an acetylcholinesterase inhibitor, and a multimodal antidepressant, providing a broad comparative landscape.

Table 1: Performance in Novel Object Recognition (NOR) Task

CompoundSpeciesDosing (mg/kg)Administration RouteKey Findings
This compound Mouse0.1 - 1s.c.Dose-dependently increased discrimination index, indicating enhanced recognition memory.
GTS-21 Rat1 - 10p.o.Significantly increased time spent exploring the novel object.
PNU-282987 Mouse1 - 10i.p.Improved discrimination index in a model of cognitive impairment.[1][2][3]
Donepezil Mouse0.5 - 2p.o.Ameliorated cognitive deficits in a transgenic model of Alzheimer's disease.[4][5]
Vortioxetine Rat2.5 - 10s.c.Dose-dependently increased the time spent investigating the novel object.[6][7][8]

Table 2: Performance in Attentional Set-Shifting Task (ASST)

CompoundSpeciesDosing (mg/kg)Administration RouteKey Findings
This compound Rat3p.o.Reversed cognitive deficits induced by NMDA receptor antagonists.
GTS-21 Rhesus Monkey0.03i.m.Attenuated ketamine-induced impairments in a detour-reaching task, a measure of executive function.[9]
Donepezil Rhesus Monkey0.06 - 0.3i.m.Showed dose-dependent effects on cognitive flexibility.[10]
Vortioxetine Rat10s.c.Attenuated phencyclidine-induced deficits in attentional set-shifting performance.[11]

Experimental Protocols for a New Species (Non-Human Primate Model)

The following are detailed protocols for the Novel Object Recognition (NOR) and Attentional Set-Shifting Task (ASST) adapted for use in rhesus macaques.

Novel Object Recognition (NOR) Task

Objective: To assess recognition memory.

Apparatus:

  • A testing chamber (e.g., 100 cm x 100 cm x 80 cm) with non-reflective walls and consistent lighting.

  • A variety of objects that are of similar size but differ in shape and texture. Objects should be heavy enough that the animal cannot displace them.

  • A camera mounted above the chamber to record the sessions.

Procedure:

  • Habituation:

    • Individually house the monkeys and handle them regularly to minimize stress.

    • For 3-5 consecutive days, allow each monkey to explore the empty testing chamber for 10 minutes per day.

  • Training (Familiarization) Phase:

    • Place two identical objects in the chamber at a set distance apart.

    • Place the monkey in the chamber and allow it to explore the objects for a 10-minute session.

    • Record the total time the monkey spends actively exploring each object (sniffing, touching, or directing its nose towards the object at a distance of ≤ 2 cm).

  • Testing Phase (Retention):

    • After a retention interval (e.g., 24 hours), return the monkey to the chamber.

    • One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across subjects.

    • Allow the monkey to explore for a 10-minute session and record the exploration time for both the familiar and the novel object.

Data Analysis:

  • Calculate the Discrimination Index (DI) : (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the this compound treated group and a vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).

Attentional Set-Shifting Task (ASST)

Objective: To assess cognitive flexibility and executive function.

Apparatus:

  • A testing apparatus with a display screen and a response mechanism (e.g., touchscreen or levers).

  • A reward delivery system (e.g., for food pellets or juice).

  • Stimuli that vary across at least two dimensions (e.g., shape and color).

Procedure:

  • Pre-training:

    • Train the monkeys to interact with the apparatus to receive a reward.

  • Simple Discrimination (SD):

    • Present two stimuli that differ in one dimension (e.g., two different shapes of the same color). One shape is consistently rewarded.

    • The monkey must learn to choose the correct stimulus to a criterion (e.g., 80% correct over 20 trials).

  • Compound Discrimination (CD):

    • Introduce a second, irrelevant dimension (e.g., color). The previously correct shape is still the correct choice, regardless of its color.

    • The monkey must maintain the attentional set for shape.

  • Intra-Dimensional Shift (IDS):

    • Introduce new stimuli, but the relevant dimension remains the same (e.g., new shapes).

    • The monkey must generalize the learned rule to the new stimuli.

  • Extra-Dimensional Shift (EDS):

    • The previously irrelevant dimension now becomes the relevant one (e.g., color is now the predictive cue for the reward).

    • This requires the monkey to shift its attentional set.

  • Reversal Learning:

    • Within a dimension, the previously correct stimulus becomes incorrect, and vice-versa.

Data Analysis:

  • Measure the number of trials and errors to reach criterion for each stage.

  • A key measure is the comparison of performance on the EDS stage relative to the IDS stage. An increased number of trials/errors on the EDS indicates a cost of shifting attentional set.

  • Compare the performance of the this compound treated group with a vehicle control group across all stages of the task.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound, the experimental workflow for the Novel Object Recognition task, and the logical progression of the Attentional Set-Shifting Task.

G Proposed Signaling Pathway of this compound BMS This compound a7nAChR α7 nAChR BMS->a7nAChR Binds and Activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx CaMKII CaMKII Activation Ca_influx->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_expression Gene Expression (e.g., BDNF) CREB->Gene_expression Synaptic_plasticity Enhanced Synaptic Plasticity (LTP) Gene_expression->Synaptic_plasticity Cognitive_enhancement Cognitive Enhancement Synaptic_plasticity->Cognitive_enhancement

Caption: Proposed signaling cascade initiated by this compound binding to α7 nAChRs.

G Novel Object Recognition (NOR) Experimental Workflow cluster_day1 Day 1-3: Habituation cluster_day4 Day 4: Training cluster_day5 Day 5: Testing cluster_analysis Data Analysis Habituation Animal explores empty arena (10 min/day) Training Animal explores two identical objects (10 min) Habituation->Training Proceed to training Testing Animal explores one familiar and one novel object (10 min) Training->Testing 24h retention interval Analysis Calculate Discrimination Index (DI) Testing->Analysis

Caption: Workflow for the Novel Object Recognition (NOR) experiment.

G Attentional Set-Shifting Task (ASST) Logical Flow start Start SD Simple Discrimination (Dimension 1) start->SD CD Compound Discrimination (Dimension 1 relevant, Dimension 2 irrelevant) SD->CD IDS Intra-Dimensional Shift (New stimuli, Dimension 1 relevant) CD->IDS EDS Extra-Dimensional Shift (Dimension 2 now relevant) IDS->EDS Reversal Reversal Learning EDS->Reversal end End Reversal->end

Caption: Logical progression of stages in the Attentional Set-Shifting Task (ASST).

Conclusion

This compound demonstrates significant potential as a procognitive agent. The provided experimental protocols offer a framework for validating its efficacy in a new, translationally relevant species. A direct comparison with established and alternative cognitive enhancers, as outlined in this guide, is crucial for determining the unique therapeutic value of this compound. The successful translation of these preclinical findings will be a critical step in the development of novel treatments for cognitive impairments.

References

A Comparative Analysis of BMS-902483 and EVP-6124 in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational drugs, BMS-902483 and EVP-6124, both selective partial agonists of the α7 nicotinic acetylcholine (B1216132) receptor (α7-nAChR), which have been evaluated for their potential in treating cognitive deficits associated with schizophrenia. This document synthesizes available preclinical and clinical data to offer an objective performance comparison, supported by experimental details.

Executive Summary

This compound and EVP-6124 (encenicline) were developed to address the significant unmet need for therapies targeting cognitive impairment in schizophrenia. Both compounds act on the α7-nAChR, a key target implicated in the pathophysiology of cognitive deficits in this disorder. Preclinical studies demonstrated the potential of both molecules to improve cognitive function in animal models. However, their clinical development trajectories have diverged significantly. EVP-6124 progressed to Phase III clinical trials before being discontinued (B1498344) due to a lack of efficacy and safety concerns, specifically gastrointestinal side effects. The clinical development of this compound, which appears to be the same or a closely related compound to BMS-933043, did not progress as far, with publicly available data primarily from preclinical and Phase I studies. This guide presents the available data to facilitate a comparative understanding of their pharmacological profiles and performance in schizophrenia models.

Data Presentation

Table 1: In Vitro Pharmacological Profile
ParameterThis compoundEVP-6124 (Encenicline)
Target α7 nicotinic acetylcholine receptor (α7-nAChR)α7 nicotinic acetylcholine receptor (α7-nAChR)
Mechanism of Action Selective Partial AgonistSelective Partial Agonist
Binding Affinity (Ki) Low nanomolar affinity for rat and human α7 nAChRs[1][2]4.3 nM[3][4]
Functional Activity (EC50) ~60% of maximal acetylcholine response[1][2]0.39 µM (42% Emax)[5]
Other Receptor Activity High selectivity against other nicotinic subtypes and the 5-HT3A receptor[1]Antagonist at 5-HT3 receptors (IC50 < 10 nM)[5]
Table 2: Preclinical Efficacy in Schizophrenia Models
ModelThis compoundEVP-6124 (Encenicline)
Novel Object Recognition (NOR) - Mouse Improved 24h memory with a minimal effective dose (MED) of 0.1 mg/kg[1][2].Improved memory at 0.3 mg/kg in a 24h retention test[6].
MK-801-Induced Deficits in Attentional Set-Shifting - Rat Reversed deficits with an MED of 3 mg/kg[1][2].Data not available in a directly comparable model.
Ketamine-Induced Auditory Gating Deficits - Rat Reversed deficits[1].Data not available in a directly comparable model.
Neurotransmitter Efflux (in vivo microdialysis) - Rat Data not available.Increased dopamine, acetylcholine, and glutamate (B1630785) efflux in the medial prefrontal cortex and nucleus accumbens[7].
Receptor Occupancy at MED 64% (NOR) to ~90% (set-shifting and gating)[1][2].Data not available.
Table 3: Clinical Trial Overview in Schizophrenia
PhaseThis compound / BMS-933043EVP-6124 (Encenicline)
Phase I Completed[1].Well-tolerated in healthy volunteers[8].
Phase II Data not publicly available.Showed statistically significant improvement in overall cognition (CogState Overall Cognition Index) at 0.3 mg/day[9][10]. Also showed improvements in clinical function (SCoRS) and negative symptoms (PANSS)[9].
Phase III Not initiated.Failed to meet primary endpoints for cognitive improvement (MATRICS Consensus Cognitive Battery)[11][12].
Safety and Tolerability Data from Phase I not detailed in public sources.Generally well-tolerated in Phase II[9]. Phase III trials were put on clinical hold due to serious gastrointestinal adverse events[4].
Development Status Discontinued.Discontinued for schizophrenia[13].

Experimental Protocols

Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents, particularly recognition memory, which is a cognitive domain impaired in schizophrenia[14][15].

General Protocol:

  • Habituation: Mice are individually placed in an open-field arena for a set period (e.g., 10 minutes) to acclimate to the environment. No objects are present during this phase.

  • Familiarization/Training (T1): On the following day, two identical objects are placed in the arena. Each mouse is allowed to explore the objects for a defined period (e.g., 10 minutes).

  • Test (T2): After a retention interval (e.g., 2 hours or 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena and allowed to explore for a set time (e.g., 10 minutes).

  • Data Analysis: The time spent exploring each object is recorded. A discrimination index (DI) is calculated as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

For the specific studies with this compound, a 24-hour retention interval was used[1][2]. In the case of EVP-6124, a scopolamine-induced deficit model and a natural forgetting model with a 24-hour retention time were utilized[6].

Attentional Set-Shifting Task (ASST)

The Attentional Set-Shifting Task (ASST) is a behavioral paradigm used to assess cognitive flexibility and executive function in rodents, which are impaired in schizophrenia[16][17][18]. The task requires the animal to form and then shift an attentional set between different stimulus dimensions.

General Protocol:

  • Apparatus: A testing chamber with two compartments, where digging pots containing different media and scents can be placed. A food reward is buried in one of the pots.

  • Discrimination Phases: The rat is trained on a series of discriminations:

    • Simple Discrimination (SD): The rat learns to discriminate between two stimuli within one dimension (e.g., digging medium).

    • Compound Discrimination (CD): An irrelevant stimulus from a second dimension (e.g., odor) is introduced.

    • Intra-Dimensional (ID) Shift: New stimuli from the same dimensions are introduced, but the rule remains the same.

    • Extra-Dimensional (ED) Shift: The previously irrelevant dimension becomes the relevant one, requiring a shift in attentional set.

    • Reversal Learning: The rewarded and unrewarded stimuli within a dimension are switched.

  • Schizophrenia Model: To model cognitive deficits, rats are often treated with N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801[1][2].

  • Data Analysis: The number of trials required to reach a set criterion of correct choices (e.g., 6 consecutive correct digs) is the primary measure of performance. An increased number of trials to criterion in the ED shift phase is indicative of impaired cognitive flexibility.

This compound was tested in a rat model where cognitive deficits were induced by the NMDA receptor antagonist MK-801[1][2].

Mandatory Visualization

Signaling_Pathway_of_a7_nAChR_Agonists a7_agonist This compound / EVP-6124 a7_receptor α7 nAChR (Ligand-gated ion channel) a7_agonist->a7_receptor ca_influx Ca²⁺ Influx a7_receptor->ca_influx jak2 JAK2 ca_influx->jak2 Activates pi3k PI3K ca_influx->pi3k Activates stat3 STAT3 jak2->stat3 Phosphorylates akt Akt pi3k->akt Activates gene_transcription Gene Transcription (e.g., anti-apoptotic, neuroprotective) stat3->gene_transcription Promotes akt->gene_transcription Promotes

Caption: Signaling pathway of α7-nAChR agonists.

Experimental_Workflow_NOR start Start habituation Day 1: Habituation (10 min in empty arena) start->habituation drug_admin Drug Administration (this compound or EVP-6124) habituation->drug_admin familiarization Day 2: Familiarization (T1) (10 min with two identical objects) drug_admin->familiarization retention Retention Interval (e.g., 24 hours) familiarization->retention test Day 2: Test (T2) (10 min with one familiar and one novel object) retention->test data_analysis Data Analysis (Calculate Discrimination Index) test->data_analysis end End data_analysis->end

References

Comparative Analysis of BMS-902483 and TC-5619 on Attentional Set-Shifting

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) modulators, BMS-902483 and TC-5619, with a focus on their impact on attentional set-shifting, a key component of cognitive flexibility.

This analysis synthesizes available preclinical data to delineate the pharmacological profiles and cognitive effects of these two compounds. While direct comparative studies on attentional set-shifting are not publicly available, this guide offers a parallel examination based on existing individual studies to inform future research and drug development in cognitive neuroscience.

At a Glance: Key Compound Characteristics

FeatureThis compoundTC-5619
Mechanism of Action α7 nAChR Partial Agonistα7 nAChR Full Agonist
Reported Efficacy on Attentional Set-Shifting Reversed MK-801-induced deficits in rats[1]Data not available in attentional set-shifting tasks.
Other Reported Cognitive Effects Improved novel object recognition memory in mice[1]Enhanced memory in novel object recognition paradigm in rats[2][3]
Clinical Development Status DiscontinuedDevelopment stopped after Phase 2 trials[4]

Performance on Attentional Set-Shifting

Attentional set-shifting tasks are a valuable preclinical tool to assess cognitive flexibility, an executive function often impaired in psychiatric and neurodegenerative disorders. These tasks require an animal to learn a rule based on a specific stimulus dimension (e.g., odor) and then shift its attention to a new, previously irrelevant dimension (e.g., texture) to obtain a reward.

This compound:

In a study utilizing a rat model of cognitive impairment induced by the NMDA receptor antagonist MK-801, this compound demonstrated efficacy in reversing deficits in an attentional set-shifting task. The minimal effective dose (MED) was found to be 3 mg/kg.[1] This finding suggests that partial agonism of the α7 nAChR by this compound is sufficient to ameliorate executive function deficits in this model.

TC-5619:

Currently, there is a lack of publicly available data from studies that have specifically evaluated the effect of TC-5619 on attentional set-shifting tasks in rodents. Preclinical research on TC-5619 has primarily focused on its potential as a treatment for the cognitive and negative symptoms of schizophrenia, with positive results observed in other cognitive paradigms such as the novel object recognition test.[2][3] Without direct experimental data on attentional set-shifting, a quantitative comparison of its performance against this compound in this domain cannot be made.

Experimental Protocols

Attentional Set-Shifting Task (as applied in this compound studies)

The following provides a generalized protocol for the attentional set-shifting task used to evaluate cognitive flexibility in rodents, based on common methodologies.

Objective: To assess the ability of a rat to shift attention between different stimulus dimensions (e.g., digging medium and odor).

Apparatus: A testing chamber with a starting area and a choice area containing two digging pots.

Procedure:

  • Habituation and Training: Rats are habituated to the testing chamber and trained to dig in the pots to find a food reward.

  • Simple Discrimination (SD): The rat learns to discriminate between two stimuli within a single dimension (e.g., two different digging media) to find the reward.

  • Compound Discrimination (CD): A second, irrelevant stimulus dimension (e.g., two different odors) is introduced. The original rule from the SD phase still applies.

  • Intra-Dimensional Shift (IDS): New stimuli from the same dimensions are introduced, but the relevant dimension remains the same.

  • Extra-Dimensional Shift (EDS): This is the critical test of set-shifting. The previously irrelevant stimulus dimension now becomes the relevant one for finding the reward.

  • Reversal Learning: The specific rewarded stimulus within a dimension is switched.

MK-801-Induced Deficit Model: To model cognitive impairment, the non-competitive NMDA receptor antagonist MK-801 is administered to the rats prior to the task. This induces deficits in performance, particularly in the EDS phase, which can then be challenged by the administration of a test compound like this compound.

Below is a workflow diagram illustrating the typical stages of an attentional set-shifting experiment.

G cluster_pre Pre-Training cluster_training Training cluster_testing Testing cluster_treatment Pharmacological Intervention Habituation Habituation to Apparatus SD Simple Discrimination Habituation->SD Food_Restriction Mild Food Restriction Food_Restriction->Habituation CD Compound Discrimination SD->CD IDS Intra-Dimensional Shift CD->IDS MK801 MK-801 Administration (Induce Deficit) IDS->MK801 EDS Extra-Dimensional Shift (Cognitive Flexibility Assessment) Compound Test Compound Administration (this compound or TC-5619) MK801->Compound Compound->EDS

Experimental Workflow for Attentional Set-Shifting Task.

Signaling Pathways

Both this compound and TC-5619 exert their effects by modulating the α7 nAChR, a ligand-gated ion channel highly expressed in brain regions critical for cognition, such as the prefrontal cortex and hippocampus. Activation of this receptor leads to an influx of cations, primarily Ca2+, which triggers a cascade of downstream signaling events implicated in synaptic plasticity and cognitive enhancement.

The key difference in their mechanism lies in their agonist activity. As a partial agonist , this compound produces a submaximal receptor response compared to the endogenous ligand, acetylcholine. In contrast, TC-5619, a full agonist , is capable of eliciting a maximal receptor response. This distinction could have significant implications for their therapeutic windows and side-effect profiles, with partial agonists often offering a better balance of efficacy and tolerability.

The following diagram illustrates the generalized signaling pathway activated by α7 nAChR agonists.

G cluster_receptor α7 Nicotinic Acetylcholine Receptor cluster_downstream Downstream Signaling Agonist This compound (Partial Agonist) TC-5619 (Full Agonist) a7nAChR α7 nAChR Agonist->a7nAChR Binds to Ca_Influx Ca²⁺ Influx a7nAChR->Ca_Influx Activates PI3K_Akt PI3K/Akt Pathway Ca_Influx->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Influx->MAPK_ERK CREB CREB Activation PI3K_Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Synaptic_Plasticity Enhanced Synaptic Plasticity & Cognitive Function Gene_Expression->Synaptic_Plasticity

References

Cross-Validation of BMS-902483's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: BMS-902483 and its close analog, BMS-933043, are selective partial agonists of the α7 nicotinic acetylcholine (B1216132) receptor (nAChR), a key target in the central nervous system for potential therapeutic intervention in cognitive deficits associated with disorders like schizophrenia and Alzheimer's disease.[1][2][3][4][5] Developed by Bristol-Myers Squibb, these compounds have been characterized in a number of preclinical studies, demonstrating pro-cognitive and sensory gating effects. This guide provides a comparative overview of the available experimental data for this compound and related molecules, alongside other α7 nAChR agonists, to offer researchers a comprehensive resource for evaluating their potential. It is important to note that the majority of the detailed preclinical data for this compound and BMS-933043 originates from studies conducted by the developing pharmaceutical company. Independent, third-party validation of these findings in different laboratories remains a key area for future research.

I. In Vitro Pharmacological Profiles

The following table summarizes the in vitro pharmacological data for this compound, BMS-933043, and a selection of alternative α7 nAChR agonists. This data is crucial for comparing the potency, efficacy, and selectivity of these compounds across different assays and species.

CompoundTargetAssay TypeSpeciesKi (nM)EC50 (nM)% Efficacy (vs. ACh)Reference
This compound α7 nAChRRadioligand BindingRat---[1]
α7 nAChRRadioligand BindingHumanLow nM affinity--[4]
α7 nAChRElectrophysiologyRat/Human--~60%[4]
BMS-933043 α7 nAChRRadioligand BindingRat3.3--[2][3]
α7 nAChRRadioligand BindingHuman8.1--[2][3]
α7 nAChRCa2+ Flux (FLIPR)Rat-23.4-[2][3]
α7 nAChRElectrophysiologyRat-14067% (net charge)[2][3]
α7 nAChRElectrophysiologyHuman-29078% (net charge)[2][3]
5-HT3A ReceptorRadioligand BindingHuman2,451--[2][3]
EVP-6124 α7 nAChRRadioligand BindingRat9.98 ([3H]-MLA)--[6]
α7 nAChRRadioligand BindingRat4.33 ([125I]-α-BTX)--[6]
α7 nAChRElectrophysiologyHuman--32% (peak current)[7]
α7 nAChRElectrophysiologyHuman--136% (net charge)[7]
5-HT3 ReceptorFunctional Assay--IC50 > 10,000-[8]
TC-5619 α7 nAChRRadioligand BindingHuman---[9]
α7 nAChRPET ImagingPigKi = 0.063--[10]
AZD0328 α7 nAChRRadioligand Binding----[11][12]
α7 nAChRElectrophysiology----[13]

II. In Vivo Preclinical Efficacy

The cognitive and sensory processing effects of this compound and its comparators have been evaluated in various rodent and non-human primate models. The following table summarizes key findings from these in vivo studies.

CompoundModelSpeciesDose RangeKey EffectsReference
This compound Novel Object RecognitionMouse0.1 mg/kg (MED)Improved 24h recognition memory[4]
MK-801-induced Set-Shifting DeficitRat3 mg/kg (MED)Reversed executive function deficits[4]
Ketamine-induced Auditory Gating DeficitRat-Reversed sensory gating deficits[4]
BMS-933043 Novel Object RecognitionMouse0.1–10 mg/kg, scImproved 24h recognition memory[2][3]
MK-801-induced Y-maze DeficitMouse1–10 mg/kg, scReversed cognitive deficits[2][3]
Scopolamine-induced vsPAL DeficitCynomolgus Monkey0.03, 0.1, 0.3 mg/kg, i.m.Ameliorated learning deficits[7][14][15]
EVP-6124 Scopolamine-induced Object Recognition DeficitRat0.3 mg/kg, p.o.Restored memory function[6]
Scopolamine-induced vsPAL DeficitCynomolgus Monkey0.01 mg/kg, i.m.Ameliorated learning deficits[7][14][15]
TC-5619 Apomorphine-induced PPI DeficitRat0.3 mg/kg s.c.Reversed PPI deficits[16]
Novel Object RecognitionRat-Long-lasting memory enhancement[9]
AZD0328 Novel Object RecognitionMouse0.00178-1.78 mg/kgImproved recognition memory[13]
Operant ConditioningRat-Enhanced learning[13]

III. Experimental Protocols

A. In Vitro Electrophysiology (Whole-Cell Voltage Clamp)

Objective: To determine the functional activity (EC50 and maximal efficacy) of test compounds at recombinant human or rat α7 nAChRs expressed in a mammalian cell line (e.g., HEK293).

Methodology:

  • Cell Culture and Transfection: HEK293 cells are stably transfected with the cDNA encoding for the human or rat α7 nAChR subunit. Cells are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell voltage-clamp recordings are performed at room temperature. Cells are patched with borosilicate glass electrodes filled with an internal solution typically containing (in mM): 140 CsCl, 10 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2. The external solution usually consists of (in mM): 140 NaCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

  • Compound Application: Test compounds are applied to the cells using a rapid solution exchange system. A range of concentrations is applied to generate a concentration-response curve.

  • Data Analysis: The peak current amplitude and the net charge transfer (the integral of the current over time) are measured. Data are normalized to the maximal response induced by a saturating concentration of acetylcholine (ACh). EC50 and maximal efficacy values are calculated by fitting the data to a sigmoidal dose-response equation.[2][3]

B. In Vivo Novel Object Recognition (NOR) Task

Objective: To assess the effects of test compounds on long-term recognition memory in rodents.

Methodology:

  • Habituation: Mice are individually habituated to an open-field arena for a set period on consecutive days.

  • Training (T1): On the training day, two identical objects are placed in the arena, and each mouse is allowed to explore them for a defined duration (e.g., 10 minutes). The time spent exploring each object is recorded.

  • Drug Administration: Immediately after T1, the test compound or vehicle is administered (e.g., subcutaneously).

  • Testing (T2): After a retention interval (e.g., 24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring the familiar and novel objects is recorded.

  • Data Analysis: A discrimination index is calculated as the ratio of the time spent exploring the novel object to the total time spent exploring both objects. A significantly higher discrimination index in the drug-treated group compared to the vehicle group indicates an improvement in recognition memory.[2][3][4]

IV. Signaling Pathways and Experimental Workflows

A. α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to the influx of cations, primarily Ca2+ and Na+. This increase in intracellular Ca2+ can trigger various downstream signaling cascades that are thought to underlie the pro-cognitive effects of α7 agonists.

alpha7_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space BMS902483 This compound alpha7 α7 nAChR BMS902483->alpha7 ACh Acetylcholine ACh->alpha7 Ca_influx Ca²⁺ Influx alpha7->Ca_influx downstream Downstream Signaling (e.g., CaMKII, ERK, CREB) Ca_influx->downstream cognitive Improved Cognitive Function downstream->cognitive

α7 nAChR signaling cascade initiated by agonist binding.

B. Experimental Workflow for Novel Object Recognition

The following diagram illustrates the typical workflow for a Novel Object Recognition (NOR) experiment, a common behavioral paradigm used to assess the pro-cognitive effects of compounds like this compound.

NOR_workflow cluster_day1 Day 1: Habituation cluster_day2 Day 2: Training (T1) cluster_day3 Day 3: Testing (T2) cluster_analysis Data Analysis habituation Acclimatize mouse to empty arena training Expose mouse to two identical objects habituation->training drug_admin Administer this compound or Vehicle training->drug_admin testing Replace one object with a novel object drug_admin->testing data_acq Record exploration time (Familiar vs. Novel) testing->data_acq analysis Calculate Discrimination Index data_acq->analysis conclusion Assess improvement in recognition memory analysis->conclusion

Workflow for the Novel Object Recognition (NOR) experiment.

References

A Head-to-Head Comparison of BMS-902483 and Donepezil in Preclinical Alzheimer's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the preclinical data for two compounds with distinct mechanisms of action investigated for potential therapeutic benefit in Alzheimer's disease (AD): BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, and donepezil (B133215), an established acetylcholinesterase (AChE) inhibitor. The following sections present a comprehensive analysis of their performance in various AD-relevant models, supported by experimental data and detailed methodologies.

Executive Summary

Donepezil, a current standard of care for symptomatic treatment of AD, primarily acts by increasing acetylcholine levels in the synaptic cleft. Preclinical studies in transgenic mouse models of AD have demonstrated its ability to improve cognitive deficits and, in some cases, reduce amyloid-beta (Aβ) plaque burden. This compound, on the other hand, represents a targeted approach to modulate cholinergic signaling through the α7 nAChR, a receptor implicated in both cognitive function and the pathophysiological cascade of AD, including interactions with Aβ. While direct head-to-head preclinical trials are not publicly available, this guide synthesizes data from independent studies to offer a comparative perspective on their efficacy and mechanisms of action.

Mechanism of Action

The two compounds operate via fundamentally different, yet related, pathways within the cholinergic system.

Donepezil: As an acetylcholinesterase inhibitor, donepezil prevents the breakdown of acetylcholine, a neurotransmitter crucial for learning and memory, thereby increasing its availability at cholinergic synapses.[1] This is a symptomatic approach aimed at compensating for the loss of cholinergic neurons observed in AD.

This compound: This compound is a potent and selective partial agonist of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that plays a significant role in cognitive processes. Its dysfunction is considered a key factor in the pathogenesis of AD, and it has been shown to be involved in regulating the production of amyloid-beta (Aβ).[2][3] Activation of α7 nAChRs can modulate downstream signaling pathways involved in neuroprotection and synaptic plasticity.

G cluster_donepezil Donepezil: Acetylcholinesterase Inhibition cluster_bms902483 This compound: α7 nAChR Partial Agonism ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Hydrolysis Postsynaptic_Neuron_D Postsynaptic Neuron ACh->Postsynaptic_Neuron_D Binds to Receptors Donepezil Donepezil Donepezil->AChE Inhibits BMS902483 This compound a7nAChR α7 nAChR BMS902483->a7nAChR Activates Postsynaptic_Neuron_B Postsynaptic Neuron Downstream Downstream Signaling (e.g., Ca2+ influx, Kinase activation) a7nAChR->Downstream Initiates Postsynaptic_Neuron_B->Downstream

Figure 1: Mechanisms of Action for Donepezil and this compound.

Preclinical Efficacy in Alzheimer's Disease Models

Cognitive Enhancement

Both compounds have demonstrated pro-cognitive effects in rodent models, although the specific models and paradigms often differ.

CompoundAnimal ModelCognitive TaskKey Findings
Donepezil APP/PS1 miceMorris Water MazeChronic treatment significantly improved performance during the acquisition phase and subsequent probe trials.[1][4]
APP23 miceMorris Water MazeChronic treatment improved spatial accuracy to the level of wild-type controls.[4]
3xTgAD mice5-Choice Serial Reaction Time TaskAmeliorated attention deficits.[5]
This compound MiceNovel Object RecognitionImproved 24-hour novel object recognition memory with a minimal effective dose of 0.1 mg/kg.
RatsAttentional Set-ShiftingReversed MK-801-induced deficits with a minimal effective dose of 3 mg/kg.

Note: The cognitive models for this compound are not specific to Alzheimer's disease but demonstrate its potential to enhance cognitive domains relevant to the disease.

Effects on Amyloid-β Pathology

A key differentiator in their preclinical profiles is the effect on the hallmark pathology of Alzheimer's disease.

CompoundAnimal ModelAβ MeasurementKey Findings
Donepezil APP/PS1 miceELISADecreased insoluble Aβ40/Aβ42 and soluble Aβ40 levels.[1]
Tg2576 miceELISA, ImmunohistochemistryLong-term administration of 4 mg/kg significantly reduced soluble Aβ1-40 and Aβ1-42, as well as Aβ plaque number and burden.[6][7]
This compound Not available in search results-No direct preclinical data was found on the effect of this compound on Aβ pathology in Alzheimer's disease models.

While direct evidence for this compound's impact on Aβ is lacking, the known interaction between Aβ and α7 nAChRs suggests a potential for modulation. β-Amyloid has been shown to bind with high affinity to α7 nAChRs, and this interaction is implicated in Aβ-mediated neurotoxicity and tau phosphorylation.[8][9] Therefore, an α7 nAChR agonist like this compound could theoretically interfere with these pathological processes.

Experimental Protocols

Donepezil: Cognitive and Aβ Pathology Assessment in APP/PS1 Mice
  • Animal Model: Male APP/PS1 double transgenic mice.

  • Treatment: Donepezil was administered in drinking water for a chronic period.

  • Cognitive Testing (Morris Water Maze):

    • Mice were trained to find a hidden platform in a circular pool of water.

    • The escape latency to find the platform was recorded over several training days.

    • A probe trial was conducted where the platform was removed, and the time spent in the target quadrant was measured to assess spatial memory.

  • Aβ Quantification (ELISA):

    • Brain tissue was homogenized and separated into soluble and insoluble fractions.

    • Levels of Aβ40 and Aβ42 in each fraction were quantified using specific enzyme-linked immunosorbent assays.

  • Immunohistochemistry:

    • Brain sections were stained with antibodies against Aβ to visualize plaque deposition.

    • Congo red co-staining was used to identify congophilic amyloid plaques.

G cluster_workflow Experimental Workflow: Donepezil in APP/PS1 Mice start APP/PS1 Mice treatment Chronic Donepezil Administration start->treatment mwm Morris Water Maze (Cognitive Assessment) treatment->mwm euthanasia Euthanasia & Brain Collection mwm->euthanasia homogenization Brain Homogenization euthanasia->homogenization elisa ELISA (Aβ Quantification) homogenization->elisa ihc Immunohistochemistry (Plaque Visualization) homogenization->ihc

Figure 2: Workflow for preclinical evaluation of Donepezil.
This compound: Cognitive Assessment in Mice

  • Animal Model: Male C57BL/6J mice.

  • Treatment: this compound was administered via oral gavage.

  • Cognitive Testing (Novel Object Recognition):

    • Habituation: Mice were habituated to an empty testing arena.

    • Training (Sample Phase): Mice were placed in the arena with two identical objects and the time spent exploring each object was recorded.

    • Testing (Test Phase): 24 hours after training, one of the familiar objects was replaced with a novel object. The time spent exploring the familiar versus the novel object was measured to assess recognition memory. An increase in time spent with the novel object indicates successful memory.

G cluster_workflow Experimental Workflow: this compound Novel Object Recognition start Mice treatment This compound Administration start->treatment habituation Habituation to Arena treatment->habituation training Training: Two Identical Objects habituation->training delay 24-hour Delay training->delay testing Testing: One Familiar, One Novel Object delay->testing analysis Analysis of Exploration Time testing->analysis

Figure 3: Workflow for Novel Object Recognition cognitive task.

Comparative Analysis and Future Directions

Donepezil offers a well-established, albeit symptomatic, therapeutic approach for AD by enhancing general cholinergic tone. Its effects on Aβ pathology in preclinical models are encouraging but appear to be dose-dependent and may not be its primary mechanism of cognitive enhancement.

This compound, by selectively targeting α7 nAChRs, represents a more nuanced approach to cholinergic modulation. The α7 nAChR is directly implicated in the pathophysiology of AD through its interaction with Aβ, suggesting that agonists like this compound could have disease-modifying potential. However, the current lack of preclinical data for this compound in established Alzheimer's disease models is a significant gap.

Future research should focus on directly comparing these two compounds in the same AD transgenic models. Key experiments would include:

  • Head-to-head cognitive testing in models like APP/PS1 or 3xTgAD mice.

  • Comprehensive analysis of Aβ and tau pathology following chronic treatment with this compound.

  • Investigation of downstream signaling pathways activated by this compound in the context of an AD-like environment to understand its potential for neuroprotection and disease modification.

Such studies would provide crucial insights into the relative merits of broad-spectrum cholinergic enhancement versus targeted receptor modulation for the treatment of Alzheimer's disease.

References

Unveiling the Science Behind BMS-902483: A Comparative Guide to its Preclinical Cognitive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the preclinical efficacy of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist. This document summarizes published findings, details experimental protocols, and presents a comparative analysis with alternative α7 nAChR modulators, offering a valuable resource for replicating and building upon existing research.

This compound has demonstrated pro-cognitive effects in preclinical rodent models, primarily in assays assessing learning and memory. Its mechanism of action centers on the activation of α7 nicotinic acetylcholine receptors, which are pivotal in modulating synaptic plasticity and cognitive processes. This guide will delve into the quantitative data from key behavioral studies, outline the methodologies for their replication, and visualize the underlying signaling pathways.

Comparative Efficacy of α7 nAChR Modulators

To provide a comprehensive understanding of this compound's preclinical performance, this section presents a comparative summary of its efficacy alongside other notable α7 nAChR modulators, PNU-282987 (an agonist) and NS6740 (a silent agonist). The data is derived from key behavioral paradigms used to assess cognitive enhancement: the Novel Object Recognition (NOR) test and the Attentional Set-Shifting Task (ASST).

Table 1: Efficacy in the Novel Object Recognition (NOR) Test in Mice

CompoundDoseAdministration RouteKey FindingsDiscrimination Index (vs. Vehicle)
This compound 0.1 mg/kg (MED)Not SpecifiedImproved 24h novel object recognition memory.Data not publicly available
PNU-282987 1 mg/kgIntraperitonealAmeliorated cognitive impairment in a chronic intermittent hypoxia model.Significantly higher than control (p < 0.05)[1]
NS6740 Not SpecifiedNot SpecifiedBlocks the pro-cognitive effects of this compound.No intrinsic cognitive enhancing effect; acts as an antagonist in this context.

Table 2: Efficacy in the Attentional Set-Shifting Task (ASST) in Rats

CompoundDoseAdministration RouteKey FindingsTrials to Criterion (vs. Vehicle)
This compound 3 mg/kg (MED)Not SpecifiedReversed MK-801-induced deficits in executive function.Data not publicly available
PNU-282987 Not SpecifiedNot SpecifiedData not publicly available in this specific task.Data not publicly available
NS6740 Not SpecifiedNot SpecifiedData not publicly available in this specific task.Data not publicly available

Experimental Protocols

Detailed methodologies are crucial for the replication of scientific findings. Below are the protocols for the two key behavioral assays used to evaluate the efficacy of this compound.

Novel Object Recognition (NOR) Test

This task assesses learning and memory in rodents by capitalizing on their innate preference for novelty.

1. Habituation:

  • Rodents are individually placed in an open-field arena (e.g., 40x40x40 cm) for a set period (e.g., 5-10 minutes) on consecutive days leading up to the test. This allows them to acclimate to the environment.

2. Training/Familiarization Phase:

  • Two identical objects are placed in the arena.

  • The animal is placed in the center of the arena and allowed to freely explore the objects for a defined period (e.g., 5-10 minutes).

  • The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a close proximity (e.g., 2 cm) to the object and oriented towards it.

3. Test Phase:

  • After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object.

  • The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5-10 minutes).

  • A discrimination index is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher discrimination index indicates better memory.

G cluster_0 Day 1: Habituation cluster_1 Day 2: Training cluster_2 Day 2: Testing (after retention interval) Habituation Place rodent in empty arena Training Present two identical objects Record_Training Record exploration time Training->Record_Training Testing Present one familiar and one novel object Record_Testing Record exploration time Testing->Record_Testing Calculate_DI Calculate Discrimination Index Record_Testing->Calculate_DI

Novel Object Recognition Experimental Workflow.
Attentional Set-Shifting Task (ASST)

This task assesses cognitive flexibility and executive function in rodents by requiring them to shift their attention between different stimulus dimensions.

1. Habituation and Pre-training:

  • Animals are habituated to the testing apparatus, which typically consists of a chamber with two digging pots.

  • They are trained to dig in the pots to find a food reward.

2. Simple Discrimination (SD):

  • The animal learns to discriminate between two stimuli within a single dimension (e.g., digging medium: sand vs. woodchips) to find the reward.

3. Compound Discrimination (CD):

  • A second, irrelevant dimension is introduced (e.g., odor: cinnamon vs. nutmeg). The correct stimulus remains within the original dimension.

4. Reversal (REV):

  • The previously correct and incorrect stimuli within the relevant dimension are reversed.

5. Intradimensional (ID) Shift:

  • New stimuli from the same two dimensions are introduced, but the relevant dimension remains the same.

6. Extradimensional (ED) Shift:

  • This is the critical stage. New stimuli are presented, and the previously irrelevant dimension now becomes the relevant one for finding the reward. An increase in the number of trials required to reach criterion at this stage indicates difficulty in shifting attentional set.

7. Reversal of ED (REV2):

  • The correct and incorrect stimuli within the new relevant dimension are reversed.

The primary measure of performance is the number of trials to reach a criterion (e.g., 6 consecutive correct trials) for each stage.

G SD Simple Discrimination CD Compound Discrimination SD->CD REV1 Reversal 1 CD->REV1 ID Intradimensional Shift REV1->ID ED Extradimensional Shift ID->ED REV2 Reversal 2 ED->REV2

Attentional Set-Shifting Task Stages.

Signaling Pathways

This compound exerts its effects by acting as a partial agonist at the α7 nicotinic acetylcholine receptor. Activation of this receptor, a ligand-gated ion channel, leads to an influx of calcium ions (Ca2+). This initial signal triggers a cascade of downstream intracellular signaling pathways that are crucial for synaptic plasticity and cell survival.

Key downstream pathways include:

  • Phosphoinositide 3-kinase (PI3K) / Akt pathway: This pathway is heavily involved in promoting cell survival and neuronal plasticity.

  • Janus kinase 2 (JAK2) / Signal transducer and activator of transcription 3 (STAT3) pathway: Activation of this pathway has been linked to anti-inflammatory and anti-apoptotic effects.

These pathways ultimately influence neurotransmitter release and gene expression, contributing to the observed improvements in cognitive function.

G BMS This compound a7nAChR α7 nAChR BMS->a7nAChR Ca_influx Ca2+ Influx a7nAChR->Ca_influx PI3K PI3K Ca_influx->PI3K JAK2 JAK2 Ca_influx->JAK2 Akt Akt PI3K->Akt Synaptic_Plasticity Synaptic Plasticity Akt->Synaptic_Plasticity Cell_Survival Cell Survival Akt->Cell_Survival STAT3 STAT3 JAK2->STAT3 STAT3->Cell_Survival Anti_Inflammation Anti-inflammation STAT3->Anti_Inflammation

α7 nAChR Signaling Pathway.

References

Assessing the Therapeutic Window of α7 Nicotinic Acetylcholine Receptor Agonists for Cognitive Deficits in Schizophrenia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for cognitive impairment associated with schizophrenia has led to the investigation of various therapeutic targets, with the α7 nicotinic acetylcholine (B1216132) receptor (nAChR) emerging as a promising candidate. This guide provides a comparative analysis of the preclinical and clinical data available for BMS-902483 and other α7 nAChR agonists, including EVP-6124 (encenicline), GTS-21 (DMXB-A), and AQW051. The aim is to offer an objective assessment of their therapeutic potential by examining their efficacy and safety profiles to the extent that publicly available data permits.

Introduction to α7 Nicotinic Acetylcholine Receptor Agonists

The α7 nAChR is a ligand-gated ion channel expressed in key brain regions involved in cognition, such as the hippocampus and prefrontal cortex.[1] Its activation by agonists is thought to enhance cholinergic neurotransmission, thereby improving cognitive functions like attention, learning, and memory, which are significantly impaired in individuals with schizophrenia.[2][3] Several pharmaceutical companies have developed selective α7 nAChR agonists to address this unmet medical need. However, the clinical development of these compounds has been challenging, with many failing to demonstrate a favorable risk-benefit profile.

Comparative Efficacy and Safety Data

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that a direct comparison of the therapeutic window is challenging due to the limited availability of comprehensive and standardized preclinical toxicology and clinical safety data for all compounds, particularly for the discontinued (B1498344) this compound.

Compound Mechanism of Action Developer Development Status
This compound Selective α7 nAChR partial agonistBristol Myers SquibbDiscontinued[4]
EVP-6124 (Encenicline) Selective α7 nAChR partial agonistFORUM PharmaceuticalsDiscontinued[5][6]
GTS-21 (DMXB-A) Selective α7 nAChR partial agonist-Investigational
AQW051 Selective α7 nAChR partial agonistNovartisInvestigational[7]

Table 1: Overview of Investigated α7 nAChR Agonists

Preclinical Efficacy in Rodent Models of Cognition
Compound Test Species Minimal Effective Dose (MED) Key Findings
This compound Novel Object RecognitionMouse0.1 mg/kgImproved 24-hour novel object recognition memory.[4]
Attentional Set-ShiftingRat3 mg/kgReversed MK-801-induced deficits.[4]
EVP-6124 (Encenicline) Object Recognition TaskRat0.3 mg/kg (p.o.)Significantly restored memory function in scopolamine-treated rats.[8]
GTS-21 (DMXB-A) Passive Avoidance TaskGerbil5 mg/kg (i.p.)Attenuated impairment of passive avoidance performance and neuronal cell death induced by ischemia.[9]
AQW051 Object Recognition TestMouse0.03 and 0.3 mg/kg (p.o.)Increased cognitive effect and learning/memory performance.[10]

Table 2: Summary of Preclinical Efficacy Data

Clinical Safety and Tolerability
Compound Phase Population Doses Tested Reported Adverse Events Reason for Discontinuation (if applicable)
This compound Preclinical/Early Clinical--Data not publicly available.Unknown.
EVP-6124 (Encenicline) Phase I/II (AD)Mild-to-moderate Alzheimer's Disease0.1, 0.3, 1 mg/dayGenerally well-tolerated; mild-to-moderate gastrointestinal side effects (nausea, constipation) were most common.[2]Failed to meet endpoints in Phase III trials for schizophrenia; serious gastrointestinal issues in elderly patients in AD trials.[6][11]
GTS-21 (DMXB-A) Phase IHealthy male volunteers25, 75, 150 mg (tid)Well-tolerated up to 450 mg/day; most common adverse event was headache.[12][13]-
AQW051 Phase IHealthy young and elderly subjectsSingle oral doses up to 200 mg; multiple daily doses up to 75 mgWell-tolerated with an adverse event profile comparable to placebo; no serious adverse events reported.[14]Worsened working memory in smokers at high doses in a schizophrenia trial.[15]

Table 3: Summary of Clinical Safety and Tolerability Data

Experimental Protocols

Novel Object Recognition (NOR) Test

The Novel Object Recognition test is a widely used behavioral assay to assess recognition memory in rodents. The protocol generally consists of three phases:

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a defined period (e.g., 5-10 minutes) to acclimate to the environment.[3][16]

  • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a set duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being in close proximity to the object (e.g., within 2 cm) and actively sniffing or touching it.[16][17]

  • Test Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5-10 minutes). A preference for exploring the novel object is indicative of intact recognition memory.[3][18]

Attentional Set-Shifting Task (ASST)

The Attentional Set-Shifting Task is a test of cognitive flexibility in rodents, analogous to the Wisconsin Card Sorting Test in humans. It assesses the ability to shift attention between different perceptual dimensions of stimuli. The task typically involves a series of discriminations where the animal must learn a rule to find a food reward buried in one of two digging pots that differ in texture, odor, or another sensory modality.[19][20]

The general procedure involves the following stages:

  • Simple Discrimination: The animal learns to discriminate between two stimuli within a single dimension (e.g., two different digging media).

  • Compound Discrimination: An irrelevant stimulus from a second dimension (e.g., an odor) is introduced to both pots, and the animal must continue to attend to the relevant dimension.

  • Intra-Dimensional Shift: The animal is presented with new stimuli from the same relevant dimension and must learn a new rule.

  • Extra-Dimensional Shift: The previously irrelevant dimension now becomes the relevant one, requiring the animal to shift its attentional set. The number of trials required to reach a criterion of consecutive correct choices is the primary measure of performance.[19][21]

Mandatory Visualizations

G cluster_0 α7 Nicotinic Acetylcholine Receptor Signaling Pathway cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses Agonist α7 nAChR Agonist (e.g., this compound) a7nAChR α7 nAChR Agonist->a7nAChR Binds to and activates Ca_influx Ca²⁺ Influx a7nAChR->Ca_influx PI3K_Akt PI3K/Akt Pathway Ca_influx->PI3K_Akt Activates JAK2_STAT3 JAK2/STAT3 Pathway Ca_influx->JAK2_STAT3 Activates MAPK_ERK MAPK/ERK Pathway Ca_influx->MAPK_ERK Activates Neuroprotection Neuroprotection (Anti-apoptotic effects) PI3K_Akt->Neuroprotection Anti_inflammatory Anti-inflammatory Effects JAK2_STAT3->Anti_inflammatory Cognitive_Enhancement Cognitive Enhancement (Synaptic Plasticity, Neurotransmitter Release) MAPK_ERK->Cognitive_Enhancement

Caption: Simplified signaling pathway of the α7 nicotinic acetylcholine receptor.

G cluster_0 Novel Object Recognition (NOR) Test Workflow Habituation Habituation Phase (Empty Arena) Familiarization Familiarization Phase (Two Identical Objects) Habituation->Familiarization Retention Retention Interval (e.g., 1-24h) Familiarization->Retention Test Test Phase (One Familiar, One Novel Object) Retention->Test Data_Analysis Data Analysis (Discrimination Index) Test->Data_Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

G cluster_0 Attentional Set-Shifting Task (ASST) Workflow SD Simple Discrimination (Relevant Dimension) CD Compound Discrimination (Introduce Irrelevant Dimension) SD->CD Performance Measure: Trials to Criterion SD->Performance IDS Intra-Dimensional Shift (New Stimuli, Same Dimension) CD->IDS CD->Performance EDS Extra-Dimensional Shift (Previously Irrelevant Dimension is now Relevant) IDS->EDS IDS->Performance EDS->Performance

Caption: Logical workflow of the Attentional Set-Shifting Task.

Conclusion

The development of α7 nAChR agonists for treating cognitive deficits in schizophrenia has been a challenging endeavor. While preclinical studies with compounds like this compound, EVP-6124, GTS-21, and AQW051 have shown promise in rodent models of cognition, translating these findings into clinical efficacy has proven difficult. The available data suggests that while these compounds are generally well-tolerated at the doses tested in early clinical trials, issues with efficacy and, in the case of encenicline, serious adverse events in specific populations, have hindered their advancement.

The discontinuation of this compound, for which there is a lack of public safety data, underscores the hurdles in developing drugs with a favorable therapeutic window for this indication. A comprehensive assessment of the therapeutic window requires a thorough evaluation of both efficacy and a wide range of safety and toxicology data, which is not fully available for all the compounds discussed. Future research in this area will need to focus on identifying novel α7 nAChR modulators with improved efficacy and a wider safety margin to provide a meaningful therapeutic option for individuals with schizophrenia.

References

A Comparative Pharmacokinetic Guide to α7 Nicotinic Acetylcholine Receptor (nAChR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the pharmacokinetic profiles of several key α7 nicotinic acetylcholine (B1216132) receptor (nAChR) agonists, a class of compounds under investigation for treating cognitive deficits in neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2][3] The α7 nAChR is a ligand-gated ion channel that, upon activation, exhibits high permeability to calcium, initiating various downstream signaling events.[2][4][5] This guide is intended for researchers and drug development professionals, offering a consolidated view of critical pharmacokinetic parameters, the experimental methods used to obtain them, and the underlying signaling pathways.

Comparative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for prominent α7 nAChR agonists—Encenicline (EVP-6124), GTS-21 (DMXBA), and ABT-107—across different species. These parameters are crucial for evaluating a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

ParameterEncenicline (EVP-6124)GTS-21 (DMXBA)ABT-107SpeciesReference
Tmax (Time to Peak Concentration) ~4 h (plasma), ~2 h (brain)~10 min-Rat[6][7]
t½ (Elimination Half-Life) -1.74 h7-10 hRat (GTS-21), Human (ABT-107)[7][8]
Oral Bioavailability -23% (rat), 27% (dog)81.2% (rat), 40.6% (monkey)Rat, Dog, Monkey[9][10]
Brain Penetration (Brain:Plasma Ratio) 1.7 - 5.12.61~1Rat[6][7][10]
Metabolism -O-demethylation via CYP1A2 & CYP2E1.[9]Primarily oxidative metabolism.[8][11]Human, Rat[8][9][11]
Pharmacokinetic Profile Notes Dose-proportional Cmax and AUC in humans over 1-180 mg.[12]Rapid absorption and clearance.[7][9] Chronic smoking enhances metabolism.[13]Nonlinear pharmacokinetics in humans, likely due to saturable first-pass metabolism.[8]Human, Rat[8][12][13]

Experimental Protocols

The data presented in this guide are derived from standard non-clinical and clinical pharmacokinetic studies. The methodologies outlined below represent a generalized approach for characterizing the pharmacokinetic profile of an α7 nAChR agonist.

Animal Pharmacokinetic Studies
  • Subjects and Housing: Studies are typically conducted in rodent (e.g., male Sprague-Dawley rats) and non-rodent (e.g., Beagle dogs, Cynomolgus monkeys) species. Animals are housed in controlled environments with regulated light-dark cycles, temperature, and humidity, with access to standard chow and water.

  • Drug Administration and Dosing: The test compound is administered via clinically relevant routes, most commonly oral (p.o.) gavage, and an intravenous (i.v.) route to determine absolute bioavailability. Doses are often selected based on prior efficacy and toxicology studies.

  • Sample Collection: For plasma pharmacokinetics, blood samples are collected serially from a cannulated vein (e.g., jugular vein) into tubes containing an anticoagulant at predetermined time points post-dose. For brain penetration studies, animals are euthanized at various time points, and brain tissue is collected and homogenized.

  • Bioanalysis: Drug concentrations in plasma and brain homogenates are quantified using a validated bioanalytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This method provides high sensitivity and selectivity.

  • Pharmacokinetic Analysis: Plasma and brain concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin). Key parameters calculated include Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC extrapolated to infinity (AUC0-inf), elimination half-life (t½), and clearance. Oral bioavailability is calculated as (AUCoral / AUCiv) × (Doseiv / Doseoral).

Human Pharmacokinetic Studies
  • Study Design: Early clinical studies are often single ascending dose (SAD) and multiple ascending dose (MAD) trials in healthy volunteers.[14] These are typically randomized, double-blind, and placebo-controlled to assess safety, tolerability, and pharmacokinetics.[14]

  • Subjects: Healthy male and/or female volunteers meeting specific inclusion and exclusion criteria participate in the studies.

  • Drug Administration and Sample Collection: The drug is administered orally as a solution or capsule.[12] Blood samples are collected at frequent intervals over a set period (e.g., 24-72 hours) to characterize the full concentration-time profile. Urine may also be collected to assess renal clearance and metabolism.[8]

  • Data Analysis: Pharmacokinetic parameters are calculated as described for animal studies. Dose proportionality is assessed by analyzing the relationship between dose and exposure parameters like Cmax and AUC.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the cellular signaling cascade initiated by α7 nAChR activation and the typical workflow for a pharmacokinetic study.

alpha7_signaling_pathway cluster_membrane Cell Membrane receptor α7 nAChR ca_influx Calcium Influx receptor->ca_influx agonist α7 Agonist (e.g., Encenicline, GTS-21) agonist->receptor Binds ca_ion Ca²⁺ ca_ion->ca_influx Enters Cell calmodulin Calmodulin Activation ca_influx->calmodulin camkii CaMKII / CaMKIV Activation calmodulin->camkii creb CREB Phosphorylation camkii->creb gene Gene Transcription & Neuroplasticity creb->gene

Caption: Downstream signaling cascade following α7 nAChR activation.

pk_workflow start Study Design & Protocol Approval subjects Subject Selection (Animal or Human) start->subjects dosing Drug Administration (Oral / IV) subjects->dosing sampling Serial Sample Collection (Blood, Plasma, Tissue) dosing->sampling bioanalysis Bioanalysis by LC-MS/MS sampling->bioanalysis analysis Pharmacokinetic Analysis (NCA) bioanalysis->analysis report Data Interpretation & Reporting analysis->report

Caption: Generalized workflow for a pharmacokinetic study.

References

Validating the On-Target Effects of BMS-902483 with a Silent Agonist: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the on-target effects of BMS-902483, a potent and selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with the use of a silent agonist to validate its mechanism of action. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to facilitate a clear understanding of the validation process.

Data Presentation

The on-target effects of this compound have been demonstrated through a series of in vitro and in vivo studies. A key aspect of this validation is the use of a silent α7 nAChR agonist, NS6740, to confirm that the observed pharmacological effects of this compound are indeed mediated by the α7 nAChR. The following tables summarize the quantitative data from these comparative experiments.

In Vitro Potency and Efficacy
Compound Assay Parameter Value
This compoundFLIPR (Fluorometric Imaging Plate Reader)EC50 (α7)9.3 nM[1]
This compoundRat α7 ElectrophysiologyEC50 (Area)140 nM[1]
This compoundRat α7 ElectrophysiologyYmax (Peak, Area)40%, 54%[1]
This compound5-HT3A Receptor BindingIC50480 nM[1]
In Vivo Efficacy and On-Target Validation
Model Compound(s) Parameter Value
Novel Object Recognition (Mice)This compoundMinimal Effective Dose (MED)0.1 mg/kg[2][3]
Novel Object Recognition (Mice)This compound + NS6740EffectEnhancement of recognition memory blocked[2][3]
Attentional Set-Shifting (Rats)This compoundMinimal Effective Dose (MED)3 mg/kg[2][3]
Auditory Gating (Rats)This compoundEffectReversal of ketamine-induced deficits[2][3]
Receptor Occupancy at Minimal Effective Doses
Model Compound α7 Receptor Occupancy
Novel Object Recognition (Mice)This compound~64%[2][3]
Set Shift and Gating (Rats)This compound~90%[2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established standards in the field.

α7 Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to the α7 nAChR.

Objective: To quantify the binding of this compound to the α7 nAChR.

Materials:

  • Cell membranes prepared from cells expressing human α7 nAChR.

  • Radioligand (e.g., [³H]-Methyllycaconitine or [¹²⁵I]-α-bungarotoxin).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known α7 nAChR ligand like nicotine).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration, and either the assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.

  • Incubate the plate at room temperature for a specified period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value.

Novel Object Recognition (NOR) Test in Mice

This behavioral test assesses cognitive function, specifically recognition memory.

Objective: To evaluate the effect of this compound on recognition memory and to validate its on-target effect using NS6740.

Materials:

  • Open field arena (e.g., 40 cm x 40 cm x 40 cm).

  • Two identical objects (familiar objects).

  • One novel object, distinct from the familiar objects in shape and texture.

  • This compound.

  • NS6740.

  • Vehicle control.

  • Video tracking software.

Procedure: Day 1: Habituation

  • Allow mice to acclimate to the testing room for at least 30 minutes.

  • Place each mouse individually into the empty open field arena for 10 minutes to habituate to the environment.

Day 2: Training (Familiarization) and Testing

  • Administer this compound, vehicle, or this compound in combination with NS6740 to the mice at a specified time before the training phase (e.g., 30-60 minutes).

  • Place two identical objects in the arena.

  • Place a mouse in the arena and allow it to explore the objects for 10 minutes. Record the time spent exploring each object.

  • Return the mouse to its home cage.

  • After a retention interval (e.g., 24 hours), place one of the familiar objects and one novel object in the arena.

  • Place the same mouse back into the arena and allow it to explore for 5-10 minutes. Record the time spent exploring each object.

  • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Attentional Set-Shifting Task (ASST) in Rats

This task assesses cognitive flexibility, an executive function that is often impaired in neurological disorders.

Objective: To determine the effect of this compound on cognitive flexibility.

Materials:

  • Testing apparatus with two digging pots.

  • A variety of digging media (e.g., sand, sawdust, shredded paper).

  • A variety of odors (e.g., vanilla, almond).

  • Food rewards.

  • This compound.

  • Vehicle control.

Procedure:

  • Rats are first trained to dig in pots to find a food reward.

  • The task consists of a series of discriminations where the rat must learn a rule to find the reward. The relevant dimension can be either the digging medium or an odor applied to the medium.

  • Intra-dimensional shift (IDS): The rule for finding the reward changes, but the relevant dimension remains the same (e.g., the rewarded digging medium changes from sand to sawdust).

  • Extra-dimensional shift (EDS): The relevant dimension for finding the reward changes (e.g., from digging medium to odor).

  • Administer this compound or vehicle before the testing session.

  • The primary measure is the number of trials required to reach a criterion of correct choices (e.g., 6 consecutive correct trials) for each stage of the task. An improvement in performance is indicated by fewer trials to criterion, particularly in the EDS phase.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

G α7 nAChR Signaling Pathway cluster_receptor Cell Membrane a7R α7 nAChR Ca_influx Ca²⁺ Influx a7R->Ca_influx Channel Opening BMS This compound (Partial Agonist) BMS->a7R Binds & Partially Activates NS NS6740 (Silent Agonist) NS->a7R Binds & Desensitizes PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt JAK2_STAT3 JAK2-STAT3 Pathway Ca_influx->JAK2_STAT3 Cognitive_Function Improved Cognitive Function PI3K_Akt->Cognitive_Function JAK2_STAT3->Cognitive_Function

Caption: α7 nAChR Signaling Pathway.

G On-Target Validation Workflow start Start bms_admin Administer this compound start->bms_admin behavioral_test Behavioral Assay (e.g., NOR Test) bms_admin->behavioral_test observe_effect Observe Cognitive Enhancement behavioral_test->observe_effect bms_ns_admin Co-administer this compound and Silent Agonist (NS6740) observe_effect->bms_ns_admin behavioral_test2 Behavioral Assay (e.g., NOR Test) bms_ns_admin->behavioral_test2 observe_blockade Observe Blockade of Cognitive Enhancement behavioral_test2->observe_blockade conclusion Conclusion: On-Target Effect Confirmed observe_blockade->conclusion

Caption: On-Target Validation Workflow.

G Novel Object Recognition (NOR) Workflow day1 Day 1: Habituation (10 min in empty arena) drug_admin Day 2: Pre-treatment (Vehicle, this compound, or This compound + NS6740) day1->drug_admin training Training (T1) (10 min with 2 identical objects) drug_admin->training retention Retention Interval (e.g., 24 hours) training->retention testing Testing (T2) (5-10 min with 1 familiar and 1 novel object) retention->testing analysis Data Analysis (Calculate Discrimination Index) testing->analysis

Caption: Novel Object Recognition Workflow.

References

A Comparative Analysis of the Side Effect Profiles of Nicotinic Agonists: Varenicline, Cytisine, and the Investigational α7-Selective Agonist BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two established nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists, varenicline (B1221332) and cytisine (B100878), with the preclinical profile and anticipated side effects of BMS-902483, a selective α7 nAChR partial agonist whose clinical development was discontinued (B1498344). Given the absence of clinical data for this compound, this comparison leverages data from the investigational α7-selective agonist EVP-6124 (encenicline) to project a potential side effect profile.

Executive Summary

Varenicline and cytisine, both partial agonists of α4β2 nAChRs, are effective smoking cessation aids but are associated with a range of side effects, most commonly gastrointestinal and neuropsychiatric in nature. In contrast, the selective targeting of the α7 nAChR subtype by compounds like this compound was hypothesized to offer a more favorable side effect profile by avoiding the widespread activation of other nAChR subtypes. Preclinical data for this compound and clinical data for the similar compound EVP-6124 suggest a potential for reduced nausea and sleep disturbances. However, the development of both this compound and EVP-6124 was halted, the latter due to gastrointestinal side effects in later-stage trials, highlighting the complexities of translating preclinical promise to clinical safety.

Comparative Side Effect Profiles: Quantitative Data

The following table summarizes the incidence of common adverse events reported in clinical trials for varenicline, cytisine, and the investigational α7-selective agonist EVP-6124. Data for this compound is not available due to its discontinued development prior to extensive clinical trials.

Adverse EventVarenicline (%)Cytisine (%)EVP-6124 (Encenicline) (%)Placebo (%)
Gastrointestinal
Nausea16 - 574.4 - 25Mild to Moderate10 - 13
Vomiting5 - 15<5Not specified<5
Constipation5 - 8<5Mild3
Abdominal Pain5 - 7<5Not specified5
Dry Mouth6Not specifiedNot specified4
Neuropsychiatric
Insomnia14 - 19<10Not specified13
Abnormal Dreams10 - 13<10Not specified5
Headache13 - 190.9 - 10Not specified13
Anxiety5 - 7<5Not specified<5
Irritability5 - 9<5Not specified<5
Cardiovascular
Cardiovascular Events*0.63 - 1.06Not specifiedNot specified0.47 - 0.82

*Note: Cardiovascular events include a range of ischemic and arrhythmic events. The reported incidence varies across different meta-analyses.[1][2][3]

Data Sources: [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16]

Mechanism of Action and Theoretical Side Effect Profiles

The differing side effect profiles of these nicotinic agonists can be attributed to their distinct mechanisms of action and receptor subtype selectivity.

Varenicline and Cytisine: α4β2 Partial Agonists

Varenicline and cytisine exert their effects primarily as partial agonists at the α4β2 nAChR subtype, which is highly expressed in brain regions associated with nicotine (B1678760) addiction and reward.[17][18][19][20] By partially stimulating these receptors, they alleviate nicotine withdrawal symptoms. Simultaneously, they act as antagonists in the presence of nicotine, blocking its rewarding effects.[17][21] However, the widespread distribution of α4β2 receptors throughout the central and peripheral nervous systems contributes to their side effect profiles.

dot

cluster_0 Varenicline/Cytisine Action Varenicline Varenicline / Cytisine a4b2 α4β2 nAChR Varenicline->a4b2 Partial Agonist Dopamine Dopamine Release (Mesolimbic Pathway) a4b2->Dopamine Modulates Withdrawal Withdrawal Symptoms Dopamine->Withdrawal Reduces Reward Nicotine Reward Dopamine->Reward Blocks cluster_1 This compound (Theoretical) Action BMS902483 This compound a7 α7 nAChR BMS902483->a7 Selective Partial Agonist Cognition Cognitive Enhancement a7->Cognition Inflammation Anti-inflammatory Effects a7->Inflammation

References

BMS-902483: A Leap Forward in α7 Nicotinic Acetylcholine Receptor Agonism?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of BMS-902483 Against First-Generation α7 Agonists

The α7 nicotinic acetylcholine (B1216132) receptor (nAChR) has emerged as a promising therapeutic target for cognitive deficits associated with neurological and psychiatric disorders. This compound, a novel α7 nAChR partial agonist, has demonstrated potential for improved efficacy and selectivity over first-generation compounds. This guide provides a detailed comparison of this compound with the first-generation α7 agonists, GTS-21 (DMXB-A) and AR-R17779, supported by preclinical experimental data.

In Vitro Pharmacological Profile

This compound exhibits a potent and selective profile for the α7 nAChR. It demonstrates low nanomolar affinity for both rat and human α7 nAChRs.[1] As a partial agonist, it elicits a response that is approximately 60% of the maximal response to acetylcholine, which may offer a favorable therapeutic window by avoiding receptor desensitization associated with full agonists.[1] In contrast, first-generation agonists like GTS-21 have shown variable affinity and selectivity, with some studies indicating a higher affinity for α4β2 nAChRs compared to α7 nAChRs.[2] AR-R17779 is a potent full agonist at the α7 nAChR.[3]

CompoundReceptor TargetBinding Affinity (Ki)Potency (EC50)EfficacySelectivity
This compound α7 nAChRLow nanomolar (rat and human)Not explicitly stated in provided search resultsPartial agonist (~60% of acetylcholine response)High selectivity against other nAChR subtypes and 5-HT3A receptor
GTS-21 (DMXB-A) α7 nAChR2000 nM (human), 650 nM (rat)11 µM (human), 5.2 µM (rat)Partial agonist (9% Emax in human, 32% in rat)Lower selectivity, also binds to α4β2 nAChRs (Ki = 20 nM human, 19 nM rat) and inhibits 5-HT3 receptors
AR-R17779 α7 nAChRNot explicitly stated in provided search results420 nMFull agonistHighly selective for α7 nAChR

Preclinical In Vivo Efficacy

This compound has demonstrated significant efficacy in rodent models of cognitive impairment. In the novel object recognition (NOR) test, a measure of episodic memory, this compound improved 24-hour memory in mice at a minimal effective dose (MED) of 0.1 mg/kg.[1] Furthermore, it reversed cognitive deficits induced by MK-801 in a rat attentional set-shifting model, with an MED of 3 mg/kg.[1] The cognitive-enhancing effects of this compound were confirmed to be mediated by the α7 nAChR, as they were blocked by the silent α7 nAChR agonist NS6740.[1] this compound also showed positive effects in a rat model of auditory sensory gating, a process disrupted in schizophrenia.[1]

First-generation agonists have also shown efficacy in preclinical cognitive models. AR-R17779 has been shown to improve learning and memory in the radial-arm maze in rats.[4][5] GTS-21 has demonstrated cognitive-enhancing effects in various animal models, though its efficacy can be influenced by its activity at other receptors.[6][7]

CompoundAnimal ModelBehavioral TestKey Findings
This compound MouseNovel Object Recognition (24h)Improved memory (MED = 0.1 mg/kg)
RatMK-801-induced deficits in attentional set-shiftingReversed deficits (MED = 3 mg/kg)
RatKetamine-induced deficits in auditory gatingReversed deficits
GTS-21 (DMXB-A) Murine modelsEndotoxemia and severe sepsisImproved survival and reduced inflammatory markers
db/db miceOral glucose tolerance testLowered blood glucose levels
AR-R17779 RatRadial-arm mazeImproved learning and memory
RatSocial recognition testIncreased social recognition memory

Experimental Protocols

Novel Object Recognition (NOR) Test

The NOR test is a widely used behavioral assay to assess learning and memory in rodents.[5] The protocol generally consists of three phases:

  • Habituation: The animal is allowed to freely explore an open-field arena in the absence of any objects for a set period (e.g., 5-10 minutes) on the day before the test to acclimate to the environment.[8]

  • Familiarization/Training Phase (T1): The animal is placed back into the arena, which now contains two identical objects. The animal is allowed to explore the objects for a defined period (e.g., 5-10 minutes). The time spent exploring each object is recorded.[8]

  • Test Phase (T2): After a specific inter-trial interval (e.g., 1 hour or 24 hours), the animal is returned to the arena. In this phase, one of the familiar objects is replaced with a novel object. The time the animal spends exploring the familiar object versus the novel object is recorded. A preference for exploring the novel object is indicative of recognition memory.[8]

Auditory Sensory Gating (P50)

Auditory sensory gating is a neurophysiological measure of the brain's ability to filter out redundant auditory information. Deficits in this process are observed in schizophrenia. The P50 paired-click paradigm is a common method to assess this function in both humans and animal models.[9][10]

  • Electrode Implantation (for animal studies): Recording electrodes are surgically implanted into specific brain regions, often the hippocampus, which is a key generator of the P50 response.[11]

  • Paired-Click Stimuli: The subject is presented with pairs of identical auditory clicks (S1 and S2) with a short inter-stimulus interval (typically 500 ms). These pairs are delivered at longer, regular intervals (e.g., every 8-12 seconds).[9]

  • EEG Recording: The brain's electrical activity (EEG) is recorded in response to the auditory stimuli.

  • Data Analysis: The amplitude of the P50 wave of the event-related potential (ERP) is measured for both the first (S1) and second (S2) clicks. The ratio of the S2 amplitude to the S1 amplitude (S2/S1 ratio) is calculated. A higher ratio indicates a deficit in sensory gating.[10]

Signaling Pathways and Experimental Workflow

Activation of the α7 nAChR, a ligand-gated ion channel, leads to an influx of cations, primarily Ca2+.[12] This increase in intracellular calcium triggers a cascade of downstream signaling events.

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7R α7 nAChR Ca2_influx Ca²⁺ Influx a7R->Ca2_influx Activates Agonist Agonist (e.g., this compound) Agonist->a7R Binds to PLC PLC Ca2_influx->PLC JAK2 JAK2 Ca2_influx->JAK2 PI3K PI3K Ca2_influx->PI3K ERK ERK1/2 Ca2_influx->ERK PKC PKC PLC->PKC STAT3 STAT3 JAK2->STAT3 CREB CREB STAT3->CREB Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB ERK->CREB Gene\nTranscription Gene Transcription CREB->Gene\nTranscription Anti-inflammatory\nEffects Anti-inflammatory Effects NFkB->Anti-inflammatory\nEffects

Caption: α7 nAChR Signaling Cascade.

The preclinical evaluation of a novel α7 agonist like this compound typically follows a structured workflow, progressing from in vitro characterization to in vivo behavioral assessment.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation binding_assay Receptor Binding Assays (Ki determination) functional_assay Functional Assays (EC50, Efficacy) binding_assay->functional_assay selectivity_panel Selectivity Screening (Other nAChRs, 5-HT3) functional_assay->selectivity_panel pk_pd Pharmacokinetics & Pharmacodynamics selectivity_panel->pk_pd behavioral_models Behavioral Models (e.g., NOR, Auditory Gating) pk_pd->behavioral_models target_engagement Target Engagement (Receptor Occupancy) behavioral_models->target_engagement data_analysis Statistical Analysis target_engagement->data_analysis conclusion Efficacy & Safety Assessment data_analysis->conclusion

Caption: Preclinical Drug Discovery Workflow.

Conclusion

References

A Comparative Meta-Analysis of the Cognitive Benefits of BMS-902483 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cognitive benefits of BMS-902483, a selective α7 nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonist, with other relevant alternatives, supported by experimental data from animal studies. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Executive Summary

This compound has demonstrated pro-cognitive effects in rodent models, showing efficacy in tasks assessing memory, executive function, and sensory gating. As a partial agonist of the α7 nAChR, its mechanism of action is centered on modulating cholinergic neurotransmission, a key pathway implicated in cognitive processes. This guide compares the performance of this compound with other α7 nAChR partial agonists, providing a meta-analytical perspective on its potential as a cognitive enhancer.

Comparative Efficacy of α7 nAChR Partial Agonists

The following tables summarize the quantitative data on the cognitive benefits of this compound and comparator compounds in key animal models.

Table 1: Efficacy in the Novel Object Recognition (NOR) Task

CompoundAnimal ModelDosing (mg/kg)Administration RouteKey FindingsReference
This compound Mouse0.1 (MED)s.c.Improved 24h recognition memory.[1]
BMS-933043 Mouse0.1–10s.c.Improved 24h recognition memory.[2][3]
Encenicline (EVP-6124) Rat0.3p.o.Restored memory in scopolamine-induced deficit and in a natural forgetting paradigm.[4][4]
TC-5619 RatNot specifiedNot specifiedDemonstrated long-lasting memory enhancement over a wide dose range.[5]
RG3487 Rat1.0 (MED)p.o.Improved object recognition memory after acute and repeated administration.[6]

MED: Minimal Effective Dose; s.c.: subcutaneous; p.o.: oral administration

Table 2: Efficacy in Executive Function and Sensory Gating Tasks

CompoundTaskAnimal ModelDosing (mg/kg)Key FindingsReference
This compound Attentional Set-ShiftingRat3 (MED)Reversed MK-801-induced deficits.[1]
This compound Auditory GatingRatNot specifiedReversed ketamine-induced deficits.[1]
BMS-933043 Attentional Set-ShiftingRat0.1–3Reduced trials to complete extradimensional shift in PCP-treated rats.[2][3]
BMS-933043 Auditory GatingRat0.56–3Improved auditory gating in ketamine-treated rats.[2][3]
RG3487 Attentional Set-ShiftingRat≤0.03 (MED)Reversed phencyclidine-induced impairments.[6]
RG3487 Prepulse Inhibition (PPI)Rat0.03 (MED)Improved apomorphine-induced deficits.[6]
TC-5619 Prepulse Inhibition (PPI)RatNot specifiedReversed apomorphine-induced deficits.[5]

MED: Minimal Effective Dose; PCP: Phencyclidine

Signaling Pathways and Experimental Workflows

α7 Nicotinic Acetylcholine Receptor Signaling Pathway

Activation of the α7 nAChR, a ligand-gated ion channel, leads to a high influx of calcium ions (Ca2+).[7] This increase in intracellular calcium triggers several downstream signaling cascades implicated in synaptic plasticity and cell survival, including the activation of the PI3K-Akt pathway and the ERK1/2 pathway, which in turn can lead to the phosphorylation of the transcription factor CREB.[8][9]

alpha7_signaling cluster_membrane Cell Membrane alpha7 α7 nAChR Ca_influx Ca²⁺ Influx alpha7->Ca_influx activates ACh Acetylcholine / this compound ACh->alpha7 binds PI3K_Akt PI3K-Akt Pathway Ca_influx->PI3K_Akt ERK1_2 ERK1/2 Pathway Ca_influx->ERK1_2 Cognitive_Benefits Synaptic Plasticity & Cognitive Enhancement PI3K_Akt->Cognitive_Benefits CREB CREB Phosphorylation ERK1_2->CREB CREB->Cognitive_Benefits

α7 nAChR downstream signaling cascade.
Experimental Workflow: Novel Object Recognition (NOR) Task

The NOR task is a widely used behavioral assay to assess recognition memory in rodents. The task is based on the innate tendency of rodents to explore novel objects more than familiar ones.

NOR_Workflow Habituation Habituation Phase (Empty Arena) Training Training Phase (T1) (Two Identical Objects) Habituation->Training Day 1 Retention Retention Interval (e.g., 24 hours) Training->Retention Test Test Phase (T2) (One Familiar, One Novel Object) Retention->Test Day 2 Analysis Data Analysis (Discrimination Index) Test->Analysis

Workflow for the Novel Object Recognition task.
Experimental Workflow: Attentional Set-Shifting Task (ASST)

The ASST is a test of executive function, specifically cognitive flexibility, in rodents. It assesses the ability to shift attention between different perceptual dimensions of a stimulus.

ASST_Workflow Training Simple Discrimination Training (e.g., Digging Medium) Compound Compound Discrimination (Irrelevant Cue Added, e.g., Odor) Training->Compound Reversal1 Intra-dimensional Reversal (New Exemplar of Same Dimension) Compound->Reversal1 ID_Shift Intra-dimensional Shift (New Set of Cues, Same Dimension) Reversal1->ID_Shift ED_Shift Extra-dimensional Shift (Previously Irrelevant Dimension is now Relevant) ID_Shift->ED_Shift Reversal2 Extra-dimensional Reversal (New Exemplar of New Dimension) ED_Shift->Reversal2

Workflow for the Attentional Set-Shifting Task.

Detailed Experimental Protocols

Novel Object Recognition (NOR) Task

This protocol is representative of those used to evaluate the effects of compounds on recognition memory.

  • Animals: Adult male mice or rats are used. Animals are housed individually and handled for several days before the experiment to reduce stress.

  • Apparatus: A square open-field arena (e.g., 50x50x50 cm) made of a non-porous material for easy cleaning. A video camera is mounted above the arena to record the sessions.

  • Objects: Three sets of objects are used. Within each set, the objects are of similar size but different shapes and textures to allow for discrimination. The objects are heavy enough that the animals cannot displace them.

  • Habituation Phase: On the first day, each animal is placed in the empty arena and allowed to explore freely for 5-10 minutes. This is done to acclimate the animal to the testing environment.

  • Training Phase (T1): 24 hours after habituation, two identical objects are placed in opposite corners of the arena. The animal is placed in the center of the arena and allowed to explore the objects for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is defined as the animal's nose being within 2 cm of the object and directed towards it.

  • Drug Administration: this compound or a comparator compound is administered at a specified time before the training phase (e.g., 30 minutes).

  • Retention Interval: A delay is imposed between the training and test phases. For this compound, a 24-hour retention interval was used to assess long-term memory.[1]

  • Test Phase (T2): After the retention interval, the animal is returned to the arena, where one of the familiar objects has been replaced by a novel object. The animal is allowed to explore for a set period (e.g., 5 minutes), and the time spent exploring each object is recorded.

  • Data Analysis: A discrimination index (DI) is calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Attentional Set-Shifting Task (ASST)

This protocol is representative of those used to assess cognitive flexibility.

  • Animals: Adult male rats are typically used. They are food-restricted to approximately 85-90% of their free-feeding body weight to motivate them to dig for a food reward.

  • Apparatus: A testing box with two digging pots. The pots can contain different digging media (e.g., sand, sawdust) and can be scented with different odors. A food reward (e.g., a small piece of cereal) is buried in one of the pots.

  • Pre-training: Rats are trained to dig in the pots to retrieve the food reward.

  • Testing Phases: The task consists of a series of discriminations:

    • Simple Discrimination (SD): Rats learn to discriminate between two digging media.

    • Compound Discrimination (CD): An irrelevant dimension (odor) is introduced. The correct pot is still defined by the digging medium.

    • Intra-Dimensional Shift (IDS): New digging media and new odors are introduced, but the rule (attend to the medium) remains the same.

    • Extra-Dimensional Shift (EDS): The previously irrelevant dimension (odor) now becomes the relevant cue for finding the reward. This is the key measure of cognitive flexibility.

    • Reversals: At various stages, the specific rewarded cue within a dimension is reversed.

  • Drug Administration: In the study with this compound, the NMDA receptor antagonist MK-801 was used to induce a cognitive deficit, and this compound was administered to assess its ability to reverse this deficit.[1]

  • Data Analysis: The primary measure is the number of trials required to reach a criterion of a set number of consecutive correct choices (e.g., 6). An increase in trials to criterion on the EDS phase is indicative of impaired cognitive flexibility.

Auditory Sensory Gating

This protocol is representative of those used to measure pre-attentive information processing.

  • Animals: Adult male rats are used. Electrodes are surgically implanted to record auditory evoked potentials (AEPs) from the hippocampus or cortex.

  • Apparatus: A sound-attenuating chamber where the rat can move freely. Auditory stimuli are delivered through a speaker.

  • Paradigm: A paired-click paradigm is used. Two identical auditory clicks (S1 and S2) are presented with a short inter-stimulus interval (e.g., 500 ms).

  • Recording: The AEPs following S1 and S2 are recorded. The amplitude of the P50 component of the AEP is typically measured.

  • Drug Administration: A deficit in sensory gating is induced with an NMDA receptor antagonist like ketamine. This compound is then administered to test its ability to reverse the deficit.[1]

  • Data Analysis: The ratio of the P50 amplitude of the response to S2 to that of S1 (S2/S1 ratio) is calculated. A ratio closer to zero indicates better sensory gating (i.e., the response to the second, redundant stimulus is suppressed).

Ex Vivo Hippocampal Long-Term Potentiation (LTP)

This protocol is representative of those used to assess synaptic plasticity.

  • Animals: Adult male mice are used.

  • Procedure:

    • Animals are dosed with this compound.[1]

    • At a specified time after dosing (e.g., 24 hours), the animals are euthanized, and the brains are rapidly removed.

    • Hippocampal slices (e.g., 400 µm thick) are prepared.

    • Slices are maintained in artificial cerebrospinal fluid (aCSF).

  • Electrophysiology:

    • A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • A stimulating electrode is placed on the Schaffer collateral pathway.

    • A stable baseline of fEPSPs is recorded for a period (e.g., 20 minutes).

    • LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

    • fEPSPs are then recorded for at least 60 minutes post-HFS.

  • Data Analysis: The slope of the fEPSP is measured. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope after HFS compared to the pre-HFS baseline. The study on this compound showed an enhancement of ex vivo hippocampal LTP 24 hours after dosing.[1]

References

Safety Operating Guide

Proper Disposal Procedures for BMS-902483: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for BMS-902483 containing detailed disposal instructions could not be located. The following procedures are based on general best practices for the handling and disposal of research chemicals with unknown hazard profiles. Researchers must consult with their institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.

Essential Safety and Logistical Information

Personal Protective Equipment (PPE) and Handling

When handling this compound for disposal, all personnel should adhere to standard laboratory safety protocols, including the use of appropriate personal protective equipment.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended.
Eye Protection Safety glasses with side shields or gogglesMust be worn at all times in the laboratory.
Body Protection Laboratory coatFully buttoned to protect from splashes.
Respiratory Protection Fume hoodAll handling of the solid compound or solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste.

  • Waste Characterization: In the absence of a specific SDS, this compound waste must be treated as hazardous. This includes pure, unreacted compound, contaminated solutions, and any materials (e.g., pipette tips, weighing paper, vials) that have come into direct contact with the substance.

  • Waste Segregation:

    • Solid Waste: Collect all solid this compound waste in a dedicated, sealable, and clearly labeled hazardous waste container. This includes unused compound and contaminated disposables.

    • Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

  • Container Labeling: All waste containers must be labeled with a hazardous waste tag as soon as waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The CAS Number: 1192810-88-0

    • An accumulation start date

    • The primary hazard(s) (if known, otherwise state "Unknown Hazards")

    • The name and contact information of the generating researcher or laboratory

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from general traffic, and have secondary containment to prevent spills.

  • Disposal Request: Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.

  • Decontamination: Thoroughly decontaminate all work surfaces, glassware, and equipment that came into contact with this compound. Use a suitable solvent (e.g., ethanol, isopropanol) followed by a detergent and water wash. Collect all decontamination materials (e.g., wipes) as solid hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated characterize Characterize Waste (Treat as Hazardous due to unknown properties) start->characterize segregate Segregate Waste (Solid vs. Liquid) characterize->segregate solid_waste Solid Waste Container (Unused compound, contaminated disposables) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Contaminated solutions) segregate->liquid_waste Liquid label_solid Label Solid Waste Container solid_waste->label_solid label_liquid Label Liquid Waste Container liquid_waste->label_liquid store Store in Satellite Accumulation Area (Secondary Containment) label_solid->store label_liquid->store request_pickup Request Hazardous Waste Pickup (Contact EHS) store->request_pickup decontaminate Decontaminate Work Area & Equipment request_pickup->decontaminate end End: Waste Disposed by EHS decontaminate->end

Caption: Disposal workflow for this compound.

Essential Safety and Logistical Information for Handling BMS-902483

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of the investigational compound BMS-902483 is critical for ensuring laboratory safety and maintaining experimental integrity. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for handling, and procedures for the safe disposal of this compound.

Hazard Identification and Personal Protective Equipment

This compound presents several potential hazards that necessitate stringent safety protocols. Based on available safety data sheets, the compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Due to conflicting information from various sources regarding its flammability and potential as a skin or eye irritant, a cautious approach is mandatory. Therefore, the following personal protective equipment is required at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant nitrile gloves.To prevent skin contact with the compound.
Eye Protection Safety glasses with side shields or tightly fitting safety goggles.To protect eyes from potential splashes or airborne particles of the compound.[2]
Skin and Body Protection A standard laboratory coat must be worn.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is recommended for procedures that may generate dust or aerosols.To minimize inhalation of the compound.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is essential to minimize exposure and prevent contamination.

Engineering Controls:
  • Ventilation: All work with this compound, particularly the handling of the solid compound and preparation of solutions, should be conducted in a certified chemical fume hood to control airborne exposure.

  • Safety Equipment: An eyewash station and safety shower must be readily accessible in the laboratory.

Procedural Guidance:
  • Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing: Weigh the solid compound within the chemical fume hood. Use appropriate tools to handle the material and avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the compound at all times. Do not eat, drink, or smoke in the laboratory.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage:
  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Disposal Plan

The disposal of this compound and any contaminated materials must be managed as hazardous waste in accordance with institutional and local regulations.

Table 2: Disposal Procedures for this compound Waste

Waste TypeDisposal Procedure
Solid this compound Waste Collect in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (Solutions) Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include the chemical name and all solvent components.
Contaminated Labware Dispose of all disposable materials that have come into contact with this compound (e.g., pipette tips, gloves, bench paper) in a designated hazardous waste container.
Empty Containers The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. Dispose of the rinsed container as directed by your institution's EHS office.

Under no circumstances should this compound or its solutions be disposed of down the drain.

Workflow and Decision Making

The following diagrams illustrate the necessary workflows for safely handling and disposing of this compound.

Handling_BMS_902483 cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weigh Solid Weigh Solid Prepare Work Area->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands

Caption: Workflow for Handling this compound.

Disposal_of_BMS_902483 Start Start Waste Generated Waste Generated Start->Waste Generated Solid Waste Solid Waste Waste Generated->Solid Waste Solid Liquid Waste Liquid Waste Waste Generated->Liquid Waste Liquid Contaminated Materials Contaminated Materials Waste Generated->Contaminated Materials Contaminated Collect in Labeled Hazardous Waste Container Collect in Labeled Hazardous Waste Container Solid Waste->Collect in Labeled Hazardous Waste Container Liquid Waste->Collect in Labeled Hazardous Waste Container Contaminated Materials->Collect in Labeled Hazardous Waste Container Contact EHS for Pickup Contact EHS for Pickup Collect in Labeled Hazardous Waste Container->Contact EHS for Pickup

Caption: Decision-Making for this compound Disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.